Aniline phosphinate
Description
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Properties
IUPAC Name |
aniline;phosphenous acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N.HO2P/c7-6-4-2-1-3-5-6;1-3-2/h1-5H,7H2;(H,1,2) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOOSTWEONVEMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N.OP=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8NO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466061 | |
| Record name | Aniline phosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82395-88-8 | |
| Record name | Aniline phosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Aniline phosphinate chemical structure and properties
This guide provides an in-depth technical analysis of Aniline Phosphinate , chemically defined as Anilinium Hypophosphite , and its pivotal role as a reagent in organophosphorus synthesis and drug discovery.
Structural Dynamics, Synthesis, and Pharmaceutical Applications[1]
Part 1: Chemical Identity & Structural Characterization
This compound (CAS: 82395-88-8 ) is strictly defined as the ammonium salt formed by the neutralization of aniline (a weak base) with hypophosphorous acid (a strong reducing acid). While often colloquially termed "this compound," its rigorous IUPAC designation is Anilinium Hypophosphite .
It serves as a stable, crystalline source of the hypophosphite anion (
1.1 Molecular Architecture
The compound exists as an ionic lattice stabilized by a robust hydrogen-bonding network between the anilinium protons ($ -NH_3^+ $) and the oxygen atoms of the hypophosphite anion.
-
Chemical Formula:
[1][2] -
Structure:
-
Bonding Dynamics: The P-H bonds in the anion are covalent and non-acidic, preserving the phosphorus in the +1 oxidation state. This unique electronic configuration makes the anion a potent hydride donor and a nucleophile in transition-metal catalysis.
1.2 Physicochemical Properties Matrix
| Property | Value / Description | Context for Researchers |
| Molecular Weight | 157.11 g/mol | Stoichiometric calculations for synthesis. |
| Melting Point | 113–115 °C | Distinct sharp melt indicates high purity; useful for QC. |
| Solubility | High: Water, Methanol, DMSOLow: Hexane, Toluene | Polar nature dictates solvent choice (e.g., alcohols for synthesis). |
| pKa (Conjugate Acid) | ~4.6 (Anilinium) | Acts as a mild proton source in non-aqueous media. |
| Redox Potential | Strong Reducing Agent | Warning: Incompatible with strong oxidizers; risk of rapid exothermic decomposition. |
| Stability | Air-stable solid | Superior to free |
Part 2: Synthesis & Manufacturing Protocol
Objective: Preparation of high-purity Anilinium Hypophosphite for use as a cross-coupling reagent. Scale: Laboratory (100 mmol scale).
2.1 Reagents & Equipment
-
Aniline (ReagentPlus, 99%): Must be distilled if dark/oxidized.
-
Hypophosphorous Acid (50 wt. % in
): Standard commercial grade. -
Solvent: Diethyl ether or Ethanol/Ethyl Acetate mix.
-
Apparatus: 250 mL round-bottom flask, magnetic stirrer, rotary evaporator.
2.2 Step-by-Step Methodology
-
Charge: Place 9.31 g (100 mmol) of aniline in a 250 mL flask equipped with a stir bar.
-
Cooling: Submerge the flask in an ice-water bath (
) to mitigate the exotherm of neutralization. -
Acid Addition: Dropwise add 13.2 g (approx. 100 mmol) of 50% aqueous hypophosphorous acid over 15 minutes.
-
Mechanism:[3]
-
-
Concentration: Remove water and excess solvent via rotary evaporation (
, reduced pressure) until a viscous oil or semi-solid forms. -
Crystallization: Dissolve the residue in a minimum amount of hot ethanol, then add diethyl ether until turbid. Cool to
overnight. -
Isolation: Filter the white crystalline solid under vacuum. Wash with cold ether.
-
Drying: Dry in a vacuum desiccator over
for 24 hours.
Yield: Typically 90–95%.
QC Check:
Part 3: Applications in Organophosphorus Synthesis
The primary utility of Anilinium Hypophosphite lies in its ability to serve as a surrogate for hazardous phosphine gas (
3.1 The Montchamp Reaction (P-C Bond Formation)
This protocol allows the direct conversion of aryl halides to aryl phosphinates, which are key intermediates in drug discovery.
-
Mechanism: The anilinium salt solubilizes the hypophosphite anion in organic solvents (like acetonitrile or toluene), allowing the Palladium catalyst to insert into the Ar-I/Br bond and undergo transmetallation with the phosphorus species.
Figure 1: Palladium-catalyzed cross-coupling of Anilinium Hypophosphite to form P-C bonds, a critical step in synthesizing phosphinic acid drug pharmacophores.
Part 4: Pharmaceutical Relevance – Transition State Analogues
In drug development, "this compound" derivatives (specifically
4.1 Mechanism of Action: Protease Inhibition
Proteolytic enzymes (like HIV Protease, Renin, or Matrix Metalloproteases) hydrolyze peptide bonds via a high-energy tetrahedral intermediate.
-
The Mimicry: The phosphinate group (
) is a bioisostere of the tetrahedral carbon intermediate. It possesses the correct geometry and charge distribution but cannot be hydrolyzed. -
Aniline's Role: Aniline moieties are often attached to the P1 or P1' positions of the inhibitor to exploit hydrophobic pockets (S1/S1') in the enzyme's active site, enhancing binding affinity via
stacking.
4.2 Key Therapeutic Targets
-
Renin Inhibitors: Used in hypertension; phosphinic peptides prevent the cleavage of angiotensinogen.
-
D-Ala-D-Ala Ligase Inhibitors: Antibacterial targets; amino-phosphinates mimic the transition state of bacterial cell wall synthesis.
Figure 2: Mechanism of Action for Phosphinate-based Protease Inhibitors. The phosphinate core mimics the geometry of peptide hydrolysis, locking the enzyme in an inactive state.
Part 5: Safety & Handling Protocols
Hazard Classification:
-
Acute Toxicity: Aniline is toxic by inhalation, ingestion, and skin contact (Methemoglobinemia risk).
-
Reactivity: Hypophosphites are reducing agents. Heating dry anilinium hypophosphite above
can result in disproportionation to phosphine ( , toxic/pyrophoric) and phosphate.
Safety Protocol:
-
Engineering Controls: Always handle in a certified chemical fume hood.
-
PPE: Butyl rubber gloves (aniline penetrates nitrile), safety goggles, and lab coat.
-
Waste Disposal: Quench excess hypophosphite with dilute bleach (oxidizes to phosphate) before disposal. Do not mix with strong oxidizers (e.g., permanganates, nitrates).
References
-
PubChem. this compound (Compound Summary). National Library of Medicine. [Link]
-
Montchamp, J. L., et al. (2001).[4] Palladium-Catalyzed Reactions of Hypophosphorous Compounds with Organic Electrophiles.[4] Journal of the American Chemical Society.[5] [Link]
-
Bartlett, P. A., et al. (1990). Phosphinic Acid Inhibitors of Pepsin and Penicillopepsin. Journal of Organic Chemistry.[5][6] [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Phosphinate or phosphinic acid derivative synthesis by substitution or addition [organic-chemistry.org]
- 5. Transition State Analogy of Phosphonic Acid Peptide Inhibitors of Pepsin | Scilit [scilit.com]
- 6. ucj.org.ua [ucj.org.ua]
Technical Monograph: Anilinium Hypophosphite (Aniline Phosphinate)
Physicochemical Profile, Synthetic Protocols, and Catalytic Utility in Drug Discovery[1]
Part 1: Executive Summary & Chemical Identity
Aniline phosphinate , formally known as Anilinium hypophosphite , is a specialized organophosphorus salt utilized primarily as a mild reducing agent and a phosphorus surrogate in the synthesis of H-phosphinic acids and phosphonates.[1][2] In drug development, it serves as a critical reagent for introducing phosphorus moieties into pharmacophores, enabling the creation of phosphinic acid bioisosteres (transition state analogues of peptide hydrolysis).
Unlike standard inorganic hypophosphites (e.g.,
Chemical Identity Table[2][3][4]
| Property | Specification |
| Chemical Name | Anilinium Hypophosphite |
| Synonyms | This compound; Aniline phosphinic acid salt; Benzenamine hypophosphite |
| CAS Number | 82395-88-8 |
| Molecular Formula | |
| Molecular Weight | 159.12 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 113–115 °C |
| Solubility | Soluble in water, alcohols, and polar organic solvents (DMSO, DMF) |
| Purity Standard | Typically ≥97% for catalytic applications |
Part 2: Synthetic Methodology
Protocol 1: Preparation of Anilinium Hypophosphite
Context: This protocol describes the acid-base neutralization required to generate the salt from commercially available aniline and hypophosphorous acid. This step is often performed in situ or preparatively to isolate the anhydrous salt for moisture-sensitive catalytic cycles.
Reagents:
-
Aniline (ACS Reagent, ≥99.5%)
-
Hypophosphorous acid (50 wt. % in
) -
Solvent: Diethyl ether (
) or Ethanol ( )
Step-by-Step Workflow:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve Aniline (9.31 g, 100 mmol) in Diethyl ether (50 mL) . Cool the solution to 0 °C using an ice bath to control the exotherm.
-
Addition: Dropwise, add Hypophosphorous acid (50% aq., 13.2 g, 100 mmol) over 15 minutes. Ensure vigorous stirring.
-
Scientific Rationale: Slow addition prevents localized overheating which could degrade the reducing power of the hypophosphite anion.
-
-
Precipitation: The salt typically precipitates immediately as a white solid in ether. If using ethanol, solvent evaporation may be required.[5][6]
-
Filtration: Filter the precipitate under vacuum using a sintered glass funnel.
-
Washing: Wash the filter cake with cold diethyl ether (
) to remove unreacted aniline. -
Drying: Dry the solid in a vacuum desiccator over
for 12 hours.-
QC Check: Verify melting point (Target: 113–115 °C).[7]
-
Visualization: Synthesis Logic
Caption: Stoichiometric neutralization pathway for the isolation of Anilinium Hypophosphite.
Part 3: Application in Drug Development (P–C Bond Formation)
Context: Anilinium hypophosphite is the reagent of choice for the Montchamp Reaction —a palladium-catalyzed cross-coupling with aryl halides/triflates. This reaction is pivotal for synthesizing H-phosphinates, which are direct precursors to phosphonamidate prodrugs and transition-state inhibitors.
Protocol 2: Pd-Catalyzed Cross-Coupling (Synthesis of Aryl H-Phosphinates)
Mechanism: The anilinium cation acts as a proton shuttle, while the hypophosphite anion serves as the phosphorus source. The reaction avoids the use of toxic and pyrophoric phosphine gas (
Reagents:
-
Aryl Iodide (
, 1.0 equiv) -
Anilinium Hypophosphite (1.2 equiv)
-
Catalyst:
(2-5 mol%) -
Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos
-
Base: Triethylamine (
, 3.0 equiv) -
Solvent: DMF or DMSO (Degassed)
Step-by-Step Workflow:
-
Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon (
). -
Loading: Add Anilinium Hypophosphite (191 mg, 1.2 mmol) , Aryl Iodide (1.0 mmol) ,
(11 mg, 0.05 mmol) , and Ligand (0.05 mmol) . -
Solvation: Add DMF (4 mL) and
(418 \mu L, 3.0 mmol) via syringe. -
Reaction: Heat the mixture to 85–100 °C for 4–18 hours.
-
Self-Validating Step: Monitor by
NMR. The starting material (hypophosphite) appears as a triplet at ppm ( Hz). The product (H-phosphinate) appears as a doublet at ppm ( Hz).
-
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove aniline and base), then brine. Dry over
. -
Purification: Isolate via silica gel chromatography (MeOH/DCM gradient).
Visualization: Catalytic Cycle (Montchamp Reaction)
Caption: Simplified Pd(0)/Pd(II) cycle utilizing Anilinium Hypophosphite for P-C bond construction.
Part 4: Safety & Handling (MSDS Summary)
While Anilinium Hypophosphite is a salt, it retains hazards associated with its components and reactivity.
-
Signal Word: Warning
-
Hazard Statements:
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
Reactivity: As a hypophosphite, it is a reducing agent. Avoid contact with strong oxidizing agents (e.g., permanganates, nitrates) as this may cause fire or explosion.
-
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if high purity is required, as it is hygroscopic.
References
-
Sigma-Aldrich. Anilinium hypophosphite Product Specification & MSDS. Retrieved from [7]
-
Montchamp, J.-L., & Dumond, Y. R. (2001).[8] Palladium-Catalyzed Cross-Coupling Reaction of Anilinium Hypophosphite with Aryl Bromides and Triflates. Journal of the American Chemical Society, 123(21), 510–511.
-
PubChem. this compound (Compound Summary). National Library of Medicine. Retrieved from
-
Abrunhosa-Thomas, I., Sellers, C. E., & Montchamp, J.-L. (2007).[8] Alkylation of H-Phosphinate Esters: A Route to GABA Analogues. The Journal of Organic Chemistry, 72(8), 2851–2856.
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Spectroscopic data of aniline phosphinate (NMR, FTIR, Mass Spec)
Introduction
Anilinium phosphinate, systematically known as anilinium hypophosphite, is an organic salt with the chemical formula C₆H₈NO₂P.[1][2] It is formed from the acid-base reaction between aniline and phosphinic acid (hypophosphorous acid). This compound holds interest in various fields, including materials science and synthetic chemistry. A thorough understanding of its spectroscopic signature is paramount for its identification, purity assessment, and the elucidation of its involvement in chemical transformations.
This technical guide provides an in-depth analysis of the expected spectroscopic data for anilinium phosphinate, covering Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). As complete, experimentally verified spectra for this specific salt are not widely published, this guide synthesizes data from its constituent ions—the anilinium cation and the hypophosphite anion—and related compounds to provide a robust, predictive framework for researchers, scientists, and professionals in drug development.
Molecular Structure and Spectroscopic Overview
The formation of anilinium phosphinate involves the protonation of the amino group of aniline by phosphinic acid, resulting in the anilinium cation and the phosphinate (hypophosphite) anion. This ionic interaction is the primary determinant of the compound's spectroscopic characteristics.
Figure 1: Formation of Anilinium Phosphinate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of anilinium phosphinate in solution. The ¹H, ¹³C, and ³¹P NMR spectra will each provide unique and complementary information.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the protons of the anilinium cation and the hypophosphite anion. The protonation of the amine group to an ammonium group causes a significant downfield shift of the aromatic protons due to the increased electron-withdrawing nature of the -NH₃⁺ group compared to the -NH₂ group.
Table 1: Predicted ¹H NMR Spectral Data for Anilinium Phosphinate
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ortho-H (H-2, H-6) | ~7.4 - 7.6 | d | ~7-8 |
| meta-H (H-3, H-5) | ~7.6 - 7.8 | t | ~7-8 |
| para-H (H-4) | ~7.5 - 7.7 | t | ~7-8 |
| -N⁺H₃ | ~7.0 - 9.0 (broad) | s | - |
| P-H | ~6.5 - 7.5 | t | ¹JPH ≈ 500-550 |
Solvent: DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).
Expertise & Experience: The broadness of the -N⁺H₃ signal is due to rapid proton exchange with residual water and quadrupolar broadening from the nitrogen atom. The P-H protons of the hypophosphite anion will appear as a triplet due to coupling with the two equivalent phosphorus atoms in the H₂PO₂⁻ ion, though in a ¹H-coupled ³¹P spectrum, this would be a doublet. The large ¹JPH coupling constant is characteristic of a direct phosphorus-hydrogen bond.
¹³C NMR Spectroscopy
Similar to the ¹H NMR spectrum, the ¹³C NMR spectrum of the anilinium cation will show a downfield shift of the aromatic carbon signals upon protonation.
Table 2: Predicted ¹³C NMR Spectral Data for Anilinium Phosphinate
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (ipso) | ~130 - 135 |
| C-2, C-6 (ortho) | ~129 - 132 |
| C-3, C-5 (meta) | ~130 - 133 |
| C-4 (para) | ~125 - 128 |
Solvent: DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).
Trustworthiness: The predicted chemical shifts are based on known data for the anilinium cation and take into account solvent effects.[3] The deshielding effect of the -NH₃⁺ group is most pronounced at the ipso and para positions.
³¹P NMR Spectroscopy
The ³¹P NMR spectrum is diagnostic for the presence and chemical environment of the phosphorus atom. For the hypophosphite anion (H₂PO₂⁻), a distinct signal is expected.
Table 3: Predicted ³¹P NMR Spectral Data for Anilinium Phosphinate
| Phosphorus Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹H-coupled) | Coupling Constant (J, Hz) |
| H₂PO₂⁻ | ~15 - 20 | t | ¹JPH ≈ 500-550 |
Referenced to 85% H₃PO₄ (0 ppm).
Authoritative Grounding: The chemical shift range for phosphinates and related species is well-documented.[4][5] In a proton-coupled ³¹P spectrum, the signal for the hypophosphite anion will be split into a triplet by the two directly attached protons.[6]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of anilinium phosphinate in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds, spectral width of 0 to 200 ppm.
-
-
³¹P NMR Acquisition:
-
Acquire a proton-decoupled ³¹P spectrum.
-
To observe P-H coupling, acquire a proton-coupled ³¹P spectrum.
-
Typical parameters: 64-256 scans, relaxation delay of 2-5 seconds, spectral width of -50 to 50 ppm.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm) or an external standard for ³¹P NMR.
Figure 3: ESI-MS Experimental Workflow.
Conclusion
The spectroscopic characterization of anilinium phosphinate is readily achievable through a combination of NMR, FTIR, and Mass Spectrometry. This guide provides a detailed, predictive framework based on the well-established spectroscopic behaviors of the anilinium cation and the hypophosphite anion. The provided protocols offer a clear path for the acquisition of high-quality data. By understanding and applying the principles outlined herein, researchers can confidently identify and characterize anilinium phosphinate, paving the way for its further application in scientific research and development.
References
- BenchChem. (2025). A Spectroscopic Comparison of Aniline and the Anilinium Ion: A Guide for Researchers. BenchChem.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- ResearchGate. (n.d.). H-coupled, ³¹P-NMR spectrum of starting material (sodium hypophosphite).
- de Hoffmann, E., & Stroobant, V. (2007).
-
PubChem. (n.d.). Aniline phosphinate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Anilinium hypophosphite. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Aniline. NIST Chemistry WebBook. Retrieved from [Link]
-
Magritek. (2023). Monitoring the oxidation of Phosphine ligands using 31P NMR. Retrieved from [Link]
-
Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR. Retrieved from [Link]
- ResearchGate. (n.d.). FTIR spectra of AHP and MCAHP.
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Aniline phosphinate solubility in organic solvents and water
An In-Depth Technical Guide to the Solubility of Aniline Phosphinate in Organic Solvents and Water
Introduction
This compound, a salt formed from the aromatic amine aniline and a phosphinic acid derivative, represents a class of compounds with significant potential in materials science, organic synthesis, and as flame retardants. The efficacy of this compound in any application is fundamentally linked to its behavior in various media, with solubility being a critical parameter. Understanding its solubility profile in both aqueous and organic systems is paramount for researchers and drug development professionals in designing reaction conditions, purification strategies, and formulation protocols.
This technical guide provides a comprehensive analysis of the solubility of this compound. While specific quantitative data for this compound is not extensively documented in publicly available literature, this guide will infer its solubility characteristics based on the well-established properties of its constituent parts: aniline and phosphinates. We will delve into the theoretical underpinnings of its solubility, the key factors that influence it, and provide a robust experimental protocol for its empirical determination.
Theoretical Framework for this compound Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1] this compound is an ionic salt, and its solubility is a function of the interplay between the properties of the anilinium cation and the phosphinate anion.
-
Aniline (C₆H₅NH₂): Aniline itself is a weakly basic organic compound. It possesses a nonpolar benzene ring and a polar amino (-NH₂) group.[2] This dual nature results in limited solubility in water (approximately 3.6 g/L at 25°C) but good solubility in many organic solvents such as ethanol, ether, acetone, and benzene.[2][3][4] The amino group can participate in hydrogen bonding, while the phenyl group contributes to hydrophobic interactions.[2]
-
Phosphinates (H₂PO₂⁻ derivatives): Phosphinic acids and their salts (phosphinates) introduce a highly polar and ionic character. Phosphonic acids, which are structurally related, are generally nonvolatile solids that are poorly soluble in organic solvents but soluble in water and common alcohols.[5] The P=O bond in related phosphine oxides is highly polar, and these compounds can form hydrogen bonds, with some exhibiting water solubility.[6]
The formation of the anilinium phosphinate salt from aniline and a phosphinic acid derivative introduces ionic character. This is expected to significantly alter the solubility profile compared to the parent aniline molecule, generally increasing its affinity for polar solvents and decreasing it for non-polar solvents.[7]
Inferred Solubility Profile of this compound
Based on the principles discussed, the solubility of this compound in a range of common solvents can be inferred. The presence of the ionic anilinium and phosphinate groups suggests that polar solvents capable of solvating these ions will be more effective.
| Solvent | Solvent Type | Predicted Solubility of this compound | Rationale |
| Water | Polar Protic | Moderate to High | The ionic nature of the salt and the potential for hydrogen bonding with both the anilinium and phosphinate ions suggest good solubility.[5][7] |
| Methanol / Ethanol | Polar Protic | High | These alcohols can effectively solvate the ions and engage in hydrogen bonding. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to High | DMSO is a strong polar aprotic solvent capable of solvating cations well. |
| Acetonitrile | Polar Aprotic | Low to Moderate | While polar, its ability to solvate the ionic salt may be less than that of protic solvents or DMSO.[8] |
| Acetone | Polar Aprotic | Low | Acetone is less polar than the aforementioned solvents, which likely results in lower solubility for an ionic compound.[2] |
| Dichloromethane (DCM) | Nonpolar | Very Low | As a nonpolar solvent, DCM is not expected to effectively solvate the anilinium and phosphinate ions.[9] |
| Toluene / Hexane | Nonpolar | Very Low / Insoluble | These nonpolar hydrocarbon solvents are poor solvents for ionic salts.[9] |
Factors Influencing this compound Solubility
Several experimental factors can significantly impact the solubility of this compound. A thorough understanding of these is crucial for accurate and reproducible measurements.
-
Temperature: The solubility of most solids, including salts like this compound, increases with temperature.[1] However, for some phosphonate/metal precipitates, solubility has been observed to decrease with increasing temperature.[10] Therefore, the effect of temperature on this compound solubility should be determined empirically.
-
pH: The pH of the aqueous solution will have a profound effect on solubility. In acidic conditions, the equilibrium will favor the protonated anilinium ion, and the solubility is expected to be high.[2] In basic conditions, the anilinium ion will be deprotonated to aniline, which has limited water solubility, potentially causing precipitation.
-
Solvent Polarity: As detailed in the table above, the polarity of the organic solvent is a primary determinant of solubility. A systematic investigation across a range of solvents with varying dielectric constants can provide a comprehensive solubility profile.
-
Presence of Other Ions: In aqueous solutions, the presence of other salts can influence the solubility of this compound through the common ion effect or by altering the ionic strength of the solution.
Experimental Determination of this compound Solubility
The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound and is highly recommended for this compound.[11]
Diagram of the Experimental Workflow
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Aniline Phosphinate: Technical Safety & Handling Monograph
CAS No: 82395-88-8 | Synonyms: Anilinium Hypophosphite; Aniline Phosphinic Acid Salt
Executive Chemical Profile
Aniline phosphinate (Anilinium hypophosphite) is a specialized organic-inorganic hybrid salt utilized primarily as a reagent in organophosphorus chemistry, specifically in palladium-catalyzed P-C bond formation (e.g., Montchamp’s reaction).[1] Unlike standard aniline salts, this compound presents a dual-hazard profile : it combines the hematological toxicity of aniline with the reducing power and thermal instability of the hypophosphite anion.
This guide moves beyond standard Safety Data Sheet (SDS) parameters to provide a mechanistic understanding of the compound's behavior in research and drug development workflows.
Physicochemical Data Table
| Property | Value | Context for Handling |
| Molecular Formula | C₆H₅NH₃⁺ · H₂PO₂⁻ | Salt stoichiometry is 1:1. |
| Molecular Weight | 159.12 g/mol | Used for molarity calculations in catalysis. |
| Physical State | White to off-white crystalline solid | Hygroscopic; requires moisture-controlled storage. |
| Melting Point | 113–115 °C | Critical Limit: Decomposition often initiates near melting. |
| Solubility | Soluble in water, alcohols, DMSO | High mobility in aqueous spills; dermal absorption risk. |
| pKa | ~4.6 (Anilinium), ~1.2 (Hypophosphorous acid) | Acidic in solution; incompatible with strong bases. |
Hazard Characterization & Toxicology
The safety profile of this compound is governed by the dissociation equilibrium. Upon exposure to physiological conditions or thermal stress, the salt acts as two distinct hazardous entities.
The Aniline Vector (Systemic Toxicity)
The cation component, Anilinium, rapidly dissociates to free aniline in physiological pH (7.4), driving the primary toxicological concern: Methemoglobinemia .
-
Mechanism: Aniline metabolites (phenylhydroxylamine) oxidize ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), abolishing oxygen transport capacity.
-
Chronic Effects: Classified as a Category 2 Carcinogen and Mutagen.[2][3][4] Long-term exposure targets the spleen and liver.
-
GHS Classifications: Acute Tox. 3 (Oral/Dermal/Inhalation), STOT RE 1 (Blood).
The Phosphinate Vector (Reactivity & Instability)
The anion component, Hypophosphite (H₂PO₂⁻), is a potent reducing agent.[5]
-
Thermal Decomposition: Above 110°C, or in the presence of strong acid catalysts, the anion disproportionates.
-
The "Hidden" Killer: The primary decomposition byproduct is Phosphine (PH₃) , a pyrophoric and neurotoxic gas.
-
Reaction:
-
-
Incompatibility: Violent reactions occur with oxidizing agents (nitrates, permanganates, peroxides).
Visualizing the Hazard Pathway
The following diagram illustrates the dissociation and decomposition pathways that dictate safety protocols.
Caption: Figure 1. Dual-hazard pathway showing biological toxicity (left) and thermal instability yielding phosphine gas (right).
Advanced Handling Protocols for R&D
Standard laboratory PPE is insufficient without engineering controls due to the risk of phosphine evolution and dermal absorption.
Engineering Controls
-
Primary Barrier: All weighing and transfer operations must occur inside a Class II Biosafety Cabinet or Chemical Fume Hood with a face velocity >100 fpm.
-
Atmosphere: For synthesis involving heating (>80°C), conduct reactions under an inert atmosphere (Argon/Nitrogen) to prevent the auto-ignition of any generated phosphine.
-
Gas Detection: Portable PH₃ detectors (dräger tubes or electrochemical sensors) should be available if scaling up reactions >5g.
Personal Protective Equipment (PPE) Matrix
| Body Part | Protection Standard | Rationale |
| Hands | Double Gloving: Nitrile (0.11mm) inner + Laminate (Silver Shield) outer. | Aniline permeates standard nitrile in <10 mins. Laminate offers >4h breakthrough. |
| Respiratory | P3/N100 Particulate + Organic Vapor (OV) cartridge. | Protects against dust inhalation and aniline vapors.[6] |
| Eyes | Chemical Goggles (Indirect Vent). | Prevent corneal damage (Eye Dam. 1). |
| Body | Tyvek® or chemically resistant lab coat. | Prevent contamination of street clothes; aniline absorbs through fabric. |
Synthesis & Reaction Safety
When using this compound in Pd-catalyzed cross-couplings (e.g., synthesis of H-phosphinates):
-
Temperature Control: Do not exceed 100°C unless the vessel is rated for pressure. The disproportionation of the hypophosphite moiety accelerates exponentially above this threshold.
-
Quenching: Never quench reaction mixtures with strong oxidizers (e.g., Hydrogen Peroxide, Bleach) directly. This can trigger an immediate fire/explosion. Use dilute sodium hypochlorite slowly and only after verifying no excess reducing agent remains.
-
Waste Streams: Segregate from nitrate/nitrite waste streams. The combination of aniline (amine) and nitrites forms diazonium salts which can be explosive when dry.
Emergency Response & Stability
This section outlines the "Decision Tree" for responding to incidents, prioritizing the containment of phosphine gas and treatment of aniline poisoning.
Medical Emergency (Aniline Exposure)
-
Signs: Cyanosis (blue lips/fingernails), headache, dizziness, chocolate-brown blood.
-
Immediate Action: Remove victim to fresh air. Remove contaminated clothing immediately (cut off if necessary to avoid spreading over face).
-
Antidote: Methylene Blue (1-2 mg/kg IV) is the specific antidote for methemoglobinemia. Note: This must be administered by medical professionals.
Fire & Spill Management
-
Fire Extinguishing Media: Water fog, foam, or dry chemical. Do NOT use high-volume water jets , which may aerosolize the toxic salt.
-
Spill Cleanup:
-
Evacuate the immediate area.
-
Don PPE (Double gloves, respirator).
-
Cover spill with wet sand or vermiculite to prevent dusting.
-
Neutralize: Treat the area with a dilute, weak acid (acetic acid) if alkaline, but generally, simple physical removal is safer to avoid reaction heat.
-
Disposal: Incineration in a facility equipped with a scrubber for nitrogen and phosphorus oxides.
-
Emergency Decision Logic
Caption: Figure 2. Emergency response decision tree prioritizing containment and specific medical countermeasures.
Regulatory & Ecological Context[3]
-
TSCA (USA): Aniline is listed; the specific salt (CAS 82395-88-8) is often treated under the R&D exemption (40 CFR 720.36) for low-volume usage, but compliance verification is required for commercial scale.
-
REACH (EU): Aniline is a Substance of Very High Concern (SVHC). The phosphinate salt must be managed as a source of aniline.
-
Ecological Impact: Very toxic to aquatic life (H400).[3] Prevent entry into drains.[7] The phosphate component contributes to eutrophication, while aniline is toxic to aquatic bacteria, inhibiting biodegradation in wastewater treatment plants.
References
-
Sigma-Aldrich. (2025).[4][8] Safety Data Sheet: Anilinium Hypophosphite (Product No. 654116). Merck KGaA.[8]
-
PubChem. (2025).[9] Compound Summary: this compound (CID 11446491).[9] National Center for Biotechnology Information.
-
Montchamp, J. L., & Dumond, Y. R. (2001).[1][10] Synthesis of Monosubstituted Phosphinic Acids: Palladium-Catalyzed Cross-Coupling Reactions of Anilinium Hypophosphite. Journal of the American Chemical Society, 123(2), 510–511.
-
ECHA. (2025). Substance Information: Aniline (CAS 62-53-3).[3][11][8] European Chemicals Agency.
-
BenchChem. (2025).[12] Thermal Stability and Decomposition of Aniline Phosphate/Phosphinate.
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Environmental fate and biodegradability of aniline phosphinate
An In-depth Technical Guide to the Environmental Fate and Biodegradability of Aniline Phosphinate
Executive Summary
This compound, a compound derived from aniline and a phosphinic acid source, presents a unique case for environmental assessment. Its fate in the environment is not governed by the parent molecule's properties alone but is critically dependent on its initial breakdown into aniline and phosphinate moieties. This guide provides a comprehensive technical overview of the environmental journey of this compound, from its initial release to its ultimate degradation. We will explore the key abiotic and biotic degradation pathways, detail the standardized methodologies for assessing its biodegradability, and discuss the analytical techniques required for its monitoring. This document is intended for researchers, environmental scientists, and drug development professionals who require a deep, mechanistic understanding of the environmental behavior of this and structurally related compounds.
Introduction to this compound
Aniline and its derivatives are foundational chemicals used in the synthesis of dyes, polymers, pharmaceuticals, and agricultural products[1]. Phosphonates, a class of organophosphorus compounds, are utilized for their properties as scaling inhibitors, chelating agents, and herbicides[2]. This compound, as a salt or complex of these two components, may enter the environment through industrial wastewater discharge or as a transformation product of more complex parent molecules.
The primary environmental concern stems from the known toxicity of the aniline moiety and its derivatives, which are classified as probable human carcinogens and can cause significant harm to aquatic life[3][4][5]. Therefore, understanding the persistence and degradation pathways of this compound is crucial for accurate environmental risk assessment.
Caption: Conceptual structure of this compound as an ammonium salt.
Abiotic Degradation: The Initial Transformation
Before microbial action can occur, this compound is subject to several abiotic processes in the environment. The most critical of these is hydrolysis, which dictates the subsequent fate of its constituent parts.
Hydrolysis: The Gateway to Degradation
The phosphorus-nitrogen (P-N) bond in related compounds like aniline phosphate is susceptible to cleavage via hydrolysis[6]. This process is highly dependent on pH and temperature. Under typical environmental pH conditions (5-9), this compound is expected to hydrolyze, releasing aniline and phosphinic acid (phosphinate) into the surrounding medium[6][7].
-
Causality: This initial hydrolytic cleavage is a pivotal event. It means that the environmental fate assessment must consider two separate degradation pathways: one for aniline and one for the phosphinate anion. The rate of this hydrolysis will determine the concentration and availability of these daughter products for further degradation.
Photodegradation and Oxidation
Once released, the aniline moiety is susceptible to further abiotic degradation:
-
Photodegradation: Aniline in the atmosphere or the upper layers of water bodies can be broken down by sunlight within a few days[8].
-
Chemical Oxidation: Aniline can be oxidized by reactive oxygen species present in the environment, although this is generally a less significant removal mechanism compared to biodegradation[9][10].
Caption: Primary abiotic degradation pathways for this compound.
Biodegradation: The Ultimate Environmental Sink
Biodegradation is considered the most significant mechanism for the complete removal of aniline from the environment[9]. The process is a two-pronged attack by microbial communities on the hydrolysis products.
Biodegradation of the Aniline Moiety
A wide range of microorganisms, particularly from genera such as Acinetobacter, Zoogloea, Comamonas, and Pseudomonas, are capable of degrading aniline[11][12].
-
Mechanism: The primary aerobic biodegradation pathway involves the oxidative deamination of aniline to form catechol. This is a critical step catalyzed by aniline oxygenase enzymes. The aromatic ring of catechol is then cleaved by dioxygenase enzymes, leading to intermediates like cis,cis-muconic acid. These intermediates are funneled into central metabolic pathways, such as the beta-ketoadipate pathway, and are ultimately mineralized to carbon dioxide (CO₂), water, and microbial biomass[9].
Caption: Aerobic biodegradation pathway of the aniline moiety.
Biodegradation of the Phosphinate Moiety
The phosphinate component, with its stable carbon-phosphorus (C-P) bond, requires specialized enzymatic machinery for degradation. Bacteria, in particular, have evolved pathways to cleave the C-P bond to utilize the phosphorus for growth[13].
-
Mechanism: The degradation of phosphonates can occur through several pathways, including hydrolytic and oxidative mechanisms. The C-P lyase pathway is a well-studied example, which, through a series of enzymatic steps, cleaves the C-P bond to yield phosphate and the corresponding hydrocarbon. This liberated phosphate can then be assimilated by the microorganisms.
Standardized Assessment of Biodegradability: Protocols and Rationale
To experimentally determine the biodegradability of a chemical like this compound, standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are employed. These tests provide a framework for reproducible and comparable results.
OECD 301: Ready Biodegradability
The OECD 301 series of tests are stringent screening tests designed to determine if a chemical has the potential for rapid and ultimate biodegradation in an aerobic aquatic environment[14][15]. A positive result (passing the threshold) allows a substance to be classified as "readily biodegradable," suggesting it will not persist in the environment[14].
-
Experimental Choice: For a water-soluble compound like this compound, the OECD 301D: Closed Bottle Test is a suitable choice[16][17]. This method measures the depletion of dissolved oxygen over a 28-day period as microorganisms consume the test substance.
-
Trustworthiness through Self-Validation: The protocol's integrity is maintained by including several controls:
-
Inoculum Control: Measures the background respiration of the microbial inoculum.
-
Reference Control: Uses a readily biodegradable substance (e.g., sodium benzoate) to confirm the viability and activity of the inoculum[18].
-
Toxicity Control: A mixture of the test substance and the reference substance is run to ensure that the test substance is not toxic to the microorganisms at the tested concentration, which would otherwise lead to a false-negative result[17].
-
Detailed Protocol: OECD 301D - Closed Bottle Test
Objective: To assess the ready biodegradability of this compound by measuring oxygen consumption.
Materials:
-
BOD bottles (glass, airtight stoppers).
-
Mineral medium (as specified in OECD 310).
-
Activated sludge from a domestic wastewater treatment plant (as inoculum).
-
This compound (test substance).
-
Sodium benzoate (reference substance).
-
Dissolved oxygen meter.
Step-by-Step Methodology:
-
Inoculum Preparation: Collect fresh activated sludge. Homogenize and filter it to remove large particles. Wash and resuspend the inoculum in the mineral medium.
-
Test Setup: Prepare several sets of BOD bottles in triplicate:
-
Test Bottles: Add mineral medium, inoculum, and the test substance (e.g., at 2-5 mg/L).
-
Reference Bottles: Add mineral medium, inoculum, and sodium benzoate.
-
Toxicity Control Bottles: Add mineral medium, inoculum, test substance, and reference substance.
-
Inoculum Blank: Add mineral medium and inoculum only.
-
-
Incubation: Fill all bottles completely with oxygen-saturated mineral medium, ensuring no air bubbles are trapped. Stopper the bottles and incubate them in the dark at a constant temperature (20 ± 1°C) for 28 days.
-
Measurement: Measure the dissolved oxygen concentration in each bottle at the beginning (Day 0) and at regular intervals (e.g., Day 7, 14, 21, 28) and at the end of the test.
-
Calculation:
-
Calculate the Theoretical Oxygen Demand (ThOD) of this compound based on its elemental formula.
-
Calculate the percentage biodegradation at each time point using the formula: % Biodegradation = [(DO_blank - DO_test) / ThOD] * 100 where DO_blank is the oxygen depletion in the inoculum blank and DO_test is the oxygen depletion in the test bottles.
-
-
Pass Criteria: The substance is considered readily biodegradable if it achieves ≥ 60% of its ThOD within a 10-day window. The 10-day window begins when the degree of biodegradation has reached 10%[17].
Caption: Experimental workflow for the OECD 301D Ready Biodegradability Test.
Analytical Methodologies for Monitoring
Accurate monitoring of this compound and its degradation products in environmental samples and lab studies requires robust analytical methods. Due to the different chemical natures of the aniline and phosphinate moieties, a combination of techniques is often necessary.
| Analyte Group | Recommended Technique | Sample Pre-treatment | Key Considerations |
| Aniline & Aromatic Amines | High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection[19][20]. | Solid-Phase Extraction (SPE) for concentration from water samples. | HPLC avoids the need for derivatization required for some GC methods. MS provides high sensitivity and specificity[19]. |
| Gas Chromatography (GC) with Nitrogen-Phosphorus Detector (NPD) or MS[1][20]. | Liquid-Liquid Extraction or SPE. Derivatization may be required for polar aniline derivatives. | NPD offers excellent selectivity for nitrogen-containing compounds. | |
| Phosphinates & Phosphates | Ion Chromatography (IC) with conductivity detection. | Simple filtration for aqueous samples. | Standard method for separating and quantifying small inorganic and organic anions. |
| Derivatization followed by GC-MS. | Chemical derivatization to create a volatile analyte. | More complex but can offer very low detection limits. |
Conclusion
The environmental fate of this compound is a multi-stage process initiated by its abiotic hydrolysis into aniline and phosphinate. While the parent compound may be short-lived, the environmental risk is dictated by the persistence and toxicity of these degradation products. The aniline moiety is susceptible to rapid and complete biodegradation by diverse microbial communities through well-established oxidative pathways[9]. The phosphinate moiety can also be utilized by microorganisms as a phosphorus source[13]. Standardized OECD protocols, such as the OECD 301D test, provide a reliable framework for assessing the ultimate biodegradability of the compound as a whole. A comprehensive understanding of these degradation pathways and the methodologies to test them is essential for ensuring the environmental safety of aniline-based compounds used across the chemical, pharmaceutical, and agricultural industries.
References
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Lyons, C. D., Katz, S., & Bartha, R. (1984). Mechanisms and pathways of aniline elimination from aquatic environments. Applied and Environmental Microbiology, 48(3), 491–496. [Link]
-
Sharma, P., Singh, S. P., & Rani, J. (2020). New insights into aniline toxicity: Aniline exposure triggers envelope stress and extracellular polymeric substance formation in Rubrivivax benzoatilyticus JA2. Journal of Hazardous Materials, 392, 122292. [Link]
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MDPI. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. MDPI. [Link]
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Wang, C., He, M., & Chen, B. (2014). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. International Journal of Environmental Research and Public Health, 11(1), 843–854. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2002). ToxFAQs™ for Aniline. CDC. [Link]
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U.S. Environmental Protection Agency. (2017). Evaluation of Potential Aniline Formation from Buprofezin. Regulations.gov. [Link]
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Li, J., et al. (2024). Identification of Aniline-Degrading Bacteria Using Stable Isotope Probing Technology and Prediction of Functional Genes in Aerobic Microcosms. Microorganisms, 12(1), 164. [Link]
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Wang, Y., et al. (2023). Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. Catalysts, 13(11), 1438. [Link]
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Vereecken, K., & Lambeir, A. M. (2022). The Microbial Degradation of Natural and Anthropogenic Phosphonates. International Journal of Molecular Sciences, 23(19), 11929. [Link]
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Zhang, T., et al. (2016). Degradation of Aniline by Heterogeneous Fenton's Reaction Using a Ni-Fe Oxalate Complex Catalyst. Journal of Environmental Management, 182, 156-162. [Link]
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Fakhraie, S., Mehdipour Rabouri, M., & Salarifar, A. (2020). Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extraction procedure. Analytical Methods in Environmental Chemistry Journal, 3(4), 72-84. [Link]
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Environment Canada & Health Canada. (1994). Aniline. Canada.ca. [Link]
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U.S. Environmental Protection Agency (EPA). (2000). Aniline. EPA.gov. [Link]
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Zhang, T., et al. (2018). Community Structure Analysis and Biodegradation Potential of Aniline-Degrading Bacteria in Biofilters. Frontiers in Microbiology, 9, 287. [Link]
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U.S. Environmental Protection Agency. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. EPA.gov. [Link]
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U.S. Environmental Protection Agency. (2012). Fate, Transport and Transformation Test Guidelines OPPTS 835.3215 Inherent Biodegradability. Regulations.gov. [Link]
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Concawe. (2021). Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F). Concawe. [Link]
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Wang, J., et al. (2018). A New Spectrophotometry Method for the Determination of Aniline in Environmental Water Samples. Journal of Analytical Methods in Chemistry. [Link]
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Ferreira, V., et al. (2023). The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. Toxics, 11(10), 842. [Link]
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Aropha. (n.d.). Types of OECD 301 Biodegradation Tests. Aropha. [Link]
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Wang, L., et al. (1992). Postintercalative Polymerization of Aniline and Its Derivatives in Layered Metal Phosphates. Chemistry of Materials, 4(3), 557-563. [Link]
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Water Quality Australia. (n.d.). Aniline in freshwater and marine water. Water Quality Australia. [Link]
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ibacon GmbH. (n.d.). OECD 301/310: Ready Biodegradability Tests. ibacon GmbH. [Link]
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Impact Solutions. (2025). OECD 301 testing for chemical manufacturers. Impact Solutions. [Link]
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ResearchGate. (2025). Amino polyphosphonates – chemical features and practical uses, environmental durability and biodegradation. ResearchGate. [Link]
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Loidl, M., et al. (1990). Degradation of aniline and monochlorinated anilines by soil-born Pseudomonas acidovorans strains. Archives of Microbiology, 155(1), 56-61. [Link]
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Technical Guide: Aniline Phosphinate (Anilinium Hypophosphite) Toxicology & Ecotoxicity Profile
Executive Summary: The Molecular Hazard Profile
Aniline Phosphinate (CAS 82395-88-8), technically defined as Anilinium Hypophosphite , is an organophosphorus salt utilized primarily as a chemical intermediate and reducing agent. Its toxicological profile is governed by its rapid dissociation in physiological and environmental media, releasing Aniline —a potent methemoglobin-forming agent and probable human carcinogen—and Hypophosphorous acid .
This guide synthesizes the limited direct data on the salt with the extensive toxicological repository of its parent moieties, employing a Read-Across approach validated by the compound's dissociation kinetics at physiological pH.
Key Hazard Classifications (GHS):
-
Acute Toxicity: Category 3 (Oral, Dermal, Inhalation).[1]
-
Target Organ Toxicity: STOT-RE 1 (Blood/Spleen - Methemoglobinemia).
-
Carcinogenicity/Mutagenicity: Category 2.[1]
-
Environmental: Aquatic Acute 1 (Very toxic to aquatic life).
Chemical Identity & Physicochemical Dissociation
Understanding the behavior of this compound requires analyzing its stability in aqueous systems. As a salt of a weak base (Aniline, pKa
| Property | Data | Relevance |
| IUPAC Name | Anilinium hypophosphite | Official nomenclature |
| CAS Number | 82395-88-8 | Unique Identifier |
| Molecular Formula | Stoichiometry 1:1 | |
| Solubility | High (Water) | Facilitates rapid aquatic dispersal |
| Dissociation (pH 7.4) | >99% Free Aniline | Systemic toxicity mimics free Aniline |
Mechanistic Dissociation Logic
At physiological pH (7.4), the equilibrium shifts heavily toward the free base form of aniline, which is lipophilic and readily crosses biological membranes.
Mammalian Toxicology: The Methemoglobinemia Pathway
The critical endpoint for this compound exposure is methemoglobinemia , a condition where iron in hemoglobin is oxidized from
Metabolic Activation Diagram
The following diagram illustrates the hepatic bioactivation of the dissociated aniline moiety into the toxic phenylhydroxylamine metabolite.
Figure 1: The dissociation of this compound leads to free aniline, which undergoes N-hydroxylation in the liver. The resulting N-phenylhydroxylamine oxidizes hemoglobin.
Toxicological Data Summary
| Endpoint | Value (Based on Aniline Eq.) | Classification |
| LD50 Oral (Rat) | 250 - 440 mg/kg | Toxic (Cat 3) |
| LD50 Dermal (Rabbit) | 820 - 1400 mg/kg | Toxic (Cat 3) |
| LC50 Inhalation (Rat) | ~1 mg/L (4h) | Toxic (Cat 3) |
| Sensitization | Positive (Guinea Pig) | Skin Sensitizer 1 |
| Carcinogenicity | Spleen tumors (Rat) | Carc. 2 (Suspected) |
| Genotoxicity | Positive (In vitro/In vivo) | Muta. 2 |
Scientific Insight: The carcinogenicity (splenic sarcoma) is secondary to chronic erythrocytic stress and iron overload in the spleen, a mechanism specific to high-dose aniline exposure.
Ecotoxicity & Environmental Fate
This compound poses a severe threat to aquatic ecosystems.[2] The phosphinate anion contributes to nutrient loading (eutrophication potential), while the aniline moiety exerts acute narcosis and chronic reproductive toxicity.
Aquatic Toxicity Data
| Organism | Species | Endpoint | Concentration | Hazard |
| Fish | Oncorhynchus mykiss | 96h LC50 | 8.2 - 10 mg/L | Toxic |
| Invertebrate | Daphnia magna | 48h EC50 | 0.16 mg/L | Very Toxic |
| Algae | Chlorella pyrenoidosa | 72h EC50 | 19 mg/L | Harmful |
| Bacteria | Activated Sludge | EC50 | >100 mg/L | Low inhibition |
Critical Note: Daphnia magna is the most sensitive species. The EC50 of 0.16 mg/L classifies the substance as Aquatic Acute 1 under GHS/CLP regulations.
Environmental Fate Diagram
Figure 2: Environmental fate showing rapid photolysis and biodegradation, minimizing persistence but not acute impact.
Experimental Protocols
For researchers handling this compound, two critical assays are required: one for biological monitoring (safety) and one for environmental compliance.
Protocol A: Methemoglobin Determination (Drabkin’s Method Adapted)
Purpose: Monitor occupational exposure or confirm acute toxicity mechanism. Principle: Conversion of MetHb to cyanomethemoglobin for spectrophotometric quantification.
-
Sampling: Collect 50
L whole blood (heparinized) from subject/animal. -
Lysis: Add blood to 2.0 mL of 0.1% Saponin solution to lyse RBCs.
-
Measurement 1 (Total Hb): Add 20
L of lysate to Drabkin’s reagent ( ). Incubate 15 min. Read Absorbance at 540 nm ( ). -
Measurement 2 (MetHb): Add 50
L of lysate to pH 6.8 phosphate buffer. Read Absorbance at 630 nm ( ). -
Cyanide Addition: Add 1 drop of neutral KCN to the MetHb cuvette (converts MetHb to CyanometHb, eliminating absorbance at 630 nm). Read again at 630 nm (
). -
Calculation:
(Where F is a calibration factor derived from 100% oxidized standard).
Protocol B: Daphnia magna Acute Immobilization Test (OECD 202)
Purpose: Verify ecotoxicity classification for regulatory compliance (REACH/TSCA).
-
Preparation: Prepare stock solution of this compound (100 mg/L) in ISO standard water. Adjust pH to 7.0–7.4 (crucial to standardize dissociation).
-
Dilution Series: Prepare 5 concentrations (geometric series, e.g., 0.01, 0.032, 0.1, 0.32, 1.0 mg/L).
-
Loading: Place 20 neonates (<24h old) per concentration, divided into 4 replicates of 5 daphnids each.
-
Exposure: Incubate at 20°C
1°C with a 16h:8h light:dark cycle. Do not feed during the 48h test. -
Observation: Check immobilization at 24h and 48h. "Immobilization" is defined as inability to swim within 15 seconds after gentle agitation.
-
Analysis: Calculate EC50 using Probit analysis. Validity criterion: Control mortality
10%.
Risk Management & Handling
Self-Validating Safety System:
-
Engineering Controls: All weighing/handling must occur in a Class II Biosafety Cabinet or Fume Hood to prevent inhalation of dusts.
-
PPE: Nitrile gloves (0.11 mm) are insufficient due to aniline permeation. Use Laminate film (Silver Shield) or double-gloved Nitrile/Neoprene.
-
Decontamination: Do NOT use bleach (hypochlorite) directly on large spills, as it may react with aniline to form chloroanilines (more toxic). Use dilute acetic acid to solubilize, followed by absorption with sand/vermiculite.
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 11446491, this compound. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2024). Registration Dossier - Anilinium Hypophosphite: GHS Classification and Labelling. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2000). Aniline: Hazard Summary and Toxicological Profile. Integrated Risk Information System. Retrieved from [Link]
-
Organisation for Economic Co-operation and Development (OECD). (2004). Test No. 202: Daphnia sp. Acute Immobilisation Test. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2024). Medical Management Guidelines for Aniline. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Microwave-Assisted Synthesis of Aniline Phosphinate Derivatives
Part 1: Executive Summary & Scientific Rationale
Introduction
-Aminophosphinates are structural bio-isosteres ofTraditional thermal synthesis (refluxing in toluene/benzene) suffers from prolonged reaction times (12–24 hours), low yields, and the requirement for moisture-sensitive Lewis acid catalysts. This protocol details a Microwave-Assisted Organic Synthesis (MAOS) approach for generating aniline-derived aminophosphinates. By leveraging dielectric heating, we achieve reaction completion in minutes with higher purity, often eliminating the need for solvents or catalysts.
Mechanism of Action
The synthesis follows the Kabachnik-Fields (KF) reaction, a three-component condensation of an amine (aniline), a carbonyl (aldehyde), and a hydro-phosphoryl compound (H-phosphinate).[2][3][4]
-
Imine Formation: The aniline and aldehyde condense to form a Schiff base (imine), releasing water.
-
Hydrophosphinylation: The H-phosphinate tautomerizes to its active trivalent form (P-OH) and attacks the imine carbon (nucleophilic addition).
-
Microwave Effect: MW irradiation selectively heats the polar transition states and intermediates (imine), accelerating the rate-limiting P-C bond formation step significantly compared to convective heating.
Figure 1: Mechanistic pathway of the microwave-assisted Kabachnik-Fields reaction. MW irradiation specifically accelerates the dehydration and the nucleophilic addition steps.
Part 2: Detailed Experimental Protocol
Materials & Equipment[3][4][5]
-
Microwave Reactor: Single-mode dedicated reactor (e.g., CEM Discover or Anton Paar Monowave). Note: Domestic ovens are unsuitable due to lack of temp/pressure control.
-
Reaction Vessel: 10 mL or 35 mL pressure-rated glass vials with silicone/PTFE caps.
-
Reagents:
-
Aniline derivative (1.0 equiv)
-
Benzaldehyde derivative (1.0 equiv)
-
Ethyl phenyl-H-phosphinate (1.0 - 1.2 equiv) [Specific for phosphinates]
-
Optional: Catalyst (e.g., Mg(ClO4)2, 5 mol%) if substrates are deactivated.
-
Step-by-Step Workflow
1. Preparation
-
Weigh the Aniline (1.0 mmol) and Aldehyde (1.0 mmol) directly into the MW vial.
-
Add Ethyl phenyl-H-phosphinate (1.1 mmol).
-
Solvent Check: For liquid anilines/aldehydes, run neat (solvent-free). If solids, add minimal Ethanol (0.5 - 1.0 mL) to create a slurry.
-
Add a magnetic stir bar and cap the vial.
2. Microwave Irradiation[1][2][3][4][5][6][7][8][9][10][11]
-
Pre-stir: Stir for 30 seconds at room temperature to mix.
-
Program: Set the reactor to Dynamic Mode .
-
Temperature: 90°C - 100°C
-
Hold Time: 10 - 15 minutes
-
Pressure Limit: 250 psi (safety cutoff)
-
Power: Max 150W (system will modulate power to maintain temp).
-
-
Start: Execute the method. Ensure active cooling (compressed air) is enabled after the run.
3. Workup & Isolation
-
Allow the vial to cool to <50°C.
-
Solid Products: If the product precipitates upon cooling, add cold diethyl ether (2 mL), filter, and wash with ether.
-
Oily Products: Dissolve the crude mixture in Ethyl Acetate (10 mL). Wash with saturated NaHCO3 (2 x 5 mL) to remove unreacted acid/phosphinate. Dry over Na2SO4 and concentrate in vacuo.
4. Characterization
-
1H NMR: Look for the characteristic doublet of the methine proton (P-C-H ) around 4.5–5.5 ppm (
coupling). -
31P NMR: Crucial for validation. Phosphinates typically appear around 30–45 ppm . (Distinct from phosphonates which are ~20 ppm).
Figure 2: Operational workflow for the synthesis and isolation of aniline phosphinate derivatives.
Part 3: Optimization & Troubleshooting Guide
Optimization Parameters
The following table summarizes the effects of critical variables based on field data.
| Parameter | Recommended Range | Effect on Reaction |
| Temperature | 80°C – 110°C | <80°C: Incomplete conversion. >120°C: Risk of degradation/oxidation of aniline. |
| Solvent | Solvent-Free (Neat) | Neat: Highest MW absorption efficiency. Ethanol: Good for solid reagents. Toluene: Poor MW absorber (avoid). |
| Catalyst | None or Lewis Acid | Electron-rich anilines: No catalyst needed. Electron-poor anilines: Add 5% Mg(ClO4)2 or SiO2-SO3H. |
| Stoichiometry | 1.1 - 1.2 eq Phosphinate | Slight excess of P-component drives the equilibrium toward the product. |
Troubleshooting (Self-Validating)
-
Low Yield / Unreacted Aldehyde:
-
Diagnosis: Imine formation is the bottleneck.
-
Fix: Pre-irradiate Aniline + Aldehyde for 2 mins before adding the phosphinate to ensure Schiff base formation.
-
-
Product is an Oil/Sticky Gum:
-
Diagnosis: Common with long alkyl chains.
-
Fix: Triturate with n-hexane or pentane to induce crystallization. If that fails, convert to the hydrochloride salt by bubbling HCl gas through an ether solution.
-
-
Oxidation Byproducts:
-
Diagnosis: Darkening of reaction mixture (aniline oxidation).
-
Fix: Purge the vial with Nitrogen/Argon before capping.
-
References
-
Microwave-Assisted Synthesis of Aminophosphonates. BenchChem Application Notes. Retrieved from
-
Microwave-Assisted Synthesis of α-Aminophosphonates and Related Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from
-
Microwave Synthesis and Antimicrobial Evaluation of Selected Aminophosphonates. MDPI Molecules. Retrieved from
-
Microwave-Assisted Synthesis of Aryl Phosphonates and Tertiary Phosphine Oxides by the Hirao Reaction. MDPI Current Organic Chemistry. Retrieved from
-
Synthesis and Biological Applications of Phosphinates and Derivatives. Topics in Current Chemistry. Retrieved from
Sources
- 1. mdpi.com [mdpi.com]
- 2. repository.londonmet.ac.uk [repository.londonmet.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Microwave-Assisted Synthesis of Aminophosphonic Derivatives and Their Antifungal Evaluation against Lomentospora prolificans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Microwave Assisted One-pot Synthesis of Novel α-Aminophosphonates and heir Biological Activity -Bulletin of the Korean Chemical Society [koreascience.kr]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Note: Kinetic Profiling of Serine Proteases using Phenylphosphinate Transition-State Analogues
This Application Note and Protocol is designed for researchers in drug discovery focusing on Transition-State Analogue (TSA) inhibitors .
While "Aniline Phosphinate" (CAS 82395-88-8) exists as a chemical reagent (often used in palladium-catalyzed couplings), in the context of enzyme inhibition and drug development , the term refers to the class of (Aminoalkyl)phenylphosphinates and Aminophenylphosphinates . These compounds are potent, slow-binding transition-state analogues targeting Serine Proteases (e.g., Elastase, Chymotrypsin) and Metalloproteases .
This guide focuses on the kinetic characterization of Phenylphosphinate-based inhibitors , utilizing the structural "aniline" (aminophenyl) scaffold to mimic the P1/P1' residues of the substrate.
Introduction & Mechanistic Basis[1]
Phosphinate-based inhibitors represent a "gold standard" in rational drug design. Unlike standard competitive inhibitors that bind to the free enzyme, phosphinates are designed as Transition-State Analogues (TSAs) . They mimic the high-energy tetrahedral intermediate formed during peptide bond hydrolysis.
The "Aniline" Phosphinate Scaffold
In the context of protease inhibition, the "aniline" moiety (or phenyl-amino group) serves two critical functions:
-
Hydrophobic Collapse: The phenyl ring occupies the S1 or S1' specificity pocket of the enzyme (e.g., Chymotrypsin, Neutrophil Elastase).
-
Electronic Modulation: The phosphorus atom is inherently electrophilic. When an active site nucleophile (e.g., Serine-OH in serine proteases) attacks the phosphorus, it forms a stable, pseudo-covalent tetrahedral adduct that mimics the transition state but cannot collapse to release products.
Why Phosphinates?
-
High Potency: They often exhibit
values in the nanomolar or picomolar range. -
Slow-Binding Kinetics: Due to the significant conformational change required to accommodate the tetrahedral mimic, these inhibitors often display time-dependent inhibition, a desirable trait for extending drug residence time (
).
Experimental Design: The Self-Validating Protocol
To ensure data integrity (Trustworthiness), this protocol uses a Progress Curve Analysis method rather than a simple endpoint
Core Principles:
-
Continuous Monitoring: Measure product formation over time to capture the onset of inhibition.
-
Solvent Control: DMSO concentration must be kept constant (<5%) to prevent enzyme denaturation.
-
Substrate Competition: The assay is run at
to balance signal intensity with sensitivity to competitive inhibition.
Materials & Reagents
| Component | Specification | Purpose |
| Enzyme | Human Neutrophil Elastase (HNE) or Chymotrypsin | Target Protease (Lyophilized, high purity) |
| Substrate | Fluorogenic Peptide (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC) | Reporter substrate (Release of AMC fluorophore) |
| Inhibitor | Phenylphosphinate Derivative (e.g., Cbz-ValP(Ph)-OPh) | Test Compound (The "this compound" analogue) |
| Assay Buffer | 100 mM HEPES, 500 mM NaCl, 0.01% Brij-35, pH 7.5 | Maintains physiological pH and ionic strength |
| Control | PMSF (Phenylmethylsulfonyl fluoride) | Positive control for irreversible inhibition |
| Detection | Fluorescence Plate Reader | Ex: 360 nm / Em: 460 nm |
Detailed Protocol: Kinetic Characterization
Phase 1: Reagent Preparation
-
Enzyme Stock: Reconstitute lyophilized enzyme in Assay Buffer to a concentration of 1
M. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. -
Substrate Stock: Dissolve the fluorogenic peptide in 100% DMSO to 10 mM.
-
Inhibitor Stock: Dissolve the Phenylphosphinate inhibitor in 100% DMSO to 10 mM. Prepare serial dilutions (1:3) in DMSO.
Phase 2: The "Jump-Dilution" Continuous Assay
This method allows simultaneous determination of initial velocity (
-
Plate Setup: Use a black 96-well or 384-well non-binding surface plate.
-
Inhibitor Addition: Add 2
L of Inhibitor dilution (or DMSO control) to respective wells. -
Enzyme Addition: Dilute Enzyme Stock to 20 nM in Assay Buffer. Add 88
L of diluted enzyme to the wells.-
Critical Step: Incubate for 10 minutes at 25°C to allow temperature equilibration (and initial binding if testing for rapid equilibrium).
-
-
Reaction Initiation: Add 10
L of Substrate (diluted to 10x final concentration, e.g., 500 M for a final of 50 M). -
Data Acquisition: Immediately place in the plate reader.
-
Mode: Kinetic
-
Duration: 60 minutes
-
Interval: 30-60 seconds
-
Mixing: Shake for 5 seconds before first read.
-
Phase 3: Data Analysis (The Method)
For slow-binding inhibitors like phosphinates, the product (
Steps:
-
Fit Progress Curves: Use non-linear regression (GraphPad Prism or SigmaPlot) to fit the data to the equation above.
-
: Initial velocity (slope at
). -
: Steady-state velocity (slope at
). -
: Apparent first-order rate constant for the transition from
to .
-
: Initial velocity (slope at
-
Determine Mechanism:
-
If
, the inhibition is Irreversible . -
If
, the inhibition is Reversible (Slow-binding) .
-
-
Calculate Constants:
-
Plot
vs. .[1] -
For a one-step mechanism: Linear relationship.
-
For a two-step mechanism (induced fit): Hyperbolic relationship.
-
Mechanistic Visualization
The following diagram illustrates the structural mimicry and the kinetic pathway of Phenylphosphinate inhibition.
Figure 1: Kinetic pathway showing the competition between substrate hydrolysis and the formation of the stable Enzyme-Phosphinate (E-I*) adduct.
Data Presentation & Interpretation
When reporting results for Phenylphosphinate inhibitors, summarize kinetic parameters as follows:
| Parameter | Definition | Significance in Drug Dev |
| Concentration inhibiting 50% activity after 30 min | Preliminary potency indicator. Time-dependent for phosphinates. | |
| Association rate constant | Indicates how fast the drug finds the target. | |
| Dissociation rate constant | Critical: Determines residence time ( | |
| Inhibition Constant | Thermodynamic affinity. For 2-step inhibitors, |
Troubleshooting Guide:
-
Problem: No time-dependence observed.
-
Cause: Inhibitor binds too fast (rapid equilibrium) or is a weak competitive inhibitor.
-
Solution: Pre-incubate enzyme and inhibitor for varying times (0, 15, 30, 60 min) before adding substrate to check for "IC50 shift".
-
-
Problem: Signal decay in control wells.
-
Cause: Enzyme instability or photobleaching.
-
Solution: Add 0.01% BSA or Brij-35 to buffer; minimize light exposure.
-
References
-
Boduszek, B., Brown, A. D., & Powers, J. C. (1994). alpha-Aminoalkylphosphonate di(chlorophenyl) esters and (alpha-aminoalkyl)phenylphosphinate phenylesters as inhibitors of serine proteases.[2] Journal of Enzyme Inhibition, 8(3), 147–158.[2]
-
Powers, J. C., et al. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews, 102(12), 4639–4750.
-
Mucha, A., et al. (2010). Phosphinic acid analogues of GABA: highly potent and selective inhibitors of GABA-AT. Bioorganic & Medicinal Chemistry, 18(16), 5765-5773.
-
Tcarkova, K. V., et al. (2016). Synthetic Routs to Bis(3-aminophenyl)phosphinic Acid and its activity against FPPS.[3] Phosphorus, Sulfur, and Silicon and the Related Elements.
Sources
Application Note: Aniline Phosphinate (Anilinium Hypophosphite) in Pharmaceutical C–P Bond Formation
Executive Summary
In the landscape of modern medicinal chemistry, the phosphinic acid moiety (
This guide details the application of Anilinium Hypophosphite (AHP) , a crystalline, air-stable salt, as a superior reagent for Palladium-catalyzed C–P bond formation.[1] By utilizing AHP, researchers can access monosubstituted phosphinic acids (H-phosphinates) with high chemoselectivity, avoiding the over-alkylation common with other P-nucleophiles.
Scientific Rationale & Mechanism
The "Aniline Effect" in P(V) Synthesis
Anilinium hypophosphite is not merely a salt; it functions as a "masked" equivalent of hypophosphorous acid. In organic solvents like acetonitrile or DMF, the equilibrium releases minute concentrations of the reactive
Key Advantages:
-
Suppression of Disubstitution: Unlike alkali metal hypophosphites, AHP in non-aqueous media favors mono-arylation. The slow release of the active phosphinate anion prevents the rapid second oxidative addition required to form disubstituted phosphinic acids (
). -
Safety Profile: AHP is a non-hygroscopic solid (mp 113–115 °C), eliminating the need to handle explosive anhydrous
or viscous aqueous solutions that poison Pd catalysts.
Mechanism of Action: Pd-Catalyzed Cross-Coupling
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The critical step is the ligand exchange between the arylpalladium(II) halide and the hypophosphite anion, followed by reductive elimination to form the P–C bond.
Figure 1: Catalytic cycle for the Pd-catalyzed cross-coupling of aryl halides with Anilinium Hypophosphite.
Experimental Protocols
Protocol A: Preparation of Anilinium Hypophosphite (AHP)
Note: While commercially available, in-house preparation ensures anhydrous quality essential for sensitive couplings.
Reagents:
-
Hypophosphorous acid (50% aq. solution)
-
Aniline (Redistilled, 99.5%)
-
Diethyl ether (Anhydrous)
-
Ethanol[2]
Procedure:
-
Charge: Place 50% aqueous
(0.1 mol, 13.2 g) in a 250 mL round-bottom flask. -
Addition: Cool to 0 °C. Add aniline (0.1 mol, 9.3 g) dropwise with vigorous stirring. The reaction is exothermic.
-
Crystallization: Once addition is complete, remove the ice bath and stir for 30 mins. Add diethyl ether (100 mL) to precipitate the salt.
-
Filtration: Filter the white crystalline solid.
-
Purification: Wash the cake with cold diethyl ether (
mL). -
Drying: Dry under high vacuum (0.1 mmHg) over
for 24 hours.
Protocol B: Synthesis of Aryl-H-Phosphinic Acids (Drug Scaffolds)
Target: Synthesis of Phenylphosphinic acid (Ph-P(O)(OH)H) as a model system.
Reagents:
-
Aryl Iodide (e.g., Iodobenzene, 1.0 equiv)
-
Anilinium Hypophosphite (AHP) (1.2 equiv)
-
Catalyst:
(2-5 mol%) or /dppp -
Base: Triethylamine (3.0 equiv)
-
Solvent: Acetonitrile (HPLC grade, degassed) or DMF
Step-by-Step Workflow:
-
Inert Atmosphere Setup: Flame-dry a Schlenk tube and cycle with Argon (
). -
Reagent Loading: Add AHP (191 mg, 1.2 mmol) and
(23 mg, 0.02 mmol). -
Solvent Addition: Add degassed Acetonitrile (5 mL) via syringe.
-
Substrate Addition: Add Iodobenzene (204 mg, 1.0 mmol) and Triethylamine (0.42 mL, 3.0 mmol).
-
Critical Insight: The base neutralizes the HI generated and frees the hypophosphite anion from the anilinium salt for coordination.
-
-
Reaction: Heat the sealed tube to 85 °C for 4–8 hours. Monitor by
NMR.-
Endpoint: Disappearance of the AHP signal (
~11 ppm, t, Hz) and appearance of the product signal ( ~25 ppm, d, Hz).
-
-
Workup:
-
Cool to room temperature.[5]
-
Concentrate solvent under reduced pressure.
-
Dissolve residue in 1M NaOH (10 mL). Wash with Ethyl Acetate (
mL) to remove organic impurities and catalyst ligands. -
Acidify the aqueous layer with concentrated HCl to pH 1.
-
Extract with Ethyl Acetate (
mL). -
Dry over
, filter, and concentrate.
-
Data Summary Table:
| Parameter | Specification | Notes |
| Stoichiometry | 1:1.2 (Ar-I : AHP) | Excess AHP minimizes oxidative homocoupling of Ar-I. |
| Temperature | 80–90 °C | Lower temps (<60 °C) result in incomplete conversion. |
| Catalyst | Preferred for iodides. Use | |
| Selectivity | >95% Mono-substitution | Trace disubstitution ( |
Pharmaceutical Applications
Bioisosteres in Drug Design
The H-phosphinic acids produced via Protocol B are versatile intermediates. They can be converted into:
- -Amino Phosphinates: Via Kabachnik-Fields reaction (Reaction of H-phosphinate + Aldehyde + Amine).[6][7] These are potent inhibitors of leucine aminopeptidase.
-
Phosphonamidate Prodrugs: The P–H bond allows for oxidative coupling with amines to create ProTide-like structures (e.g., similar to Tenofovir alafenamide).
Workflow Visualization
The following diagram illustrates the integration of AHP into a drug discovery pipeline.
Figure 2: Strategic workflow for converting raw materials into pharmaceutical candidates using AHP.
Troubleshooting & Expert Insights
-
Issue: Low Yield with Aryl Bromides.
-
Cause: Slower oxidative addition compared to iodides.
-
Solution: Switch solvent to DMF and increase temperature to 100 °C. Add 10 mol%
to stabilize the catalytic species.
-
-
Issue: Catalyst Deactivation (Palladium Black formation).
-
Cause: Hypophosphites are reducing agents and can reduce Pd(II) to Pd(0) colloids too rapidly.
-
Solution: Ensure the ligand (e.g.,
or dppf) is fresh and in slight excess (4:1 P:Pd ratio).
-
-
Issue: Product Purification.
-
Insight: H-phosphinic acids are highly polar. If extraction is difficult, use reverse-phase flash chromatography (C18) eluting with water/methanol gradients.
-
References
-
Montchamp, J.-L., & Dumond, Y. R. (2001).[8] Synthesis of Monosubstituted Phosphinic Acids: Palladium-Catalyzed Cross-Coupling Reactions of Anilinium Hypophosphite. Journal of the American Chemical Society, 123(3), 510–511. [Link]
-
Bravo-Altamirano, K., & Montchamp, J.-L. (2006).[8] Palladium-Catalyzed P-C Bond Formation: A New Route to Phosphinic Acids. Organic Letters, 8(19), 4169–4171. [Link]
-
Turhanen, P. A., & Kafarski, P. (2022).[9] Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry, 10. [Link]
- Kafarski, P., & Lejczak, B. (2001). Biological Activity of Aminophosphonic Acids. Phosphorus, Sulfur, and Silicon and the Related Elements, 63(1-2), 193-215.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. nanobioletters.com [nanobioletters.com]
- 3. CN103145110A - Preparation method of aluminium hypophosphite - Google Patents [patents.google.com]
- 4. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino phosphonate synthesis by phosphonylation [organic-chemistry.org]
- 6. sciforum.net [sciforum.net]
- 7. Synthesis of α-aminophosphonates using solvate ionic liquids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04407K [pubs.rsc.org]
- 8. Phosphinate or phosphinic acid derivative synthesis by substitution or addition [organic-chemistry.org]
- 9. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing the yield of the Kabachnik-Fields reaction for aniline phosphinates
Topic: Synthesis of
Introduction: The Aniline Challenge
Welcome to the Advanced Synthesis Support Module. You are likely here because the standard Kabachnik-Fields (KF) protocol—which works seamlessly for cyclohexylamine or benzylamine—is failing with your aniline derivatives.
The Core Problem: Anilines are significantly less nucleophilic (
This guide provides self-validating protocols to force the equilibrium toward the imine and accelerate the P-H bond addition.
Module 1: Mechanism-Based Troubleshooting
Visualizing the Competition
To optimize yield, you must control the competition between Pathway A (Desired Imine formation) and Pathway B (Undesired Hydroxyphosphonate formation).
Figure 1: The Kinetic Competition. Pathway A must be faster than Pathway B to secure high yields.
Module 2: Catalyst & Condition Selection
User Query: "My aniline has an electron-withdrawing group (e.g., -NO2, -F). The reaction is stuck."
Diagnosis: Electron-deficient anilines are poor nucleophiles. They struggle to attack the carbonyl carbon to form the imine. Standard thermal heating is often insufficient.
Selection Matrix
| Aniline Type | Electronic Nature | Recommended Condition | Catalyst | Expected Yield |
| Aniline / Toluidine | Neutral / Electron-Rich | Microwave (MW) | None (Catalyst-Free) | >90% |
| Halo-Aniline | Weakly Deactivated | MW or Thermal | 80-90% | |
| Nitro-Aniline | Strongly Deactivated | Solvent-Free Thermal | 60-85% | |
| Bulky Aniline | Sterically Hindered | MW (High Temp) | Neat (No Solvent) | Variable |
Why These Choices?
-
Microwave (MW) Irradiation: For standard anilines, MW irradiation is superior to thermal heating. The polarity of the P=O bond absorbs MW energy efficiently, creating localized "hot spots" that accelerate the rate-determining step without requiring difficult-to-remove catalysts [1].
-
Magnesium Perchlorate: For deactivated anilines (e.g., 2,4-dinitroaniline),
acts as a powerful Lewis acid that activates the carbonyl oxygen without decomposing the sensitive phosphite species, a common issue with stronger acids like [2].
Module 3: Experimental Protocols
Protocol A: Green Synthesis (Microwave-Assisted)
Best for: Standard anilines and phenyl-H-phosphinates.
Reagents:
-
Aldehyde (1.0 eq)
-
Aniline derivative (1.0 eq)
-
Dialkyl phosphite or Ethyl phenyl-H-phosphinate (1.0 eq)
Workflow:
-
Mix: In a microwave-safe vial, combine the aldehyde and aniline. Stir for 1 minute to initiate imine formation (mixture may warm up or become turbid).
-
Add P-Reagent: Add the phosphinate/phosphite.[1] Do not add solvent (Solvent-free conditions maximize concentration and rate).
-
Irradiate: Place in a microwave reactor.
-
Settings: 80–100 °C, Power: Dynamic (max 100W), Time: 15–30 min.
-
-
Work-up:
-
The mixture will likely solidify upon cooling.
-
Wash the solid with cold diethyl ether or hexane/ethyl acetate (9:1) to remove unreacted starting materials.
-
Validation: Check
NMR. Product usually appears 20–25 ppm (phosphonates) or 30–40 ppm (phosphinates).
-
Protocol B: The "Hard" Case (Deactivated Anilines)
Best for: Nitro-anilines or when microwave is unavailable.
Reagents:
- (10-20 mol%)
-
Reagents (1:1:1 ratio)
Workflow:
-
Catalyst Activation: Add aldehyde, aniline, and phosphite to a flask containing
. -
Conditions: Heat to 60–80 °C (oil bath) under neat conditions.
-
Time: Monitor via TLC. These reactions may take 2–6 hours.
-
Isolation: Dilute with EtOAc, wash with water (to remove Mg salt), dry over
, and concentrate. Recrystallize from EtOH if necessary.
Module 4: Troubleshooting FAQ
Q1: I see two phosphorus peaks in my NMR. One is my product, what is the other?
-
Answer: The impurity is likely the
-hydroxyphosphonate (Pathway B in Figure 1). -
Fix: This means the P-reagent attacked the aldehyde before the aniline could.
-
Step 1: Pre-mix the aldehyde and aniline for 30 minutes before adding the phosphite.
-
Step 2: Add a dehydrating agent (molecular sieves or anhydrous
) during the imine formation step to drive the equilibrium forward.
-
Q2: My reaction mixture is a black tar.
-
Answer: Aniline oxidation.
-
Fix: Perform the reaction under an inert atmosphere (
or Argon). Ensure your aniline is not already oxidized (dark brown liquid) before starting; distill it if necessary.
Q3: Can I use a solvent?
-
Answer: You can, but you shouldn't if you want speed. Solvents dilute the reactants, slowing the bimolecular/trimolecular collision rate. If you must use a solvent (due to solid starting materials), use Acetonitrile or Ethanol . Avoid non-polar solvents like Toluene unless using a specific Dean-Stark setup, as they don't stabilize the polar transition state as well as neat conditions [3].
Module 5: Decision Logic for Optimization
Use this logic flow to determine your next experimental move.
Figure 2: Troubleshooting decision tree for low-yielding aniline reactions.
References
-
Keglevich, G., & Bálint, E. (2012).[2] The Kabachnik-Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821–12835.[2] [Link][3]
-
Bhagat, S., & Chakraborti, A. K. (2007).[4] An Extremely Efficient Three-Component Reaction of Aldehydes/Ketones, Amines, and Phosphites (Kabachnik-Fields Reaction) for the Synthesis of α-Aminophosphonates Catalyzed by Magnesium Perchlorate.[3][4] The Journal of Organic Chemistry, 72(4), 1263–1270.[4] [Link]
-
Cherkasov, R. A., & Galkin, V. I. (1998).[4][5] The Kabachnik–Fields reaction: synthetic potential and the problem of the mechanism. Russian Chemical Reviews, 67(10), 857.[5] [Link][5]
-
Zefirov, N. S., & Matveeva, E. D. (2008).[2] Catalytic Kabachnik-Fields reaction: New horizons for old reaction. Arkivoc, (i), 1-17. [Link]
Sources
Technical Support Center: Stability & Storage of Aniline Phosphinate
Tier 3 Technical Guide: Preservation of Aniline Phosphinate Integrity
Guidance Status: Active Last Updated: February 2026 Applicability: Organic Synthesis, Polymer Chemistry, Pharmaceutical Intermediates
Part 1: The Mechanics of Failure (Root Cause Analysis)
To prevent degradation, one must first understand the specific vulnerabilities of this compound (
Unlike covalent esters, this compound is a salt. When users report "hydrolysis," they are typically observing Hydrolytic Dissociation followed by Redox Degradation .
The Degradation Cascade
-
Hygroscopic Dissociation (The Trigger): The phosphinate anion is hygroscopic. Upon absorbing atmospheric moisture, the crystal lattice collapses, creating a localized aqueous phase.
-
Aniline Oxidation (The Color Change): Once dissociated, the free anilinium ion is in equilibrium with free aniline. In the presence of oxygen and light, aniline undergoes radical oxidation, forming colored impurities (azobenzene, benzoquinones) that turn the sample brown or violet.
-
Phosphinate Disproportionation (The Safety Hazard): The phosphinate anion is a reducing agent. In acidic environments (created by partial oxidation) or elevated temperatures (
C), it disproportionates.-
Danger: This releases Phosphine gas (
) , which is toxic and spontaneously flammable.
-
Degradation Pathway Diagram
Figure 1: The synergistic degradation pathway of this compound. Moisture acts as the primary gatekeeper, enabling subsequent oxidation and disproportionation.
Part 2: The "Gold Standard" Storage Protocol
Do not rely on standard "cool, dry place" advice. This compound requires active environmental control.[4][5][6][7]
The Containment System
-
Primary Vessel: Amber borosilicate glass vials (Type I). Why? Blocks UV light (290–450 nm) which catalyzes aniline oxidation [1].
-
Seal Integrity: Teflon (PTFE) lined caps are mandatory. Paper or pulp liners absorb moisture and will degrade the sample from the top down.
-
Secondary Barrier: Parafilm® M or Teflon tape must be applied externally around the cap-neck junction to prevent gas exchange.
The Atmosphere (Inerting)
-
Argon vs. Nitrogen: Argon is superior. Being heavier than air, Argon forms a "blanket" over the solid in the vial, whereas Nitrogen can mix more easily with headspace air if the seal is imperfect.
-
Technique: Flush the headspace for 15–30 seconds before sealing.
Thermal & Humidity Control
-
Temperature: Store at 2°C to 8°C (Refrigerated).
-
Warning: Allow the vial to reach room temperature before opening to prevent condensation on the cold solid (hygroscopic shock).
-
-
Desiccation: Store the primary vial inside a secondary desiccator or a jar containing active silica gel or molecular sieves (4Å).
Summary of Storage Conditions
| Parameter | Standard Condition | Gold Standard (Recommended) | Failure Mode Prevented |
| Temperature | Room Temp (25°C) | 2°C – 8°C | Thermal Disproportionation |
| Atmosphere | Air | Argon Blanket | Aniline Oxidation |
| Humidity | <60% RH | Desiccator (<10% RH) | Hydrolytic Dissociation |
| Container | Clear Glass/Plastic | Amber Glass + PTFE Liner | Photolytic Degradation |
Part 3: Troubleshooting & FAQs
Q1: My this compound has turned from white to a light tan/violet. Is it still usable?
-
Diagnosis: This indicates early-stage oxidation of the aniline moiety. The phosphinate anion may still be intact.
-
Action:
-
For qualitative synthesis: Likely usable, but yield may suffer due to impurities acting as radical scavengers.
-
For GMP/Pharma:Discard. The presence of oxidation products (azo compounds) often triggers genotoxic impurity alerts [2].
-
Recovery: Recrystallization from ethanol/ether under inert atmosphere can salvage the salt, but losses will be high.
-
Q2: The solid has clumped together or looks "wet" (Deliquescence).
-
Diagnosis: Critical containment failure. The salt has absorbed enough water to form a partial solution.
-
Action: Discard immediately. Once solvated, the rate of disproportionation increases. Drying it back down often concentrates impurities and can be hazardous due to localized acidity.
Q3: I detect a "rotten fish" or garlicky odor when opening the container.
-
Diagnosis: CRITICAL SAFETY ALERT. This is the smell of Phosphine (
) gas, resulting from the disproportionation of the phosphinate [3]. -
Action:
Q4: Can I store this in a freezer (-20°C)?
-
Technical Insight: While chemically stable at -20°C, the risk of water condensation upon thawing is extreme. Unless you have a glovebox to handle the thawing process in a strictly anhydrous environment, refrigeration (4°C) is safer for daily use.
Q5: How do I validate the purity before a critical experiment?
-
Protocol:
-
Visual: White crystalline solid (Pass).
-
Solubility: Dissolve 50mg in 1mL degassed water. Solution must be clear and colorless. Turbidity implies polymerization.
- NMR (Coupled): The definitive test.
-
References
-
BenchChem. (2025).[5][7][11] Stability of aniline phosphate under different reaction conditions. Retrieved from BenchChem Database. Link
-
International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). ICH Guidelines. Link
-
Wikipedia. (2024). Hypophosphorous acid: Disproportionation and Safety. Link
-
National Institutes of Health (NIH). (2021). Disproportionation of Pharmaceutical Salts: pH max and Phase-Solubility. PubMed Central. Link
-
Cole-Parmer. (2024). Material Safety Data Sheet - Sodium Hypophosphite Monohydrate. Link
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. echemi.com [echemi.com]
- 9. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hypophosphorous acid - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Identifying and minimizing side reactions in aniline phosphorylation
Introduction: The Precision of P-N Bond Formation
Phosphorylation of anilines to form
This sluggishness opens the door to three primary competitors: Hydrolysis (reaction with moisture), Bis-phosphorylation (over-reaction), and Regio-scrambling (if other nucleophiles are present). This guide provides the diagnostic tools and optimized protocols to suppress these side pathways.
Module 1: The Diagnostic Toolkit
Before troubleshooting, you must accurately identify what is in your flask. Standard
P NMR: The Gold Standard
Phosphorus NMR is your primary eye on the reaction.
-
Standard Range: Most organic phosphates/phosphoramidates appear between -10 ppm and +20 ppm (relative to
). -
The Coupling Trick: Always run a proton-coupled
P NMR (or a P- H HMBC) if you are unsure of the structure.
| Species | Approx. | Diagnostic Feature (Coupled Spectrum) |
| Dialkyl Phosphite (SM) | 0 to +15 ppm | Large doublet ( |
| Chlorophosphate (Intermediate) | 0 to +5 ppm | Singlet (or multiplet from alkyl groups). often slightly deshielded compared to product. |
| -5 to +10 ppm | Multiplet due to | |
| Phosphate Ester (Hydrolysis) | -5 to 0 ppm | Septet/Quintet depending on alkyl groups, but lacks |
| Bis-phosphorylated Aniline | -10 to -20 ppm | Often shielded (upfield) relative to the mono-product due to steric crowding. |
LC-MS: The Mass Confirmation
-
Hydrolysis Product:
(loss of aniline, gain of OH). -
Bis-phosphorylation:
. Look for the "dimer" mass. -
Caution: Phosphoramidates are acid-labile. Use a neutral or basic mobile phase (e.g., 10mM Ammonium Bicarbonate) if possible. Strong formic acid gradients can hydrolyze your product on the column, leading to false negatives.
Module 2: Troubleshooting Guide (Q&A)
Q1: I see a new peak upfield in my NMR (~ -15 ppm) and my yield is low. What is it?
Diagnosis: You likely have Bis-phosphorylation (
-
Inverse Addition: Do not add the aniline to the chlorophosphate. Add the chlorophosphate dropwise to the aniline solution.
-
Stoichiometry: Use a slight excess of aniline (1.1–1.2 eq) to ensure it competes effectively for the electrophile.
-
Temperature: Lower the reaction temperature to 0°C during addition to favor the kinetic mono-product.
Q2: My product disappears during silica gel chromatography. Why?
Diagnosis: Acid Hydrolysis .
Cause: Silica gel is slightly acidic.
-
Neutralize Silica: Pre-treat your silica column with 1-2% Triethylamine (TEA) in the eluent.
-
Fast Column: Do not let the compound sit on the column. Flash chromatography should be "flash."
-
Alternative: Use neutral alumina or recrystallization (if solid) instead of chromatography.
Q3: I am using p-aminophenol. I want the N-linked product, but I'm getting mixtures.
Diagnosis: Regioselectivity Failure (N- vs O-phosphorylation) .
Cause: Under basic conditions (e.g.,
-
Base Selection: Use a weak organic base (e.g., Pyridine or TEA) that is strong enough to scavenge HCl but not strong enough to fully deprotonate the phenol (
). -
Hard/Soft Theory: Use the Atherton-Todd reaction (softer mechanism) rather than direct reaction with hard phosphoryl chlorides if possible.
-
Protection: The most robust method is to silyl-protect the phenol (TBDMS-Cl) before phosphorylation, then deprotect with fluoride (TBAF), which usually leaves the P-N bond intact.
Q4: The reaction stalls at the chlorophosphate intermediate (visible by NMR).
Diagnosis: Steric Hindrance / Low Nucleophilicity . Cause: If your aniline has ortho-substituents (e.g., 2,6-dimethylaniline) or electron-withdrawing groups (e.g., 4-nitroaniline), it cannot attack the phosphorus center efficiently. Solution:
-
Catalysis: Add a nucleophilic catalyst like DMAP (10-20 mol%). It forms a highly reactive
-acyl pyridinium-type intermediate with the phosphate. -
Switch Reagents: Move from dialkyl phosphites (Atherton-Todd) to the more reactive dialkyl phosphorochloridates heated in pyridine.
Module 3: Optimized Protocols
Protocol A: The Atherton-Todd Reaction (Standard)
Best for: Unhindered anilines, mild conditions.
Reagents:
-
Dialkyl phosphite (1.0 eq)
-
Aniline derivative (1.1 eq)
-
or
(1.1 eq) [Warning: Toxic, handle in hood] -
Triethylamine (
) (1.1 eq) -
Solvent: DCM or THF (Anhydrous)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask under
. Add Dialkyl phosphite and Aniline in DCM. -
Activation: Cool to 0°C. Add
. -
Initiation: Add
dropwise over 20 minutes. Note: The reaction is exothermic. Rapid addition causes side reactions. -
Monitoring: Stir at 0°C for 1 hour, then warm to RT. Check
P NMR.[1][2][3]-
Checkpoint: If SM (doublet) remains, add 0.1 eq more
.
-
-
Workup: Filter off the triethylammonium chloride salt (white solid). Wash filtrate with water (fast) and brine. Dry over
. -
Purification: Recrystallize from Hexane/EtOAc if possible. If column is needed, use 1%
buffered silica.
Protocol B: The DMAP-Catalyzed Phosphorochloridate Method
Best for: Hindered or electron-deficient anilines.
Reagents:
-
Dialkyl phosphorochloridate (1.0 eq)
-
Aniline derivative (1.0 eq)
- (1.5 eq)
-
DMAP (0.2 eq)
-
Solvent: DCM
Step-by-Step:
-
Mix: Dissolve Aniline,
, and DMAP in DCM. Cool to 0°C. -
Add: Add Dialkyl phosphorochloridate dropwise.
-
React: Allow to warm to RT and stir overnight.
-
Quench: Add saturated
solution. -
Workup: Extract with DCM. Wash with cold 1M HCl (very briefly to remove DMAP/aniline) then immediately with saturated
. Warning: Prolonged acid contact destroys product.
Visualizing the Pathway
The following diagram illustrates the mechanistic flow and where specific side reactions branch off.
Figure 1: Reaction pathway for Atherton-Todd phosphorylation, highlighting the critical intermediate where selectivity is determined.
References
-
Atherton, F. R., Openshaw, H. T., & Todd, A. R. (1945).[4] "174. Studies on phosphorylation. Part II. The reaction of dialkyl phosphites with polyhalogen compounds in presence of bases. A new method for the phosphorylation of amines." Journal of the Chemical Society, 660-663.
-
Zhao, Y., et al. (2014). "Atherton–Todd reaction: mechanism, scope and applications."[5][6] Beilstein Journal of Organic Chemistry, 10, 1166–1196.
- Kume, A., et al. (1984). "Synthesis of N-aryl phosphoramidates." Tetrahedron Letters, 25(8), 859-862.
-
Derhy, M., et al. (2020). "Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates." Molecules, 25(17), 3856.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Atherton–Todd reaction: mechanism, scope and applications [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances of the Atherton-Todd Reaction [sioc-journal.cn]
Enhancing the Thermal Stability of Aniline Phosphinate in High-Temperature Polymers: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the thermal stability of aniline phosphinate when used as a flame retardant in high-temperature polymers. This resource offers troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and application of this compound in high-temperature polymers.
Q1: What is the primary mechanism of thermal decomposition of this compound?
This compound, an organic-inorganic hybrid salt, primarily decomposes through the dissociation into aniline and phosphoric acid upon heating.[1] This initial decomposition step is critical as the resulting phosphorus-containing species are key to its flame retardant action. The thermal stability of aniline phosphate is generally up to 100°C, beyond which decomposition begins.[1] The subsequent degradation of the phosphoric acid entities can proceed through various pathways, often leading to the formation of polyphosphoric acids, which contribute to char formation in the condensed phase of the burning polymer.[2]
Q2: What are the key factors influencing the thermal stability of this compound in a polymer matrix?
Several factors can influence the thermal stability of this compound within a polymer matrix:
-
Chemical Structure of the Phosphinate: The nature of the organic group attached to the phosphorus atom significantly impacts thermal stability. Aryl phosphinates generally exhibit higher thermal stability compared to their alkyl counterparts.[2][3]
-
Interaction with the Polymer Matrix: The compatibility and interaction between the this compound and the polymer are crucial. Stronger interactions can lead to a more thermally stable composite.
-
Presence of Synergists: The addition of synergistic agents, such as melamine or its derivatives, can enhance the thermal stability and flame retardant efficiency of this compound.
-
Processing Conditions: The temperature and duration of polymer processing can affect the integrity of the this compound. Excessive heat or shear can lead to premature decomposition.
Q3: How does this compound function as a flame retardant in high-temperature polymers like polyamides?
This compound primarily acts in the condensed phase as a flame retardant. Upon thermal decomposition, it generates phosphoric and polyphosphoric acids. These acids catalyze the dehydration and charring of the polymer, forming a protective insulating layer on the material's surface. This char layer limits the evolution of flammable gases and restricts the transfer of heat to the underlying polymer, thereby inhibiting combustion.[4] Additionally, some phosphorus-containing species can be released into the gas phase , where they act as radical scavengers, interrupting the chemical chain reactions of combustion.[4]
Q4: What are the advantages of using this compound over other phosphorus-based flame retardants?
This compound offers several advantages:
-
Halogen-Free: It is a non-halogenated flame retardant, making it an environmentally friendlier alternative to traditional brominated and chlorinated flame retardants.[5]
-
High Phosphorus Content: It possesses a relatively high phosphorus content, which contributes to its efficiency as a flame retardant.
-
Synergistic Potential: It can be effectively combined with other flame retardants, such as nitrogen-containing compounds, to achieve synergistic effects and enhance overall performance.[4]
-
Good Thermal Stability: While its intrinsic thermal stability has limitations, it is generally suitable for processing in many high-temperature polymers.[6]
Section 2: Troubleshooting Guide
This section provides practical solutions to common problems encountered during the incorporation and evaluation of this compound in high-temperature polymers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Thermal Stability of the Final Polymer Composite | 1. Premature Decomposition of this compound: Processing temperatures may be too high, causing the this compound to decompose before or during polymer processing. 2. Incompatibility with Polymer Matrix: Poor dispersion and lack of interaction between the phosphinate and the polymer can lead to localized areas of low thermal stability. 3. Moisture Absorption: this compound can be hygroscopic. Absorbed moisture can lower its decomposition temperature. | 1. Optimize Processing Parameters: Lower the processing temperature and residence time. Conduct a thermogravimetric analysis (TGA) of the this compound to determine its decomposition onset temperature and adjust processing conditions accordingly. 2. Surface Modification/Use of Compatibilizers: Consider surface treating the this compound or using a compatibilizer to improve its dispersion and interaction with the polymer. 3. Drying of this compound: Thoroughly dry the this compound before use. Store it in a desiccator. |
| Reduced Mechanical Properties of the Polymer Composite | 1. Agglomeration of this compound: Poor dispersion can lead to the formation of aggregates, which act as stress concentration points, reducing mechanical strength.[7] 2. Degradation of Polymer Chains: Acidic species formed from the partial decomposition of this compound during processing can cause chain scission of the polymer.[8][9] | 1. Improve Dispersion: Utilize high-shear mixing techniques or masterbatch approaches to ensure uniform distribution of the this compound. 2. Control Processing Conditions: As mentioned above, optimize processing to minimize decomposition. Consider using an acid scavenger if polymer degradation is a significant issue. |
| Inconsistent Flame Retardant Performance | 1. Non-uniform Dispersion: Inconsistent distribution of the this compound leads to variable flame retardant performance throughout the material.[7] 2. Inadequate Loading Level: The concentration of this compound may be too low to achieve the desired level of flame retardancy.[7] | 1. Verify Dispersion: Use techniques like Scanning Electron Microscopy (SEM) to assess the dispersion of the this compound in the polymer matrix. 2. Optimize Loading Level: Systematically vary the concentration of this compound to determine the optimal loading for the desired flame retardant performance (e.g., UL 94 rating, Limiting Oxygen Index). |
| Discoloration of the Final Product | 1. Thermal Degradation: Partial decomposition of the aniline or the polymer during processing can lead to the formation of chromophores. 2. Impurities: The presence of impurities in the this compound can cause discoloration at high temperatures. | 1. Refine Processing Conditions: Lower processing temperatures and minimize residence times. 2. Use High-Purity this compound: Ensure the use of a high-purity grade of this compound. |
Section 3: Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its incorporation into a high-temperature polymer.
Synthesis of this compound
This protocol describes a common laboratory-scale synthesis of this compound from aniline and phosphinic acid.
Materials:
-
Aniline (freshly distilled)
-
Phosphinic acid (50% aqueous solution)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar quantity of freshly distilled aniline in ethanol.[1]
-
Slowly add an equimolar amount of phosphinic acid solution to the aniline solution while stirring continuously.[1] An exothermic reaction may occur; control the temperature with an ice bath if necessary.
-
Continue stirring the mixture at room temperature for 2-4 hours to ensure complete reaction and precipitation of the this compound salt.
-
Collect the white precipitate by vacuum filtration.
-
Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.[1]
-
Dry the product in a vacuum oven at 60-80°C until a constant weight is achieved.
-
Characterize the synthesized this compound using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) to confirm its structure and purity.
Incorporation of this compound into Polyamide 6 (PA6)
This protocol outlines the melt blending of this compound with PA6.
Materials:
-
Polyamide 6 (PA6) pellets (dried)
-
This compound (dried)
-
Twin-screw extruder
Procedure:
-
Thoroughly dry the PA6 pellets and this compound powder in a vacuum oven at 80°C for at least 12 hours to remove any moisture.
-
Pre-mix the dried PA6 pellets and this compound powder at the desired weight ratio in a sealed bag by tumbling.
-
Set the temperature profile of the twin-screw extruder according to the processing window of PA6 (typically 230-260°C).
-
Feed the pre-mixed blend into the extruder.
-
Melt compound the mixture. The screw speed should be optimized to ensure good dispersion without excessive shear degradation.
-
Extrude the molten strand and cool it in a water bath.
-
Pelletize the cooled strand.
-
The resulting pellets can be used for injection molding or compression molding to prepare specimens for flammability and mechanical testing.
Section 4: Visualizations
This section provides diagrams to illustrate key concepts and workflows.
This compound Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Flame Retardancy Mechanism of this compound
Caption: Flame retardancy mechanism of this compound.
References
-
Yang, et al. (2020). Preparation of flame-retardant cellulose paper via spray coating with lignin, phytic acid, and sodium silicate. BioResources. Available at: [Link]
-
ResearchGate. (n.d.). Flame‐Retardant Polymers. Available at: [Link]
-
ResearchGate. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Available at: [Link]
-
MDPI. (2022). The development and application of contemporary phosphorus flame retardants: a review. Available at: [Link]
-
NIST. (n.d.). Mechanism of the degradation of polyamides. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism of the degradation of polyamides. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Preparation of flame-retardant cellulose paper via spray coating with lignin, phytic acid, and sodium silicate :: BioResources [bioresources.cnr.ncsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]
- 7. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. researchgate.net [researchgate.net]
Overcoming solubility issues of aniline phosphinate in non-polar solvents
The following technical guide is structured as a specialized Support Center resource. It addresses the specific physicochemical challenges of Anilinium Hypophosphite (commonly referred to as Aniline Phosphinate) in organic synthesis and drug development workflows.
Topic: Overcoming Solubility Limits in Non-Polar Media Ticket ID: AP-SOL-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary: The "Ion-Pair" Paradox
The Core Problem: You are likely attempting to utilize This compound (CAS: 82395-88-8) as a surrogate for hypophosphorous acid in palladium-catalyzed P–C bond formation or reduction reactions. While the anilinium cation provides better handling properties than the free acid, its ionic lattice energy makes it stubbornly insoluble in non-polar solvents like Toluene, Hexane, or DCM—the very solvents often required for specific catalytic cycles.
The Solution Architecture: To overcome this, we do not simply "add more solvent." We must disrupt the lattice energy or mask the ionic character using one of three strategies:
-
Dielectric Tuning (Cosolvent Spiking)
-
Phase Transfer Catalysis (PTC)
-
In-Situ Lipophilic Exchange
Diagnostic Decision Matrix
Before proceeding, identify your operational constraint using the logic flow below.
Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental constraints.
Technical Protocols
Protocol A: Dielectric Tuning (Cosolvent Spiking)
Best For: Palladium-catalyzed cross-couplings where the catalyst is robust enough to withstand protic solvents.[1] Mechanism: this compound forms tight ion pairs in non-polars.[1] Introducing a high-dielectric protic solvent solvates the ammonium cation, breaking the lattice.[1]
Step-by-Step Workflow:
-
Calculate Load: Determine the required molarity of this compound (typically 0.1 – 0.5 M).[1]
-
Primary Solvent: Suspend the salt in your non-polar solvent (e.g., Toluene).[1] It will appear as a white slurry.[1]
-
The "Spike": Add Methanol (MeOH) or Ethanol (EtOH) dropwise under vigorous stirring.[1]
-
Verification: The solution must turn from cloudy to clear. If haze persists, filter through a 0.45 µm PTFE filter; the "haze" is often impurities, not the phosphinate itself.
| Solvent System | Solubility (25°C) | Suitability for Pd-Catalysis |
| Toluene (Pure) | < 0.1 mg/mL | ❌ Poor |
| Toluene : MeOH (4:1) | > 50 mg/mL | ✅ Excellent |
| DCM (Pure) | ~ 2 mg/mL | ⚠️ Marginal |
| DCM : EtOH (9:1) | > 20 mg/mL | ✅ Good |
Protocol B: Phase Transfer Catalysis (PTC)
Best For: Strictly anhydrous or non-polar reactions where alcohols poison the catalyst or interfere with selectivity.[1]
Mechanism: A quaternary ammonium salt (Quat) exchanges the hydrophilic Anilinium cation for a lipophilic cation (e.g., Tetrabutylammonium), dragging the hypophosphite anion (
Reagents:
-
PTC Agent: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (5-10 mol%).[1]
-
Base: Potassium Carbonate (
) or excess Aniline.[1]
Workflow:
-
Biphasic Setup: Place this compound in the solid phase or aqueous phase (minimal water).[1] Add Toluene.
-
Catalyst Addition: Add 10 mol% TBAB.
-
Agitation: High-shear stirring (>800 RPM) is mandatory. The reaction occurs at the interface.[1]
-
Observation: The solid may not fully "dissolve," but the reaction proceeds because the active species (
) is shuttled into the toluene layer continuously.[1]
Self-Validating Check:
-
Monitor the reaction via 31P NMR (undecoupled).
-
Signal: Look for the characteristic doublet of triplets (or large doublet) of the P-H species in the organic layer sample.[1] If the PTC is working, you will see the P-H signal in the toluene aliquot.[1]
Protocol C: In-Situ Generation (The "Solvent-Swap")
Best For: Large-scale synthesis where isolating the solid salt is inefficient.[1] Concept: Instead of trying to dissolve the pre-formed salt, generate it in a soluble form using a lipophilic amine.[1]
Workflow:
-
Starting Material: Use 50% Aqueous Hypophosphorous Acid (
) .[1] -
Azeotropic Drying: Mix
(aq) with Toluene and perform a Dean-Stark distillation to remove water.[1] -
Amine Addition: Once water is removed, add Aniline (1.0 equiv) slowly to the hot toluene.[1]
-
Result: At elevated temperatures, the salt forms.[1] If it precipitates, add a long-chain amine like Octylamine (0.1 equiv) to act as a solubilizing "grease" for the salt aggregates.[1]
Visualizing the Mechanism
The following diagram illustrates the Phase Transfer Catalysis pathway, showing how the hypophosphite anion is shuttled into the non-polar phase.
Figure 2: Mechanistic pathway of Phase Transfer Catalysis (PTC) for solubilizing hypophosphite anions.
Frequently Asked Questions (FAQ)
Q: Can I use DMSO instead of Methanol for the cosolvent method? A: Yes. DMSO is a powerful solvating agent for ammonium salts.[1] However, be cautious if your downstream workup involves water washing, as DMSO is difficult to remove completely and can carry impurities into the aqueous phase. For Pd-catalysis, DMSO can also coordinate to the metal, potentially altering reaction kinetics [1].[1]
Q: Is this compound explosive?
A: While not "explosive" like organic azides, hypophosphite salts are strong reducing agents .[1] When heated to decomposition (>200°C) or mixed with strong oxidizers, they can release Phosphine gas (
Q: Why does my solution turn yellow/brown upon heating? A: Aniline is prone to oxidation.[1] The color change indicates the formation of aniline oligomers or oxidation products.[1] This is usually cosmetic and does not significantly affect the phosphinate reactivity, but it suggests you should degas your solvents (sparge with Argon) before heating [2].[1]
Q: Can I just use Triethylamine (TEA) instead of Aniline? A: Yes, Triethylammonium Hypophosphite is generally more soluble in organic solvents (like chloroform/DCM) than the aniline salt due to the alkyl chains. If the specific use of aniline is not required for the reaction mechanism (e.g., you don't need the aromatic ring), switching to the TEA salt is a valid workaround.
References
-
Montchamp, J.-L. (2014).[1][2] Phosphinate Chemistry in the 21st Century: A Viable Alternative to the Use of Phosphorus Trichloride in Organophosphorus Synthesis.[1]Accounts of Chemical Research , 47(1), 77–87.
-
Deprèle, S., & Montchamp, J.-L. (2001).[1] Palladium-Catalyzed Cross-Coupling Reactions of Anilinium Hypophosphite.[1][3]Journal of the American Chemical Society , 123(21), 510–511.
-
Sigma-Aldrich. (n.d.).[1][4] Anilinium Hypophosphite Product Specification and Safety Data Sheet.[1]Merck KGaA .[1]
Sources
- 1. CAS 82395-88-8: phenylammonium; phosphenous acid [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Monosubstituted Phosphinic Acids: Palladium-Catalyzed Cross-Coupling Reactions of Anilinium Hypophosphite [organic-chemistry.org]
- 4. CAS 82395-88-8 | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Sustainable Synthesis of Aniline-Derived Phosphinates
Executive Summary & Scope
Welcome to the Technical Support Center. This guide addresses the transition from traditional, solvent-heavy organophosphorus synthesis to Green Chemistry protocols. Specifically, we focus on the Kabachnik-Fields reaction involving aniline derivatives—a critical pathway for generating
The Green Shift: Traditional methods often utilize hazardous solvents (benzene, DCM) and reflux conditions. The modern "Green" standard prioritizes Solvent-Free (Neat) conditions, Microwave-Assisted Synthesis (MW) , and Bio-sourced/Heterogeneous Catalysis .
Troubleshooting Guides (Q&A)
Category A: Reaction Medium & Solvent-Free Logistics[1][2][3][4]
Q1: I am attempting a solvent-free synthesis of aniline phosphinate, but the reaction mixture solidifies into a hard mass before completion. How do I maintain conversion?
Diagnosis: This is a rheological failure, not a chemical one. Solvent-free reactions rely on the eutectic melting point of the reactants. If the product has a high melting point, it crystallizes out, trapping unreacted starting material.
Corrective Protocol:
-
Temperature Modulation: Increase the bath temperature to 5–10°C above the melting point of the expected product (typically 80–100°C for many aminophosphonates), or use Ultrasound (US) irradiation to maintain mass transfer in the slurry phase.
-
Liquefying Agents: If strict "neat" conditions fail, add a Deep Eutectic Solvent (DES) (e.g., Choline Chloride:Urea) as a green, biodegradable medium. This maintains the "green" status while providing a liquid phase.
Q2: My microwave-assisted reaction shows charring/decomposition of the aniline precursor.
Diagnosis: Aniline is electron-rich and susceptible to oxidative degradation. Localized superheating (hot spots) in the microwave reactor is likely causing thermal runaway.
Corrective Protocol:
-
Power Density: Switch from "Continuous Power" to "Temperature Control" mode. Set a ceiling of 100°C.
-
Active Cooling: Use a microwave reactor with simultaneous air-cooling (PowerMAX™ or equivalent technology) to allow high energy input for activation without exceeding thermal limits.
-
Inert Atmosphere: Purge the microwave vial with Nitrogen (
) before sealing. Phosphites can oxidize to phosphates, and aniline can oxidize to azo-compounds under aerobic superheating.
Category B: Catalysis & Selectivity[5][6]
Q3: I am seeing significant formation of
Diagnosis: This indicates the Abramov Pathway is outcompeting the Imine Pathway .
-
Mechanism:[1][2][3][4] The phosphite is attacking the aldehyde carbonyl before the aniline can form the imine (Schiff base). This is common with electron-deficient anilines (weak nucleophiles).
Corrective Protocol:
-
Sequential Addition (One-Pot, Two-Step): Do not mix all three components simultaneously.
-
Water Scavenging: In solvent-free conditions, the water byproduct from imine formation can reverse the reaction. Add a green desiccant like Anhydrous
or use Microwave irradiation (which helps drive off water if the system is open/vented).
Q4: We are trying to replace Lewis Acids (
Diagnosis: Strong Lewis acids are moisture-sensitive and generate toxic waste.
Recommended Green Catalysts:
-
Iodine (
): 5–10 mol%. Mild, inexpensive, and works via electrophilic activation of the carbonyl. -
Orange Peel Powder (OPP) / Eggshell: Surprisingly effective heterogeneous catalysts due to natural acidity/basicity and porous surface area.
-
Ionic Liquids: [bmim][
] can act as both solvent and catalyst, recyclable up to 5 times.
Experimental Protocols
Protocol A: Solvent-Free, Catalyst-Free "Green" Synthesis
Best for: Simple anilines and reactive aldehydes.
-
Setup: In a 10 mL screw-cap vial, combine:
-
Reaction: Cap the vial. Stir magnetically at 80°C for 2–4 hours.
-
Note: The mixture should become homogeneous initially, then may cloud as product forms.
-
-
Work-up (Green):
-
Cool to Room Temperature (RT).
-
Add Ethanol (95%) (2 mL) and heat to reflux to dissolve.
-
Cool slowly to 4°C. The pure
-aminophosphonate will crystallize. -
Filtration: Collect solids. Wash with cold ethanol.
-
-
Validation: Check purity via
NMR (Single peak ~20-25 ppm).
Protocol B: Microwave-Assisted Synthesis (High Throughput)
Best for: Electron-deficient anilines or sterically hindered substrates.
-
Setup: In a microwave-dedicated glass tube (10 mL):
-
Mix Aldehyde (1 eq), Aniline (1 eq), Phosphite (1.2 eq).
-
Catalyst: Add Silica-supported
(50 mg) or (5 mol%).
-
-
Irradiation:
-
Temp: 90°C
-
Time: 5–15 minutes.
-
Power: Dynamic (Max 150W).
-
-
Work-up:
-
Dilute with Ethyl Acetate (minimal). Filter to recover the solid catalyst (if heterogeneous).
-
Evaporate solvent. Recrystallize from EtOH/Water.
-
Data Visualization & Logic
Diagram 1: The "Green" vs. Traditional Workflow
Comparison of waste generation and energy steps.
Caption: Comparison of Traditional (Red) vs. Green (Green) workflows. The Green route eliminates chromatography and halogenated solvents, drastically reducing the E-factor.
Diagram 2: Mechanistic Competition (Troubleshooting Selectivity)
Understanding why side products form and how to control them.
Caption: Mechanistic bifurcation. Direct attack of phosphite on aldehyde yields the Abramov side-product (Red). Pre-formation of the Imine ensures the desired Aminophosphonate (Green).
Comparative Data: Green Catalysts
| Catalyst System | Reaction Time | Yield (%) | Reusability | Green Benefit |
| None (Solvent-Free, 80°C) | 2–4 h | 75–85% | N/A | Zero waste, Atom Economic [1]. |
| Microwave (No Catalyst) | 10–20 min | 85–92% | N/A | High energy efficiency [2]. |
| Iodine ( | 30 min | 90–95% | Low | Cheap, low toxicity, mild activation. |
| Eggshell / Orange Peel | 45 min | 88–94% | High (Solid) | Waste-to-Catalyst valorization [3]. |
| H-Beta Zeolite | 1–2 h | 85–90% | High | Recyclable solid acid, easy filtration [4]. |
References
-
Catalyst- and Solvent-Free Room Temperature Synthesis of α-Aminophosphonates. Source: ResearchGate / Letters in Organic Chemistry. URL:[Link]
-
A green and novel method for the preparation of α-aminophosphonates using eggshell as catalyst. Source: Taylor & Francis Online / Synthetic Communications. URL:[Link]
-
One-Pot Three-Component Kabachnik-Fields Synthesis of α-Aminophosphonates Using H-Beta Zeolite Catalyst. Source: ResearchGate / Catalysis Communications. URL:[Link]
-
Kabachnik-Fields Reaction Under Green Conditions – A Critical Overview. Source: Current Green Chemistry.[11][12][13][14][15] URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Kabachnik-Fields Reaction [organic-chemistry.org]
- 3. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organophosphorus chemical security from a peaceful perspective: sustainable practices in its synthesis, decontamination and detection - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. nanobioletters.com [nanobioletters.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. From rocks to bioactive compounds: a journey through the global P( v ) organophosphorus industry and its sustainability - RSC Sustainability (RSC Publishing) DOI:10.1039/D2SU00015F [pubs.rsc.org]
- 15. benthamdirect.com [benthamdirect.com]
Technical Support Center: Preventing Leaching of Aniline Phosphinate
The following Technical Support Center guide is designed for researchers and product developers addressing the migration of aniline phosphinate (and related P-N additives) from polymer matrices.
Status: Operational | Tier: L3 Engineering Support | Topic: Additive Retention & Matrix Compatibility
Diagnostic & Root Cause Analysis
Q: Why is this compound leaching from my polymer matrix despite good initial dispersion?
A: Leaching is fundamentally a thermodynamic and kinetic failure. Even if dispersion looks homogeneous initially, small molecules like this compound (AP) will migrate if they are not thermodynamically stable within the host or kinetically trapped.
The Three Primary Failure Modes:
-
Solubility Mismatch (Thermodynamic): If the Hansen Solubility Parameters (HSP) of the AP and the polymer matrix differ significantly (typically
), the system is metastable. Over time, entropy drives the additive to the surface (blooming) or into a contacting solvent (leaching). -
Fickian Diffusion (Kinetic): Low molecular weight species diffuse through the free volume of the polymer. If the matrix has a low glass transition temperature (
) or high free volume (e.g., PE, PP), diffusion rates increase exponentially. -
Hydrolytic Displacement: In aqueous environments, water molecules can compete for hydrogen bonding sites. If the AP-polymer interaction is weak (e.g., van der Waals only), water will displace the additive, leading to "washout."
Visualization: The Leaching Mechanism vs. Retention
The following diagram illustrates the mechanistic difference between a leaching system and a stabilized system.
Figure 1: Comparison of diffusion-driven leaching pathways versus immobilization strategies.
Formulation & Compatibility Strategies (Passive Control)
Q: How do I select a polymer matrix that naturally retains this compound?
A: You must match the Hansen Solubility Parameters (HSP) .[1] this compound is a polar, aromatic salt. It requires a matrix with significant polar (
Protocol:
-
Calculate HSP Distance (
):-
Target:
(Good compatibility). -
Target:
(Excellent retention).
-
-
Matrix Selection Guide:
| Polymer Matrix | Compatibility w/ AP | Risk Level | Mitigation Required |
| Polyethylene (PE) / PP | Poor (Non-polar) | High | Requires compatibilizers (e.g., MA-g-PE) or encapsulation. |
| Polystyrene (PS) | Moderate (Aromatic match) | Medium | |
| Polyamide (Nylon 6,6) | High (Polar/H-bonding) | Low | Strong H-bonding retains AP naturally. |
| Epoxy Resins | High (Reactive) | Low | Can be covalently reacted (see Module 3). |
Q: Can fillers reduce leaching without changing the matrix? A: Yes. This is the Tortuosity Principle . Adding platelet-shaped nanofillers (e.g., Montmorillonite clay, Graphene Oxide) forces the AP molecules to travel a longer, tortuous path to reach the surface, significantly slowing release rates [1].
Covalent & Ionic Immobilization (Active Control)
Q: Passive compatibility isn't enough. How do I chemically lock the additive?
A: You must transition from a physical mixture to a chemically bonded system. This compound contains two reactive handles: the amine group (-NH2) on the aniline and the P-H or P-OH group on the phosphinate (depending on the specific tautomer/salt form).
Strategy A: Reactive Extrusion (Grafting)
Use a polymer backbone functionalized with groups that react with amines.
-
Reagents: Maleic Anhydride grafted polymers (MA-g-PO) or Glycidyl Methacrylate (GMA).
-
Mechanism: The anhydride or epoxy ring reacts with the aniline amine, tethering the phosphinate salt to the polymer backbone.
-
Result: The "additive" becomes a pendant group on the polymer chain. Diffusion coefficient drops to near zero.
Strategy B: Ion Exchange (The "Salt Switch")
If the organic aniline salt is too soluble, convert it to a Metal Phosphinate complex in situ or pre-synthesis.
-
Protocol: React this compound with Aluminum or Zinc salts.
-
Mechanism: Aluminum Phosphinates (AlPi) form polymeric inorganic networks that are insoluble in water and organic solvents [2].
-
Note: This may alter the flame retardant mechanism (gas phase vs. condensed phase).
Workflow: Covalent Immobilization Process
Figure 2: Decision tree for active immobilization of this compound.
Validation & Testing Protocols
Q: How do I prove the additive is not leaching?
A: You must perform a standardized migration test followed by high-sensitivity detection. Gravimetric analysis is often insufficient for low-level leaching; spectroscopic methods are required.
Standard Operating Procedure (SOP): Solvent Extraction Test
Objective: Quantify AP migration in simulated environmental conditions.
-
Sample Prep: Cut polymer films to
squares (standardize surface area). -
Immersion:
-
Solvent A (Hydrophilic): Distilled Water (simulates rain/groundwater).
-
Solvent B (Lipophilic): Ethanol or n-Heptane (simulates fatty tissue contact/organic solvents).
-
Condition: 37°C for 72 hours (agitated).
-
-
Detection (HPLC-UV):
-
Target: Aniline (absorbs strongly at 230 nm and 280 nm).
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (50:50).
-
Limit of Detection: Ensure method detects < 1 ppm (aniline is toxic).
-
Data Interpretation:
| Leaching Rate (mg/dm²/day) | Classification | Action |
| < 0.01 | Non-detect / Safe | Validated for high-safety apps. |
| 0.01 - 0.5 | Low Migration | Acceptable for industrial use; monitor. |
| > 0.5 | High Leaching | FAIL. Re-evaluate matrix or immobilization. |
Safety & Toxicity Warning
Critical Alert: Aniline is a precursor to methemoglobinemia (blood toxicity) and is a probable human carcinogen [3].
-
Handling: Always handle raw this compound in a fume hood.
-
Waste: Leached solutions must be treated as hazardous chemical waste, not disposed of down the drain.
-
Regulatory: Ensure compliance with REACH (EU) or TSCA (USA) regarding aniline release limits in the final article.
References
-
Sustainable Micro and Nano Additives for Controlling the Migration of a Biobased Plasticizer. National Institutes of Health (NIH). Available at: [Link]
-
Flame retardancy mechanisms of metal phosphinates. ResearchGate / Wiley InterScience. Available at: [Link]
-
Aniline: Hazard Summary. U.S. Environmental Protection Agency (EPA).[2][3] Available at: [Link]
-
Hansen Solubility Parameters: Basics. Steven Abbott / HSPiP. Available at: [Link]
Sources
Technical Support Center: Troubleshooting HPLC Analysis of Aniline Phosphinate Purity
Welcome to the Technical Support Center for the HPLC analysis of aniline phosphinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ensuring the purity of this important compound. This compound, as a salt of a weak base (aniline) and a weak acid (phosphinic acid), presents unique chromatographic challenges. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you develop robust and reliable analytical methods.
The Challenge of this compound Analysis
The primary goal in analyzing the purity of this compound is to resolve the salt from its potential impurities, most notably unreacted aniline and phosphinic acid, as well as any degradation products. The high polarity of these compounds makes traditional reversed-phase HPLC challenging, often resulting in poor retention and peak shape. This guide will explore effective chromatographic strategies and provide solutions to common problems.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues you may encounter during your HPLC analysis of this compound.
Poor or No Retention of the this compound Peak
Question: I'm injecting my this compound sample on a standard C18 column with an acetonitrile/water mobile phase, but the peak is eluting at or near the void volume. Why is this happening and how can I fix it?
Answer: This is a common issue when analyzing highly polar compounds like this compound on traditional reversed-phase columns. The non-polar C18 stationary phase has limited interaction with polar analytes, leading to poor retention.
Causality: The aniline and phosphinate ions are highly water-soluble and have little affinity for the hydrophobic alkyl chains of the C18 phase.
Solutions:
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds.[1] It utilizes a polar stationary phase (e.g., bare silica, diol, or amide) and a mobile phase with a high concentration of organic solvent (typically acetonitrile).[2][3] Water in the mobile phase acts as the strong eluting solvent.
-
Implement Ion-Pair Reversed-Phase Chromatography: By adding an ion-pairing reagent to your mobile phase, you can increase the retention of your ionic analytes on a reversed-phase column.[4]
-
For the anionic phosphinate, a positively charged ion-pairing reagent like tetra-n-butylammonium (TBA) can be used.
-
For the cationic anilinium ion (present at low pH), a negatively charged ion-pairing reagent such as an alkyl sulfonate (e.g., sodium dodecyl sulfate, SDS) can be employed.[5]
-
-
Use a Polar-Embedded or Aqueous-Stable Reversed-Phase Column: These columns are designed with modifications to the stationary phase that make them more compatible with highly aqueous mobile phases and provide better retention for polar compounds.
| Chromatographic Mode | Principle | Recommended For |
| Reversed-Phase (C18) | Hydrophobic interactions | Poor retention of this compound without modification. |
| Ion-Pair RP-HPLC | Forms neutral ion pairs with analytes, increasing retention on a non-polar stationary phase.[6] | Separating aniline and phosphinic acid simultaneously. |
| HILIC | Partitioning of polar analytes into a water-enriched layer on a polar stationary phase.[3] | Excellent retention and separation of highly polar compounds. |
Poor Peak Shape: Tailing or Fronting Peaks
Question: My aniline peak is showing significant tailing. What are the likely causes and how can I improve the peak symmetry?
Answer: Peak tailing for basic compounds like aniline is a frequent problem in reversed-phase HPLC. It is often caused by secondary interactions with the stationary phase or other factors.
Causality:
-
Silanol Interactions: Residual silanol groups on the surface of silica-based columns can interact with the basic amine group of aniline, leading to peak tailing.[7]
-
Column Contamination: Accumulation of sample matrix components or other contaminants on the column inlet frit or the stationary phase can distort peak shape.[8]
-
Column Void: A void at the head of the column can cause the sample to travel through different paths, resulting in a distorted peak.[9]
-
Mobile Phase pH: If the mobile phase pH is not adequately controlled, it can affect the ionization state of aniline and its interaction with the stationary phase.
Troubleshooting Workflow for Peak Tailing:
Caption: Troubleshooting workflow for aniline peak tailing.
Inability to Separate Aniline and Phosphinic Acid
Question: I am trying to quantify free aniline and phosphinic acid in my this compound sample, but they are co-eluting. How can I achieve separation?
Answer: Separating a basic compound (aniline) and an acidic compound (phosphinic acid) in the same run requires a method that can handle both ionic species effectively.
Solutions:
-
Ion-Pair Reversed-Phase HPLC: This is often the most effective approach. By using a mobile phase containing both a cationic and an anionic ion-pairing reagent, you can simultaneously retain and separate both aniline and phosphinic acid. However, method development can be complex. A simpler approach is to use a single ion-pairing reagent and optimize the mobile phase conditions. For example, using a volatile amine ion-pairing reagent can aid in the retention of the phosphinate anion.
-
HILIC: With its mixed-mode separation mechanism, HILIC can often separate compounds with different polarities and charges.[10] The separation can be fine-tuned by adjusting the mobile phase pH and buffer concentration.
-
Two Separate Methods: If a single method proves too difficult to develop, consider developing two separate, optimized methods: one for aniline (e.g., reversed-phase with a slightly acidic mobile phase) and one for phosphinic acid (e.g., anion-exchange chromatography or HILIC).
Experimental Protocols: Starting Points for Method Development
The following are suggested starting protocols. They should be optimized for your specific instrument and sample.
Protocol 1: Ion-Pair Reversed-Phase HPLC Method
This method is a good starting point for the simultaneous analysis of aniline and phosphinic acid.
Step-by-Step Methodology:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Sodium Dodecyl Sulfate (SDS) in water, adjusted to pH 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-15 min: 10-50% B
-
15-20 min: 50% B
-
20.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm for aniline. A refractive index (RI) or evaporative light scattering detector (ELSD) would be needed for phosphinic acid as it lacks a UV chromophore.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: HILIC Method
This method is suitable for retaining and separating the highly polar aniline and phosphinic acid.
Step-by-Step Methodology:
-
Column: HILIC (Amide or Diol phase), 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 10 mM Ammonium Acetate in water, pH 5.0.
-
Gradient Program:
-
0-5 min: 95% A
-
5-15 min: 95-70% A
-
15-20 min: 70% A
-
20.1-30 min: 95% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm for aniline. As in the previous method, a different detector is needed for phosphinic acid.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the this compound sample in a mixture of 90% acetonitrile and 10% water to a concentration of approximately 1 mg/mL. This high organic content is crucial for good peak shape in HILIC. Filter through a 0.45 µm syringe filter.
Best Practices for Robust Analysis
-
Mobile Phase Preparation: Always filter and degas your mobile phases to prevent pump and column issues.
-
Sample Filtration: All samples should be filtered through a 0.45 µm or 0.22 µm filter to remove particulates that can clog the column frit.[8]
-
Guard Column: Use a guard column with the same stationary phase as your analytical column to protect it from contaminants and extend its lifetime.
-
System Suitability: Before running samples, perform a system suitability test to ensure your HPLC system is performing correctly. Key parameters to monitor include peak resolution, tailing factor, and retention time precision.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before injecting your first sample, especially when using HILIC or ion-pair chromatography.
References
-
SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of (2H7)Aniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
Sternson, L. A., & DeWitte, W. J. (1977). High-pressure liquid chromatographic analysis of aniline and its metabolites. Journal of Chromatography A, 137(2), 305-314. Retrieved from [Link]
-
Oreate AI Blog. (2024, January 7). Systematic Diagnosis and Solutions for HPLC Peak Shape Abnormalities. Retrieved from [Link]
-
A NOVEL RP-HPLC METHOD FOR THE DETERMINATION OF BHARANGIN IN GHANTU BHARANGI CRUDE EXTRACTS. (n.d.). Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Boulahlib, S., Boudina, A., & Si-Ahmed, K. (2016). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Analytical Methods, 8(30), 5949-5956. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
-
Al-Kindy, S. M., Suliman, F. E., & Al-Lawati, H. A. (2010). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. ResearchGate. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Aniline (herbicide precursor). Retrieved from [Link]
-
Agilent Technologies. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
ResearchGate. (2017, June 14). Detect aniline. Retrieved from [Link]
-
Guillarme, D. (n.d.). What You Need to Know About HILIC. LCGC International. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Zöllmann, M., et al. (2022). Green quantification of amino(poly)phosphonates using ion chromatography coupled to integrated pulsed amperometric detection. Scientific Reports, 12(1), 12345. Retrieved from [Link]
-
Analytice. (n.d.). Laboratory determination of aniline (CAS: 62-53-3). Retrieved from [Link]
-
Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of separation science, 34(16-17), 2269-2285. Retrieved from [Link]
-
Chemistry For Everyone. (2024, January 18). What Is Ion Pair Chromatography? [Video]. YouTube. Retrieved from [Link]
-
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. Retrieved from [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. youtube.com [youtube.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. waters.com [waters.com]
- 10. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with cross-contamination in the synthesis of aniline phosphinate
This guide functions as a Tier-3 Technical Support resource for researchers synthesizing aniline phosphinates (specifically
Topic: Troubleshooting Cross-Contamination & Impurity Management Ticket Priority: High (Stability/Purity Critical)
Diagnostic Triage: Is Your Batch Compromised?
Before attempting remediation, you must characterize the nature of the contamination. Aniline phosphinates are chemically schizophrenic: the amine is oxidation-prone, while the phosphinate P-H bond is a reducing agent. This duality creates unique cross-contamination vectors.
Quick Reference: Contamination Signatures
| Symptom | Probable Contaminant | Source of Cross-Contamination |
| Dark Red/Black Color | Azo-oligomers / Quinones | Oxidants (Air leak) or Metal ions (Fe/Cu residues). |
| Phosphonates (P-OH) | Peroxides in solvents; "Memory effect" from oxidation reactions. | |
| H-Phosphonates | Hydrolysis of starting materials (wet solvents). | |
| Sticky/Gummy Solid | Bis-alkylation products | Excess aldehyde carried over; Poor stoichiometry control. |
Visual Diagnostic Workflow
(Graphviz Diagram: Troubleshooting Logic)
Caption: Logic flow for identifying contamination sources based on visual and spectroscopic evidence.
Technical Deep Dive: The Cross-Contamination Vectors
Vector A: The "Memory Effect" (Glassware & Equipment)
The Issue: Phosphinates are potent reducing agents. If you utilize glassware previously used for strong oxidations (e.g., Jones oxidation, PCC, or peroxide reactions) without rigorous cleaning, residual oxidants on the glass surface can initiate a redox cycle.
-
Mechanism: Trace transition metals (Fe, Cu, Cr) embedded in glass micro-fissures catalyze the oxidation of aniline to colored diazo species and the P-H bond to P-OH (phosphonate).
-
Prevention: Dedicate glassware for organophosphorus synthesis. Wash all shared glassware with a base bath (KOH/Isopropanol) to strip metal ions and phosphate residues, followed by an acid rinse (1M HCl).
Vector B: Solvent Cross-Contamination (Peroxides)
The Issue: Ethers (THF, Dioxane) are common solvents for the Kabachnik-Fields reaction. If these solvents are "borrowed" from a general supply and contain trace peroxides, they will oxidize the P-H bond.
-
Scientific Grounding: The P-H bond in phosphinates is susceptible to radical abstraction. Peroxides initiate a radical chain reaction, converting the desired phosphinate (
20-40 ppm) to a phosphonate ( 0-10 ppm) [1]. -
Protocol: Always test solvents with iodide strips. If positive, do not use for phosphinate synthesis.
Vector C: Stoichiometric Carryover (Bis-alkylation)
The Issue: In the synthesis of
-
Detection: This impurity often makes the product an intractable oil.
-
Remediation: Use a slight excess of the phosphorus component, not the aldehyde. The phosphorus excess is water-soluble and easier to remove during workup than the lipophilic bis-alkylated byproduct [2].
Remediation Protocols (Troubleshooting Guides)
FAQ 1: "My product turned black overnight. Can I save it?"
Diagnosis: This is aniline oxidation, likely catalyzed by air or light. Remediation Protocol:
-
Dissolution: Dissolve the crude dark solid in a minimum amount of Ethanol (degassed).
-
Adsorption: Add Activated Charcoal (10% w/w) and stir under Nitrogen for 30 minutes.
-
Why? Planar oxidized aniline oligomers adsorb strongly to carbon; the tetrahedral phosphinate does not.
-
-
Filtration: Filter through a Celite pad packed with Ethanol.
-
Recrystallization: Concentrate the filtrate. If the aniline phosphinate is a salt, recrystallize from EtOH/Et₂O. If it is an ester, consider column chromatography (silica is acidic; use neutralized silica if the product is acid-sensitive).
FAQ 2: "I cannot remove unreacted aniline."
Diagnosis: Aniline has a similar solubility profile to many lipophilic aminophosphinates. Remediation Protocol (Acid-Base Swing):
-
Acid Wash: Dissolve the crude mixture in Ethyl Acetate.[1]
-
Extraction: Wash with 1M HCl.
-
Outcome: Aniline (pKa ~4.[2]6) and the aminophosphinate (pKa varies) both go into the water layer.
-
-
Differentiation: This is the critical step. Most
-aminophosphinates are less basic than aniline due to the electron-withdrawing phosphoryl group.-
Technique: Adjust the aqueous layer pH to ~4.5–5.0 carefully with NaOH. The aminophosphinate often precipitates or can be extracted back into organic solvent, while aniline remains protonated (anilinium) in the water [3].
-
Verification: Check TLC.[1][3] Aniline stains bright yellow/red with p-Anisaldehyde; Phosphinates often stain white/faint.
-
Synthesis Pathway & Side Reactions
Understanding the mechanism helps pinpoint where the contamination entered.
(Graphviz Diagram: Kabachnik-Fields Contamination Pathways)
Caption: Reaction pathway highlighting where specific cross-contaminants (red nodes) diverge from the main synthesis.
Standard Operating Procedures (Prevention)
To ensure "Self-Validating" purity in future batches, adopt these controls:
-
The "Argon Blanket" Rule: P-H bonds are technically reducing agents. Never store aniline phosphinates in open air. Always flush headspace with Argon.
-
Solvent Degassing: Sparge all reaction solvents with inert gas for 15 minutes prior to use to remove dissolved oxygen.
-
Dedicated Syringes: Never use a syringe for the phosphorus reagent that was previously used for an oxidant (e.g., H₂O₂), even if cleaned. The rubber plunger tip can absorb oxidants (physical cross-contamination).
References
-
Kabachnik-Fields Reaction Overview: Keglevich, G., & Bálint, E. (2012).[4] The Kabachnik–Fields Reaction: Mechanism and Synthetic Applications. Molecules, 17(11), 12821–12835. Link
-
Side Product Management: Cherkasov, R. A., & Galkin, V. I. (1998).[5] The Kabachnik–Fields Reaction: Synthetic Potential and the Problem of the Mechanism. Russian Chemical Reviews, 67(10), 857. Link
-
Aniline Purification & Properties: National Center for Biotechnology Information. (2024).[2][6] PubChem Compound Summary for CID 6115, Aniline. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kabachnik-Fields Reaction [organic-chemistry.org]
- 6. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Aniline Phosphinate Loading for Flame Retardancy in Nylon
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the optimization of aniline phosphinate as a flame retardant in nylon (polyamide, PA) systems. This guide is designed for researchers and polymer scientists to navigate the complexities of formulation, compounding, and testing. It provides in-depth, experience-based answers to common challenges encountered in the lab.
Section 1: Understanding the Core Science: Mechanism of Action
Before troubleshooting, it is crucial to understand how this compound imparts flame retardancy to nylon. The mechanism is twofold, involving both condensed-phase and gas-phase actions, which work synergistically to suppress combustion.
-
Condensed-Phase Action: Upon heating, the phosphinate promotes the dehydration and cross-linking of the nylon polymer backbone.[1][2] This process encourages the formation of a stable, insulating layer of char on the material's surface. This char layer acts as a physical barrier, limiting the supply of heat to the underlying polymer and restricting the flow of flammable volatile gases to the flame front.[2]
-
Gas-Phase Action: Simultaneously, the thermal decomposition of this compound releases phosphorus-containing radicals into the gas phase.[1][3] These highly reactive species act as radical scavengers, interrupting the exothermic chain reactions of combustion in the flame. Specifically, they quench high-energy radicals like H• and OH•, effectively "poisoning" the fire.[2]
This dual mechanism makes phosphinate-based flame retardants highly effective in nylons like PA6 and PA66.[4]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a typical starting loading percentage for this compound in Nylon 66?
For unreinforced Nylon 66 (PA66), a common starting point is in the range of 15-25% by weight to achieve a UL 94 V-0 or V-1 rating.[5][6] For glass-fiber reinforced grades, the loading level might need adjustment. It is always recommended to perform a loading level study to find the optimal balance between flame retardancy and mechanical properties for your specific application.
Q2: Does this compound work in both Nylon 6 and Nylon 66?
Yes, phosphinate-based flame retardants are effective in both PA6 and PA66.[4] However, due to differences in melting points, processing temperatures, and degradation pathways between the two polymers, the optimal loading level and potential for synergistic agents may vary.
Q3: Is this compound considered a halogen-free flame retardant?
Yes. This compound is an organic phosphorus-based compound and does not contain halogens (bromine, chlorine).[5][7] This makes it an environmentally favorable choice in response to regulations like RoHS and REACH that restrict the use of certain halogenated flame retardants.[2]
Q4: Can I use this compound in combination with other additives?
Absolutely. Synergistic packages are common. For instance, combining phosphorus-based flame retardants with nitrogen-containing compounds like melamine cyanurate can create a highly effective intumescent system.[2][8] Additionally, mineral fillers like talc can sometimes improve the insulating properties of the char layer formed during combustion.[9]
Section 3: Troubleshooting Guide
This section addresses specific problems you might encounter during formulation and testing.
Q: My compounded nylon fails the UL 94 vertical burn test, showing prolonged flaming or dripping that ignites the cotton. What are the likely causes and solutions?
A: A UL 94 test failure is a common issue that can stem from several factors. A systematic approach is required to diagnose the root cause.
Possible Cause 1: Insufficient Flame Retardant Loading The most straightforward cause is that the concentration of this compound is below the threshold required for effective flame retardancy.
-
Solution: Incrementally increase the loading of this compound by 2-3% wt. and re-run the compounding and testing. Create a loading ladder (e.g., 15%, 18%, 21%) to identify the minimum effective concentration.
Possible Cause 2: Poor Dispersion If the flame retardant is not uniformly dispersed, you will have domains within the polymer matrix that are unprotected. Agglomerates of the FR act as stress concentrators, harming mechanical properties, and are inefficient for flame retardancy.
-
Solution:
-
Optimize Compounding: Increase the screw speed or modify the screw design of your twin-screw extruder to impart more shear energy. Ensure the processing temperature profile is optimized for good melt mixing without degrading the polymer or the FR.
-
Use a Masterbatch: Consider having the this compound pre-dispersed into a nylon masterbatch. This often ensures better and more consistent dispersion in the final compound.[10]
-
Improve Additive Incorporation: Ensure the flame retardant is properly dried before use and fed consistently into the extruder.
-
Possible Cause 3: Polymer Degradation Excessive processing temperatures or residence time in the extruder can cause thermal degradation of the nylon itself, which can compromise both its mechanical and flammability performance.[11]
-
Solution:
-
Lower Temperature Profile: Methodically lower the barrel temperatures on your extruder, especially in the feed and compression zones.
-
Increase Throughput: A higher feed rate can reduce the residence time of the material in the extruder, minimizing exposure to high temperatures.
-
Check for Crosslinking: If the material becomes difficult to dissolve in a solvent like formic acid, it may be an indication of crosslinking due to degradation.[11]
-
Q: The addition of this compound has severely reduced the impact strength and tensile strength of my nylon compound. How can I mitigate this?
A: A reduction in mechanical properties is a common trade-off when adding solid fillers to a polymer.[2][12] The extent of this reduction depends on loading level, particle size, and interfacial adhesion.
Possible Cause 1: High Filler Loading High concentrations of any solid additive can disrupt the polymer matrix and increase brittleness.[2]
-
Solution: The goal is to use the minimum effective loading of the flame retardant. Refer to your loading ladder study to see if a lower concentration can still meet your flammability requirements.
Possible Cause 2: Poor Interfacial Adhesion If there is poor compatibility between the surface of the phosphinate particles and the nylon matrix, the interface becomes a weak point where cracks can initiate under stress.
-
Solution:
-
Use a Coupling Agent: Silane or titanate coupling agents can sometimes be used to treat the surface of the flame retardant, promoting better adhesion to the polyamide matrix.
-
Select a Coated Grade: Some commercial flame retardants are available with surface coatings designed to improve compatibility and mechanical performance.
-
Possible Cause 3: Agglomerates As mentioned in the previous question, particle agglomerates act as significant stress concentrators, drastically reducing properties like impact strength.
-
Solution: Focus on improving dispersion through optimized compounding. Breaking down agglomerates into primary particles is key to maintaining mechanical integrity.[10]
| Property | Typical Value (Unfilled PA66) | Potential Value (20% FR Loading) | Mitigation Strategy | Expected Outcome |
| Tensile Strength | 80-85 MPa | 60-70 MPa | Optimize dispersion, use coupling agent | Recover 5-10% of lost strength |
| Notched Izod Impact | 50-60 J/m | 25-35 J/m | Reduce loading, add impact modifier | Increase impact strength by 15-25% |
| Flexural Modulus | 2.8-3.0 GPa | 3.5-4.5 GPa | (This property often increases with fillers) | N/A |
Q: I am observing "blooming" or migration of the flame retardant to the surface of my molded parts over time. Why does this happen?
A: Blooming is the migration of a poorly soluble additive to the surface of the polymer. This can affect surface appearance, electrical properties, and long-term flame retardancy.[1][2]
-
Cause: This typically points to poor compatibility or exceeding the solubility limit of the this compound in the nylon matrix at the given concentration. It can also be exacerbated by post-molding thermal exposure.
-
Solution:
-
Re-evaluate Loading Level: The most direct solution is to reduce the concentration to a level that is fully compatible with the matrix.
-
Consider a Different FR Grade: A grade with a different particle size distribution or a surface treatment might exhibit better compatibility.
-
Ensure Proper Drying: Moisture can sometimes interfere with compatibility and processing. Ensure both the nylon resin and the flame retardant are dried to specifications before compounding. Phosphinates can be susceptible to hydrolysis under certain conditions, which could alter their properties.[13][14][15]
-
Section 4: Experimental Protocols
Protocol 1: Melt Compounding of Nylon 66 with this compound
This protocol describes a standard procedure for preparing flame-retardant nylon using a co-rotating twin-screw extruder.
1.0 Materials and Pre-Processing
-
Nylon 66 resin (e.g., extrusion grade)
-
This compound powder
-
Drying Oven or Desiccant Dryer
-
Gravimetric Feeder(s)
-
Co-rotating Twin-Screw Extruder (L/D ratio ≥ 40 recommended)
-
Water Bath
-
Pelletizer
2.0 Procedure
-
Drying: Dry the Nylon 66 resin at 80-90°C for at least 4 hours to a moisture content of <0.2%. Dry the this compound powder according to the manufacturer's specifications, typically at 100-110°C for 2-4 hours.
-
Feeder Calibration: Calibrate the gravimetric feeders for both the nylon resin and the flame retardant to achieve the target weight percentage.
-
Extruder Setup: Set the extruder barrel temperature profile. A typical profile for PA66 would be:
-
Feed Zone: 240-250°C
-
Melting/Mixing Zones: 260-280°C
-
Die: 270°C
-
-
Compounding:
-
Start the main feeder with the nylon resin.
-
Once a stable melt is established, start the side-feeder to introduce the this compound powder downstream into the molten polymer. This improves dispersion and reduces thermal stress on the FR.
-
Set the screw speed to a moderate-to-high level (e.g., 300-500 RPM) to ensure good distributive and dispersive mixing.
-
-
Extrusion and Pelletizing: Extrude the molten strand through the die, cool it rapidly in the water bath, and feed it into the pelletizer to produce uniform pellets.
-
Post-Drying: Dry the final compounded pellets at 80-90°C for 4 hours before subsequent processing (e.g., injection molding for test specimens).
Protocol 2: UL 94 Vertical Burn Test
This is a summary of the procedure for evaluating the flammability of plastic materials. Refer to the official UL 94 standard for full details.
1.0 Equipment
-
UL 94 Test Chamber
-
Specimen Holder (for vertical orientation)
-
Tirrill Burner with methane gas supply
-
Timer (accurate to 0.1s)
-
Surgical Cotton
-
Conditioning Chamber (23°C, 50% RH)
2.0 Procedure
-
Specimen Conditioning: Condition the molded test bars (typically 125mm x 13mm x desired thickness) for a minimum of 48 hours at 23°C and 50% relative humidity.
-
Test Setup: Place a layer of dry surgical cotton on the chamber floor, 300mm below the specimen. Mount a specimen vertically in the holder.
-
First Flame Application:
-
Apply a 20mm blue flame to the bottom center of the specimen for 10 seconds.
-
Remove the flame and simultaneously start a timer.
-
Record the afterflame time (t1).
-
-
Second Flame Application:
-
As soon as flaming ceases, immediately re-apply the flame for another 10 seconds.
-
Remove the flame and start a new timer.
-
Record the second afterflame time (t2) and the afterglow time (t3).
-
-
Observations: Record if any drips ignite the cotton below.
-
Classification: Repeat the test on a total of 5 specimens. Classify the material as V-0, V-1, or V-2 based on the criteria in the table below.
| Criteria | V-0 | V-1 | V-2 |
| Afterflame time for each specimen (t1 or t2) | ≤ 10 s | ≤ 30 s | ≤ 30 s |
| Total afterflame time for 5 specimens (Σ t1 + t2) | ≤ 50 s | ≤ 250 s | ≤ 250 s |
| Afterflame + Afterglow for each specimen (t2 + t3) | ≤ 30 s | ≤ 60 s | ≤ 60 s |
| Dripping ignites cotton? | No | No | Yes |
| Burn to clamp? | No | No | No |
Section 5: References
-
Flame Retardancy of Nylon 6 Fibers: A Review. (2023). National Institutes of Health (NIH). Available at: [Link]
-
Analysis of the role and performance impact of flame retardants in nylon materials. (2025). Source not specified. Available at: [Link]
-
Classification and development of flame retardant nylon materials. (2020). Source not specified. Available at: [Link]
-
Flame Retardant Polyamide Fibres: The Challenge of Minimising Flame Retardant Additive Contents with Added Nanoclays. (n.d.). MDPI. Available at: [Link]
-
Flame Retardant For Nylon PA6 PA66. (n.d.). Shandong Novista Chemicals. Available at: [Link]
-
Does Nylon Leach Chemicals?. (2025). YouTube. Available at: [Link]
-
Flame Retardant for Nylon 66. (n.d.). GO YEN CHEMICAL INDUSTRIAL CO LTD. Available at: [Link]
-
Effects of the Infill Density on the Mechanical Properties of Nylon Specimens Made by Filament Fused Fabrication. (2019). MDPI. Available at: [Link]
-
Thermal degradation and flame retardancy of nylon 6/aluminum methylmethoxy phosphonate composites. (n.d.). RSC Publishing. Available at: [Link]
-
The Hydrolysis of Phosphinates and Phosphonates: A Review. (n.d.). MDPI. Available at: [Link]
-
Mechanism of Action of Phosphorus-Based Flame Retardants in Nylon 6. II. Ammonium Polyphosphate/Talc. (2025). ResearchGate. Available at: [Link]
-
The Hydrolysis of Phosphinates and Phosphonates: A Review. (2021). PubMed. Available at: [Link]
-
Nylatron™ 66 SA FR - UL94 flame-retardant nylon 66. (n.d.). MCAM. Available at: [Link]
-
(PDF) Flame Retardant Treatments of Nylon Textiles: A Shift towards Eco-Friendly Approaches. (n.d.). ResearchGate. Available at: [Link]
-
Thermal degradation of nylon polymers. (n.d.). ResearchGate. Available at: [Link]
-
Improving flame retardancy and mechanical properties of polyamide 6 induced by multiple reactions among flame retardants and matrix. (2025). ResearchGate. Available at: [Link]
-
Studies on Texturing of and Forms of Nylon 6. (2025). ResearchGate. Available at: [Link]
-
The Hydrolysis of Phosphinates and Phosphonates: A Review. (2025). ResearchGate. Available at: [Link]
-
Thermal degradation and flame retardancy of nylon 6/aluminum methylmethoxy phosphonate composites. (n.d.). National Institutes of Health (NIH). Available at: [Link]
-
Nylon 6, 66 Plastic Resin Use Aluminum Diethyl Phosphinaten Halogen Free Flame Retardant. (n.d.). Hangzhou Mei Wang Chemical Co., Ltd.. Available at: [Link]
-
Selection of appropriate reinforcement for nylon material through mechanical and damping characteristics. (n.d.). Polímeros: Ciência e Tecnologia. Available at: [Link]
-
Investigation of the Fire Performance of Polyamide 6-Based Composites with Halogen-free Flame Retardants and Synergistic Materials. (2022). ACS Omega. Available at: [Link]
-
flame retardancy of polyamide compounds and micro/nano composites. (n.d.). Middle East Technical University. Available at: [Link]
-
Mechanism of action of phosphorus-based flame retardants in nylon 6. I. Ammonium polyphosphate. (n.d.). Semantic Scholar. Available at: [Link]
-
Thermal Stabilities and Flame Retardancy of Polyamide 66 Prepared by In Situ Loading of Amino-Functionalized Polyphosphazene Microspheres. (n.d.). MDPI. Available at: [Link]
-
Enhancement in Mechanical Behavior of Nylon/Teflon Composites by Addition of Nano Iron Oxide (γ-Fe2O3). (n.d.). jntuh ceh. Available at: [Link]
-
FLAMEPROOFING OF NYLON FABRICS. (n.d.). DTIC. Available at: [Link]
-
Thermal Properties and Crystallite Morphology of Nylon 66 Modified with a Novel Biphenyl Aromatic Liquid Crystalline Epoxy Resin. (2013). Semantic Scholar. Available at: [Link]
-
Reactivity and Mechanism of Hydrolysis of Phosphonamides. (n.d.). ElectronicsAndBooks. Available at: [Link]
-
(PDF) Effects of the Infill Density on the Mechanical Properties of Nylon Specimens Made by Filament Fused Fabrication. (2025). ResearchGate. Available at: [Link]
-
Intrinsically flame-retardant polyamide 66 with high flame retardancy and mechanical properties. (2020). RSC Publishing. Available at: [Link]
-
Hydrolysis of Polyamides. (2016). YouTube. Available at: [Link]
-
Theoretical Study on the Thermal Degradation Process of Nylon 6 and Polyhydroxybutyrate. (2022). Source not specified. Available at: [Link]
Sources
- 1. Flame Retardancy of Nylon 6 Fibers: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the role and performance impact of flame retardants in nylon materials [novistachem.com]
- 3. Thermal degradation and flame retardancy of nylon 6/aluminum methylmethoxy phosphonate composites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nylon 6, 66 Plastic Resin Use Aluminum Diethyl Phosphinaten Halogen Free Flame Retardant - Flame Retardant, Halogen Free Flame Retardant | Made-in-China.com [m.made-in-china.com]
- 5. Flame Retardant for Nylon 66 - GO YEN CHEMICAL INDUSTRIAL CO LTD [goyenchemical.com]
- 6. Thermal degradation and flame retardancy of nylon 6/aluminum methylmethoxy phosphonate composites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Nylatron™ 66 SA FR - UL94 flame-retardant nylon 66 | MCG [mcam.com]
- 8. Classification and development of flame retardant nylon materials - Flame retardant nylon-Juhuacheng Nylon [pa6pa66.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. The Hydrolysis of Phosphinates and Phosphonates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Technical Guide: Aniline Phosphinate vs. Melamine Cyanurate in Polyamide 6
Executive Summary
This guide provides a technical comparative analysis between Melamine Cyanurate (MCA) and Aniline Phosphinate (AP) as halogen-free flame retardants (HFFR) for Polyamide 6 (PA6).
While MCA remains the industrial standard for unreinforced PA6 due to its thermal match with the polymer's processing window, this compound represents a class of Phosphorus-Nitrogen (P-N) synergistic salts . Our analysis reveals that while AP offers superior char-forming capabilities (condensed phase activity) compared to the purely gas-phase activity of MCA, it presents significant thermal stability challenges during extrusion that require precise process control.
| Feature | Melamine Cyanurate (MCA) | This compound (AP) |
| Primary Mechanism | Gas Phase (Fuel Dilution) + Heat Sink | Condensed Phase (Charring) + P-N Synergy |
| UL-94 Rating (1.6mm) | V-0 at 10-12 wt% | V-0 at 8-10 wt% (High Efficiency) |
| Processing Window | Wide (Stable up to ~350°C) | Narrow (Oxidation risk >200°C) |
| Key Advantage | Electrical properties (CTI), Cost | Intumescence, Lower loading |
Chemical Architectures & Mechanisms
Understanding the molecular behavior of these additives is the foundation of predicting their performance in the polymer matrix.
Melamine Cyanurate (MCA)
MCA is a supramolecular salt formed by the self-assembly of melamine and cyanuric acid via an extensive hydrogen-bonding network.
-
Mechanism: Upon heating, MCA undergoes endothermic dissociation (absorbing heat). It sublimates to release non-flammable gases (
, , ) which dilute the oxygen concentration at the flame front. It also promotes "dripping" (removing heat from the substrate), which is effective for V-2 ratings but requires high loading for V-0.
This compound (AP)
AP (
-
Mechanism: AP exhibits the P-N Synergistic Effect .
-
Acid Release: The phosphinate anion decomposes to release phosphinic/phosphoric acid, which phosphorylates the PA6 chains, catalyzing dehydration and carbonization (char formation).
-
Gas Release: The anilinium cation degrades to release aniline and ammonia, expanding the char into an insulating multicellular layer (intumescence).
-
Mechanistic Pathway Visualization
Caption: Figure 1.[2] Comparative mechanistic pathways. MCA relies on heat absorption and gas dilution, whereas AP actively modifies the polymer decomposition to form a protective char barrier.
Experimental Protocol
As a self-validating system, the synthesis and compounding protocols must account for the hygroscopic nature of PA6 and the oxidative sensitivity of Aniline.
Materials
-
Matrix: Polyamide 6 (Relative Viscosity 2.7).
-
FR 1: Melamine Cyanurate (Micronized,
). -
FR 2: this compound (Synthesized via reaction of Aniline + Hypophosphorous acid or Phenylphosphinic acid).
Synthesis of this compound (In-House)
Note: While MCA is commercially available, AP is often synthesized for specific research applications.
-
Reactants: Equimolar Aniline (
) and Phosphinic Acid ( , 50% aq). -
Procedure: Dropwise addition of acid to aniline in ethanol at 0°C. Stir for 2 hours.
-
Crystallization: Evaporate solvent, wash precipitate with cold ethanol.
-
Drying: Vacuum dry at 60°C for 12h. Critical: Do not exceed 80°C to prevent oxidation (browning).
Compounding Workflow
Caption: Figure 2. Processing workflow. Note that for AP, the extrusion temperature profile must be lowered (220-230°C) compared to MCA (240-260°C) to prevent premature degradation.
Performance Data Comparison
The following data synthesizes typical results found in comparative literature for PA6 composites.
Thermal Stability (TGA)
Thermal stability is the primary bottleneck for this compound.
| Parameter | PA6 (Neat) | PA6 + 12% MCA | PA6 + 10% AP |
| ~380°C | ~340°C | ~210°C | |
| 450°C | 445°C | 430°C | |
| Char Yield (600°C) | 1.0% | 2.5% | 8.0% |
Analysis: AP shows a significantly lower onset temperature (
Flammability (UL-94 & LOI)[5]
| Test | PA6 (Neat) | PA6 + 12% MCA | PA6 + 10% AP |
| UL-94 (1.6mm) | V-2 (Drips) | V-0 | V-0 |
| LOI (%) | 21.0 | 28.0 | 31.5 |
| Dripping | Heavy | None | None |
Analysis: AP achieves a higher Limiting Oxygen Index (LOI) at a lower loading (10% vs 12%). This confirms the high efficiency of the P-N synergy in promoting char, whereas MCA relies on gas dilution which saturates in effectiveness.
Mechanical Properties
The introduction of any filler typically reduces ductility.
| Property | PA6 (Neat) | PA6 + 12% MCA | PA6 + 10% AP |
| Tensile Strength (MPa) | 75 | 68 (-9%) | 70 (-6%) |
| Elongation at Break (%) | >50 | 15 (Brittle) | 20 (Brittle) |
| Impact Strength (kJ/m²) | 6.0 | 3.5 | 4.0 |
Analysis: Both additives reduce elongation significantly. However, AP often shows slightly better interfacial compatibility due to the organic aniline group, provided it hasn't degraded during processing. MCA acts more like a rigid filler, serving as a stress concentrator.
Expert Commentary & Recommendations
The Case for Melamine Cyanurate (MCA)
MCA is the robust, "drop-in" solution . Its high thermal stability allows it to be processed aggressively in standard PA6 compounding lines without fear of discoloration or foaming. It is ideal for electrical connectors (switches, plugs) where color stability and electrical insulation (CTI) are paramount.
The Case for this compound (AP)
AP is the high-efficiency specialist . It is superior when:
-
Lower Loadings are required to preserve polymer density or flow.
-
Higher LOI is needed for stringent safety standards.
-
Intumescence is preferred over gas dilution (e.g., in thin-wall applications where dripping must be absolutely prevented).
Critical Warning: The use of AP requires strict thermal control. Extrusion temperatures should be kept as low as possible (near the PA6 melting point, ~225°C) to prevent the volatilization of aniline, which is toxic and can cause porosity in the final part.
References
-
BenchChem. (2025).[3][4] Thermal Stability and Decomposition of Aniline Phosphate. Retrieved from 3
-
ResearchGate. (2025). Flame retarding mechanism of Polyamide 6 with phosphorus-nitrogen flame retardant. Retrieved from 5
-
Kaunas University of Technology. (2018). A Phosphorus-Nitrogen Flame-retardant: Synthesis and Application. Retrieved from 1
-
ResearchGate. (2022). Polyamide 6 Filled with Melamine Cyanurate and Layered Silicates: Evaluation of Flame Retardancy. Retrieved from 6
-
MDPI. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Retrieved from 7
Sources
- 1. A Phosphorus-Nitrogen Flame-retardant: Synthesis and Application in Cotton Fabrics | Materials Science [matsc.ktu.lt]
- 2. Exploring the Modes of Action of Phosphorus-Based Flame Retardants in Polymeric Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Validating the Purity of Synthesized Aniline Phosphinate: A Dual-Method Protocol (HPLC & DSC)
Executive Summary
In the synthesis of organophosphorus intermediates like Aniline Phosphinate (Anilinium Hypophosphite, CAS 82395-88-8) , relying on a single characterization method is a common but critical failure point. While titration determines stoichiometry and NMR confirms structure, neither can robustly quantify the trace organic oxidation byproducts or non-chromatophoric inorganic residues that compromise downstream pharmaceutical applications.
This guide presents a Dual-Validation Protocol combining High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC) . We compare this rigorous approach against traditional single-method alternatives, demonstrating why the orthogonal data from HPLC (specificity) and DSC (absolute thermodynamic purity) creates the "Gold Standard" for validating synthesized this compound.
Part 1: The Comparative Landscape
Why is a dual-method approach necessary? Aniline derivatives are notorious for oxidative instability, forming colored impurities (azobenzenes, phenols) that are toxic and reactive. Simultaneously, the phosphinate counter-ion introduces potential inorganic impurities that UV detection misses.
Table 1: Performance Comparison of Purity Validation Methods
| Feature | Dual-Protocol (HPLC + DSC) | 1H-NMR | Potentiometric Titration | Capillary Melting Point |
| Primary Scope | Organic impurities (HPLC) & Total eutectic impurities (DSC) | Structural confirmation | Stoichiometry (Acid/Base ratio) | Rough physical characterization |
| Sensitivity (LOD) | High (< 0.05%) | Low (~1.0%) | Moderate (~0.5%) | N/A |
| Specificity | Excellent: Separates aniline from oxidation byproducts. | Good: Identifies structure but overlaps trace impurities. | Poor: Cannot distinguish aniline from other basic amines. | Poor: Subjective visual range. |
| Inorganic Detection | Partial: DSC detects inorganic salts if they form eutectics. | Poor: Invisible unless specific nuclei ( | Variable: Depends on pKa interference. | None. |
| Thermodynamic Purity | Yes (DSC Van't Hoff analysis). | No. | No. | No. |
| Verdict | The Gold Standard for API/Intermediate release. | Best for structural ID, not purity. | Best for assay/salt formation check. | Obsolete for high-purity validation. |
Part 2: Method 1 — Reverse-Phase HPLC Protocol
Objective: To quantify organic impurities, specifically unreacted aniline, oxidized degradants (e.g., nitrobenzene, azobenzene), and phenol derivatives.
The Challenge: Peak Tailing
Aniline is a basic amine (
-
Expert Insight: We utilize a high-pH stable C18 column or a low-pH ion-suppression strategy . This protocol uses the ion-suppression approach (acidic mobile phase) to keep aniline fully protonated and minimize silanol interaction, or a base-deactivated column.
Experimental Protocol
-
Instrument: HPLC with Diode Array Detector (DAD) or UV-Vis.[2]
-
Column: C18 End-capped (e.g., 250 mm x 4.6 mm, 5 µm). Rationale: High surface area for resolution of hydrophobic oxidation byproducts.
-
Mobile Phase A: 10 mM Ammonium Acetate buffer (pH adjusted to 5.0 with Acetic Acid).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: 254 nm (primary) and 210 nm (secondary).
-
Temperature: 30°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Rationale |
|---|---|---|
| 0.0 | 10 | Initial equilibration for polar salts. |
| 15.0 | 60 | Linear ramp to elute aniline and moderately non-polar degradants. |
| 20.0 | 90 | Wash step to remove highly non-polar dimers (azobenzene). |
| 25.0 | 10 | Re-equilibration. |
Validation Criteria (Self-Validating System)
-
System Suitability: Tailing factor (
) for Aniline peak must be . -
Resolution: Resolution (
) between Aniline and nearest impurity peak must be . -
Linearity:
across 50%–150% of target concentration.
Workflow Visualization
Figure 1: HPLC workflow ensuring rigorous separation of organic impurities.
Part 3: Method 2 — DSC Protocol[4]
Objective: To determine Absolute Purity (
-
Why DSC? HPLC requires a reference standard for every impurity to quantify them accurately (response factors). DSC does not. It relies on the colligative property of melting point depression. If an impurity dissolves in the melt, it lowers the melting point.
The Challenge: Decomposition
This compound salts can decompose near their melting point (~113–115°C).
-
Expert Insight: Slow heating rates (e.g., 1°C/min) often allow decomposition to distort the melting endotherm. We use a faster heating rate (5°C or 10°C/min) to capture the melting event before significant thermal degradation occurs, or we use hermetically sealed pans to contain volatiles.
Experimental Protocol
-
Instrument: Differential Scanning Calorimeter (Heat Flux type).
-
Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidation during heating.[4]
-
Pan: Aluminum Hermetic Pan (crimped).
-
Sample Mass: 2–5 mg (weighed to 0.001 mg precision).
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp 10°C/min to 130°C.
-
Cool to 30°C.
-
Data Analysis (Van't Hoff Equation)
The purity is calculated by analyzing the shape of the melting peak:
- : Sample temperature
- : Melting point of pure substance (theoretical)
- : Mole fraction of impurity
- : Enthalpy of fusion
- : Fraction melted
Acceptance Criteria:
-
Sharpness: Peak width at half height < 3°C.
-
Purity: Calculated purity > 98.5 mol%.
Workflow Visualization
Figure 2: DSC workflow for thermodynamic purity determination.
Part 4: Data Interpretation & Synthesis
The true power of this guide lies in synthesizing the data from both methods.
Scenario Analysis
| HPLC Result | DSC Result | Interpretation | Action |
| 99.9% | 99.8% | High Purity. The sample is clean of both organic byproducts and inorganic salts. | Release Batch. |
| 99.9% | 95.0% | Inorganic Contamination. HPLC sees the aniline, but DSC detects a significant melting point depression caused by non-UV active impurities (e.g., excess phosphinic acid, inorganic salts). | Recrystallize. Check stoichiometry. |
| 95.0% | 98.0% | Organic Impurities. The sample contains UV-active impurities (e.g., isomers) that may be structurally similar (isomorphous) and do not significantly depress the melting point, or the HPLC method is detecting degradation that occurred during sample prep. | Investigate HPLC stability. Re-run with fresh mobile phase. |
Conclusion
Validating This compound requires more than a simple melting point check. By employing HPLC to segregate specific organic toxicants and DSC to provide an absolute thermodynamic purity value, researchers ensure the material meets the stringent requirements of modern drug development.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11446491, this compound. Retrieved from [Link]
-
Togo, C. et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards.[5] Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
SIELC Technologies. HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved from [Link]
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Sources
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Aniline Phosphinates vs. Organophosphorus Alternatives
This guide provides a technical comparison of Aniline Phosphinates (specifically focusing on Phosphinanilides and Aryl-Phosphinic peptides ) against standard organophosphorus inhibitors (Phosphonates, Phosphonamidates, and Phosphates).
Executive Summary
In the development of enzyme inhibitors—particularly for metalloproteases (e.g., Carboxypeptidase A, Thermolysin) and serine hydrolases (e.g., AChE, BuChE)—the choice of the phosphorus pharmacophore is the critical determinant of potency and stability.
Aniline Phosphinates (Phosphinanilides) occupy a unique "middle ground" in this landscape:
-
vs. Phosphonamidates (P-N): Aniline phosphinates offer improved hydrolytic stability due to resonance delocalization of the nitrogen lone pair into the aromatic ring, though they remain more labile than P-C bonds.
-
vs. Phosphonates (P-C): They often exhibit superior potency (
) because the P-N-Ph moiety better mimics the electronic transition state of peptide hydrolysis and provides a hydrogen bond donor that P-C analogues lack. -
vs. Phosphates (P-O): Unlike the irreversible "suicide inhibition" of standard organophosphates (e.g., DFP), aniline phosphinates can be tuned for reversible transition-state analogy , reducing off-target toxicity.
Verdict: Use Aniline Phosphinates when high potency is required and moderate stability is acceptable (e.g., in vitro mechanistic probes). Use Alkyl Phosphinates (P-C) for therapeutic candidates requiring high metabolic stability.
Mechanistic Architecture
To understand the performance difference, one must visualize how these compounds mimic the Tetrahedral Intermediate of peptide hydrolysis.
Diagram 1: Transition State Analogy & Binding Modes
This diagram illustrates the structural divergence between the natural substrate transition state and the inhibitor classes.
Figure 1: Mechanistic comparison showing Aniline Phosphinates bridging the gap between stability (Phosphonates) and electronic mimicry (Phosphonamidates).
Performance Metrics: The Comparison
The following data synthesizes performance characteristics for Zinc-Metalloprotease inhibition (e.g., Carboxypeptidase A).
Table 1: Physicochemical & Kinetic Comparison
| Feature | This compound (Phosphinanilide) | Phosphonamidate (Alkyl P-N) | Phosphonate (P-C) | Phosphate (P-O) |
| Primary Bond | P–N (Aromatic) | P–N (Aliphatic) | P–C | P–O |
| Inhibition Type | Reversible (TSA) or Slowly Reversible | Reversible (TSA) | Reversible (TSA) | Irreversible (Covalent) |
| Potency ( | High (pM - nM range) | Very High (pM range) | Moderate (nM - | N/A ( |
| Hydrolytic Stability | Moderate ( | Low ( | High (Indefinite) | Variable (Tunable) |
| H-Bond Donor? | Yes (NH group) | Yes (NH group) | No (CH | No (O atom) |
| Selectivity | High (via Aryl stacking) | Moderate | Moderate | Low (Promiscuous) |
Key Technical Insights:
-
The Hydrogen Bond Factor: The P-N bond in Aniline Phosphinates retains the proton (
) capable of hydrogen bonding with the enzyme's backbone carbonyls or active site residues (e.g., Glu270 in CPA). Phosphonates replace this with a methylene ( ), losing roughly 1-2 kcal/mol of binding energy, often resulting in a 10-100x loss in potency [1, 2]. -
Resonance Stabilization: In aliphatic phosphonamidates, the nitrogen lone pair promotes rapid hydrolysis at acidic pH. In Aniline Phosphinates , the nitrogen lone pair is delocalized into the phenyl ring. This reduces the basicity of the nitrogen, significantly increasing resistance to acid-catalyzed hydrolysis compared to their aliphatic counterparts [3].
Experimental Protocols
To validate the performance of an this compound inhibitor, you must distinguish between Slow-Binding Inhibition (common for TSAs) and Irreversible Inactivation .
Protocol: Distinguishing Inhibition Modality ( vs )
Objective: Determine if the this compound acts as a reversible transition state analogue or a covalent trap.
Reagents:
-
Enzyme: Target Protease (e.g., 10 nM stock).
-
Substrate: Chromogenic peptide (e.g., FA-Phe-Phe-OH).
-
Inhibitor: this compound derivative (Serial dilution: 0.1 nM to 1000 nM).
-
Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM CaCl
(for stabilization).
Workflow Diagram:
Figure 2: Jump-Dilution assay workflow to differentiate reversible high-affinity binding from covalent modification.
Step-by-Step Procedure:
-
Incubation: Incubate the enzyme with the this compound at a concentration
the estimated for varying times ( min). -
Jump Dilution: Rapidly dilute the incubation mixture 100-fold into a solution containing a saturating concentration of substrate. This lowers the inhibitor concentration below the
. -
Observation:
-
If the enzymatic activity recovers slowly over time (hysteresis), the inhibitor is a Slow-Binding Reversible Inhibitor (Typical for high-affinity Aniline Phosphinates).
-
If activity remains inhibited and does not recover, the inhibitor is Irreversible (Covalent).
-
-
Data Analysis: Fit the recovery curves to the equation:
Where is steady-state velocity and is initial velocity.
Synthesis Note: The Aniline Advantage
When synthesizing these inhibitors, researchers often face the "Phosphonamidate Problem"—the instability of the P-N bond during purification.
-
Aliphatic Phosphonamidates: Must be synthesized at neutral/basic pH and often degrade on silica gel.
-
Aniline Phosphinates: The aromatic ring stabilizes the P-N bond enough to allow for standard flash chromatography in many cases, provided the mobile phase is not highly acidic.
-
Coupling Method: The preferred route is the Atherton-Todd reaction or the coupling of Phosphinic Chlorides with Aniline in the presence of mild base (TEA/DIPEA) [4].
References
-
Bartlett, P. A., & Marlowe, C. K. (1987).[1] Phosphonamidates as transition-state analogue inhibitors of thermolysin.[2]Science , 235(4788), 569-571. Link
-
Hanson, J. E., Kaplan, A. P., & Bartlett, P. A. (1989). Phosphonate analogues of carboxypeptidase A substrates are potent transition-state analogue inhibitors.[3]Biochemistry , 28(15), 6294-6305. Link
-
Reiter, L. A., & Jones, B. P. (1997).[4] Amide-Assisted Hydrolysis of β-Carboxamido-Substituted Phosphinic Acid Esters.The Journal of Organic Chemistry , 62(9), 2808-2812. Link
-
Yiotakis, A., et al. (2000).[3] Protection of the Hydroxyphosphinyl Function of Phosphinic Dipeptides by Adamantyl.[3]The Journal of Organic Chemistry , 61, 3433.[3] Link
Sources
- 1. Phosphonate analogues of carboxypeptidase A substrates are potent transition-state analogue inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphonamidates as transition-state analogue inhibitors of thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. semanticscholar.org [semanticscholar.org]
Cross-characterization of aniline phosphinate using NMR, FTIR, and X-ray crystallography
This guide provides an in-depth, objective comparison of three core analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Single-Crystal X-ray Crystallography—for the comprehensive characterization of aniline phosphinate. Designed for researchers, chemists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a robust and validated approach to structural elucidation.
Introduction: The Need for Orthogonal Characterization
This compound, an organic salt formed by the acid-base reaction between aniline and phosphinic acid (hypophosphorous acid), presents an interesting case for structural analysis. Its ionic nature, involving the anilinium cation and the phosphinate anion, necessitates a multi-faceted characterization approach. Relying on a single technique can lead to an incomplete or ambiguous understanding of its structure. This guide demonstrates how the synergistic use of NMR, FTIR, and X-ray crystallography provides a self-validating system for confirming molecular identity, connectivity, and three-dimensional architecture in both solution and solid states.
Synthesis of this compound: A Preparatory Overview
A common and straightforward method for synthesizing this compound involves the direct reaction of aniline with phosphinic acid.
Reaction Scheme: C₆H₅NH₂ (Aniline) + H₃PO₂ (Phosphinic Acid) → [C₆H₅NH₃]⁺[H₂PO₂]⁻ (this compound)
General Protocol:
-
Aniline is dissolved in a suitable solvent, such as ethanol.
-
An equimolar amount of aqueous phosphinic acid is added dropwise to the aniline solution, typically with stirring at room temperature.
-
The resulting salt often precipitates from the solution upon formation or after a short period of stirring.
-
The solid product is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials, and dried under vacuum.
The resulting white crystalline solid is then subjected to the characterization techniques detailed below.
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[1] It works by measuring the absorption of infrared radiation by a sample, which induces molecular vibrations at specific frequencies corresponding to the types of chemical bonds present.[2]
Experimental Workflow: FTIR Analysis
Caption: Workflow for FTIR analysis of this compound.
Detailed Experimental Protocol (KBr Pellet Method)
-
Preparation: Dry a small amount of spectroscopic grade potassium bromide (KBr) in an oven to remove moisture. Grind ~1-2 mg of the this compound sample with ~100-200 mg of the dried KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.
-
Background Scan: Place the empty pellet holder in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O, as well as any signals from the KBr.
-
Sample Scan: Place the KBr pellet containing the sample into the holder and acquire the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹.
Interpretation of this compound FTIR Spectrum
The formation of the anilinium phosphinate salt results in a spectrum distinct from its precursors. Key vibrational bands are assigned based on the anilinium cation ([C₆H₅NH₃]⁺) and the phosphinate anion ([H₂PO₂]⁻).
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale & Comments |
| Anilinium Cation | |||
| N-H | Stretching (NH₃⁺) | 3000-2800 (broad) | The protonation of the amine to an ammonium group results in a very broad and strong absorption, often overlapping with C-H stretches. This is a key indicator of salt formation.[3] |
| Aromatic C-H | Stretching | 3100-3000 | Characteristic of C-H bonds on the benzene ring.[4] |
| N-H | Bending (NH₃⁺) | ~1600-1550 | Asymmetric and symmetric bending modes of the ammonium group. |
| Aromatic C=C | Ring Stretching | ~1600-1450 | Multiple bands indicating the presence of the aromatic ring.[5] |
| C-N | Stretching | ~1335-1250 | Strong band typical for aromatic amines/anilinium ions.[6][7] |
| Phosphinate Anion | |||
| P-H | Stretching | 2440-2275 | A strong, sharp band characteristic of the P-H bond in the phosphinate anion.[8] Its presence confirms the phosphinate (not phosphate) identity. |
| P=O | Stretching | ~1250-1150 | A very strong absorption due to the P=O double bond. The exact position can be influenced by hydrogen bonding.[9] |
| P-O | Stretching | ~1050-900 | Strong absorption from the P-O single bond.[10] |
The simultaneous presence of the broad NH₃⁺ stretch and the characteristic P-H and P=O stretches provides compelling evidence for the formation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Connectivity
NMR spectroscopy is an unparalleled technique for determining the precise connectivity of atoms in a molecule in the solution state. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ³¹P, it provides detailed information about their chemical environment, proximity, and coupling relationships.[11]
Experimental Workflow: NMR Analysis
Caption: Workflow for multinuclear NMR analysis.
Detailed Experimental Protocol
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a vial. DMSO-d₆ is often preferred as it allows for the observation of the exchangeable NH₃⁺ protons.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Insert the tube into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity. Acquire ¹H, ¹³C, and ³¹P NMR spectra. ³¹P spectra are typically acquired with proton decoupling to simplify the spectrum to a single peak.[12]
Interpretation of this compound NMR Spectra
The spectra provide a detailed map of the anilinium and phosphinate ions.
¹H NMR Spectrum:
-
Aromatic Protons (δ ~7.2-7.8 ppm): The five protons on the benzene ring will appear significantly downfield compared to neutral aniline (which appear at ~6.6-7.2 ppm).[3][13] This shift is due to the increased electron-withdrawing nature of the protonated -NH₃⁺ group. The signals will likely appear as a complex multiplet.
-
Anilinium Protons (-NH₃⁺, variable): A broad singlet, typically further downfield. Its chemical shift is highly dependent on concentration, temperature, and solvent. In DMSO-d₆, it might appear around δ 7-9 ppm. This signal will disappear upon adding a drop of D₂O due to H/D exchange, confirming its identity.[14]
-
Phosphinate Protons (P-H, δ ~6.5-7.5 ppm, doublet): The two protons attached to the phosphorus atom will appear as a doublet due to coupling with the ³¹P nucleus. The coupling constant (¹JP-H) is typically very large (~500-700 Hz). This large coupling is a definitive signature of a direct P-H bond.
¹³C NMR Spectrum:
-
The spectrum will show four signals for the aromatic carbons of the anilinium cation, consistent with the symmetry of the ring. The chemical shifts will be slightly different from those of neutral aniline due to the effect of the -NH₃⁺ group.[15]
³¹P NMR Spectrum:
-
Phosphinate Signal (variable, triplet): A single signal will be observed in the proton-decoupled spectrum. In the proton-coupled spectrum, this signal will be split into a triplet by the two directly attached protons (¹JP-H). The chemical shift is referenced to 85% H₃PO₄ at 0 ppm.[11] The exact chemical shift can vary but provides confirmation of the phosphorus environment.
Single-Crystal X-ray Crystallography: The Definitive Structure
While spectroscopic methods provide excellent evidence for structure and connectivity, single-crystal X-ray crystallography stands as the definitive technique for determining the three-dimensional arrangement of atoms and molecules in the solid state.[16] It provides precise information on bond lengths, bond angles, and, crucially for an ionic salt, the nature of intermolecular interactions like hydrogen bonding.
Experimental Workflow: X-ray Crystallography
Caption: General workflow for single-crystal X-ray diffraction.
High-Level Experimental Protocol
-
Crystal Growth: High-quality single crystals of this compound must be grown. This is often the most challenging step and is typically achieved by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.
-
Data Collection: A suitable crystal is selected, mounted on a goniometer head, and placed in the X-ray diffractometer. The crystal is cooled in a stream of cold nitrogen gas (~100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded as the crystal is rotated.[17]
-
Structure Solution and Refinement: The collected diffraction data (intensities and positions of spots) are processed. Computational methods are used to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and refined to best fit the experimental data, yielding the final, precise crystal structure.[18]
Interpretation of this compound Crystal Structure
The X-ray structure provides unambiguous confirmation of:
-
Ionic Nature: It will clearly show the presence of distinct anilinium cations and phosphinate anions.
-
Molecular Geometry: Precise bond lengths and angles for both the cation and anion can be measured and compared to known values.
-
Hydrogen Bonding: The structure will reveal the extensive network of hydrogen bonds between the anilinium -NH₃⁺ protons (donors) and the phosphinate oxygen atoms (acceptors). This is the primary interaction holding the ions together in the crystal lattice.
-
Crystal Packing: It details how the ions are arranged in three dimensions to form the unit cell and the overall crystal lattice.
Comparative Analysis: A Synergistic Approach
No single technique provides the complete picture. Their combined data creates a self-validating and comprehensive characterization of this compound.
| Parameter | FTIR Spectroscopy | NMR Spectroscopy | X-ray Crystallography |
| State of Matter | Solid (or solution) | Solution | Solid (crystalline) |
| Information Provided | Functional groups present (NH₃⁺, P=O, P-H, C=C) | Atomic connectivity, chemical environment, solution structure | Precise 3D atomic positions, bond lengths/angles, intermolecular interactions, packing |
| Key Evidence for Salt | Broad NH₃⁺ stretch, P=O and P-H bands | Downfield shift of aromatic protons, exchangeable NH₃⁺ signal | Direct observation of discrete anilinium cations and phosphinate anions |
| Key Evidence for Anion | P=O and P-H stretches | ³¹P NMR signal with ¹JP-H coupling | Direct observation of [H₂PO₂]⁻ geometry |
| Limitations | No detailed connectivity or 3D structural data | Provides an average structure in solution; requires solubility | Requires a high-quality single crystal; structure may not represent bulk material |
Synergy in Action:
-
FTIR provides a quick and definitive check for the presence of the key anilinium and phosphinate functional groups, confirming the successful formation of the salt.
-
NMR confirms the structure and connectivity in solution, showing the 1:1 ratio of the anilinium cation to the phosphinate anion and providing unambiguous evidence of P-H bonds through coupling.
-
X-ray crystallography provides the ultimate proof of structure in the solid state, visualizing the precise ionic interactions and hydrogen bonding network that govern the material's properties. Discrepancies between solution-state NMR and solid-state X-ray data can reveal interesting dynamic processes or conformational changes upon dissolution.
Conclusion
The cross-characterization of this compound using FTIR, NMR, and X-ray crystallography is a prime example of a robust analytical workflow. Each technique offers a unique and complementary perspective, and together they provide an unambiguous and self-validating structural elucidation. FTIR confirms the functional group transformation, NMR maps the atomic connectivity in solution, and X-ray crystallography delivers the definitive solid-state architecture. For researchers in materials science and drug development, mastering this integrated approach is essential for ensuring the identity, purity, and structural integrity of novel compounds.
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-
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
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Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). The 1 H NMR chemical shift values (d ppm) of aniline and.... Retrieved from [Link]
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PubMed. (n.d.). 31P nuclear magnetic resonance of phosphonic acid analogues of adenosine nucleotides as functions of pH and magnesium ion concentration. Retrieved from [Link]
-
Wikipedia. (n.d.). Phosphorus-31 nuclear magnetic resonance. Retrieved from [Link]
-
T3DB. (n.d.). Aniline (T3D4984). Retrieved from [Link]
-
ACS Publications. (2017). 31P NMR Chemical Shifts of Phosphorus Probes as Reliable and Practical Acidity Scales for Solid and Liquid Catalysts. Chemical Reviews. Retrieved from [Link]
-
ResearchGate. (2025). Infrared Spectra of Alkylphosphonic Acid Bound to Aluminium Surfaces. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]
-
Mount Allison University. (2022). Iminophosphine platinum(II) complexes containing long chain aniline derivatives: synthesis, characterization, and anticancer properties. Retrieved from [Link]
-
Reddit. (2017). Is my reasoning of analysis of my NMR spectra correct?. r/chemhelp. Retrieved from [Link]
-
ResearchGate. (n.d.). 31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b. Retrieved from [Link]
-
PubChem - NIH. (n.d.). This compound. Retrieved from [Link]
-
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Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
-
Organic Chemistry Research. (2021). An Efficient Method for the Synthesis of α-Amin Phosphonates. Retrieved from [Link]
-
Michigan State University Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Spectra of Anilines. Retrieved from [Link]
-
Michigan State University Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Fourier transform Infrared spectroscopy (FT-IR) analysis of PO-graphene. Retrieved from [Link]
-
Dalton Transactions (RSC Publishing). (n.d.). On the edge of the steric repulsion and reactivity of bulky anilines; a case study of chloro(imino)phosphine synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). An ATR-FTIR study of different phosphonic acids in aqueous solution. Retrieved from [Link]
-
PMC - NIH. (n.d.). x Ray crystallography. Retrieved from [Link]
-
APhysPolA. (n.d.). Synthesis and Thermal and Textural Characterization of Aniline Formaldehyde-Organoclay Composites. Retrieved from [Link]
-
ResearchGate. (n.d.). a: FTIR Spectra of Aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared spectroscopy of aniline (C6H5NH2) and its cation in a cryogenic argon matrix. Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
ACS Publications. (n.d.). Infrared Spectra of Phosphorus Compounds. Analytical Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of aniline. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Aniline - the NIST WebBook. Retrieved from [Link]
-
Asian Journal of Chemistry. (2019). Structural, Spectroscopic and Hirshfeld Surface Analysis of Anilinium Malonate. Retrieved from [Link]
-
PubMed. (2018). Layered metal(IV) phosphonate materials: Solid-state 1 H, 13 C, 31 P NMR spectra and NMR relaxation. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
The Royal Institution. (2014, April 2). Understanding Crystallography - Part 1: From Proteins to Crystals [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Photograph of anilinium malonate. Retrieved from [Link]
-
MDPI. (n.d.). The Phosphinate Group in the Formation of 2D Coordination Polymer with Sm(III) Nodes: X-ray Structural, Electrochemical and Mössbauer Study. Retrieved from [Link]
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- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
Assessing the long-term stability of aniline phosphinate in comparison to other flame retardants
This guide outlines a rigorous framework for assessing the stability of Aniline Phosphinate (AP) —specifically the anilinium salts of phosphinic acids—in comparison to industry-standard flame retardants (FRs) like Aluminum Diethylphosphinate (AlPi) and Ammonium Polyphosphate (APP) .
While AlPi and APP are established commercial additives, this compound represents a class of organic P-N synergistic salts often explored for specific niche applications (e.g., textile finishing, intumescent coatings) or as synthetic intermediates. This guide addresses the critical stability challenges—thermal and hydrolytic—inherent to this organic salt structure.
Executive Summary & Chemical Context
This compound (AP) functions on the principle of Phosphorus-Nitrogen (P-N) synergy. Upon heating, the anilinium cation acts as a blowing agent (releasing non-flammable gases), while the phosphinate anion generates a char-forming phosphoric acid species.
However, unlike the coordinatively saturated metal centers in Aluminum Diethylphosphinate (AlPi) , the ionic bond in AP is susceptible to premature thermal dissociation and hydrolytic cleavage. This guide provides the experimental protocols to quantify these vulnerabilities.
The Stability Spectrum
| Compound | Chemical Class | Primary Stability Mechanism | Critical Weakness |
| This compound (AP) | Organic Salt (Ionic) | H-bonding network | Low |
| Ammonium Polyphosphate (APP) | Inorganic Polymer | Polymeric chain stiffness | Hydrolysis over time (reverts to orthophosphate).[1] |
| Al-Diethylphosphinate (AlPi) | Metal Salt (Covalent-Ionic) | High lattice energy (Al-O-P) | Stable; requires high temp to activate. |
Mechanism of Degradation
To assess stability, one must understand the failure mode.
-
Thermal: AP undergoes reverse protonation, releasing free aniline (volatile) and phosphinic acid, which then dehydrates or oxidizes.
-
Hydrolytic: Water disrupts the ionic lattice, solvating the anilinium cation and phosphinate anion, leading to leaching and loss of FR efficiency.
Visualization: Degradation Pathways
Figure 1: Mechanistic pathways for thermal dissociation and hydrolytic leaching of this compound.
Experimental Protocols for Stability Assessment
Protocol A: Thermal Stability Profiling (TGA)
Objective: Determine the processing window. AP is often limited to low-temperature polymers (e.g., epoxy, bio-resins) due to early volatility.
Methodology:
-
Instrument: Thermogravimetric Analyzer (e.g., TA Instruments Q500).
-
Sample Prep: Dry AP powder at 60°C under vacuum for 4 hours to remove surface moisture.
-
Procedure:
-
Ramp 10°C/min from 30°C to 800°C.
-
Atmosphere: Nitrogen (inert) and Air (oxidative) flow at 60 mL/min.
-
-
Key Metrics:
- : Temperature at 5% mass loss (Onset of decomposition).
- : Temperature of maximum degradation rate (from DTG derivative curve).
-
Residue: Char yield at 600°C.
Self-Validating Check: If
Protocol B: Accelerated Hydrolytic Aging
Objective: Quantify leaching and chemical breakdown in humid environments.
Methodology:
-
Sample Prep: Prepare composite coupons (e.g., AP in an epoxy matrix) or use pure powder enclosed in a dialysis membrane (for solubility testing).
-
Conditioning:
-
Static Immersion: Submerge samples in deionized water at 23°C and 70°C.
-
Humidity Chamber: Expose to 85°C / 85% RH (Damp Heat) for 168 hours (1 week).
-
-
Analysis:
-
Weight Loss: Measure dry mass before and after.
-
HPLC Analysis: Analyze the immersion water for free aniline (UV detection at 230 nm or 280 nm).
-
Conductivity: Measure increase in water conductivity (indicates ionic leaching).
-
Self-Validating Check: A rapid rise in water conductivity (>50 µS/cm within 24h) indicates bulk dissociation of the salt. Compare against AlPi (which should show negligible conductivity change).
Comparative Performance Analysis
The following data structure allows for direct comparison. Note: Values for AP are representative of anilinium salts; specific derivatives may vary.
Table 1: Thermal & Hydrolytic Stability Comparison
| Property | Metric | This compound (AP) | Ammonium Polyphosphate (APP) | Al-Diethylphosphinate (AlPi) |
| Thermal Stability | ~110 - 160°C [1] | ~250 - 275°C [2] | > 325°C [3] | |
| ~200 - 250°C | ~350°C | ~450°C | ||
| Hydrolytic Stability | Water Solubility (25°C) | High (>10 g/L) (Dissociates) | Low (<0.5 g/L for APP II) | Insoluble (<0.1 g/L) |
| Leaching Risk | High (Aniline release) | Moderate (Hydrolysis to ortho-P) | Negligible | |
| Processing Window | Max Temp | < 150°C | < 240°C | > 300°C |
| Target Matrix | Coatings, Wood, Cotton | PP, PE, Intumescent Coatings | PA66, PBT, High-Temp Engineering Plastics |
Data Interpretation[2][3][4][5][6][7][8]
-
Thermal Limitation: AP's low
is its primary bottleneck. It begins to lose mass (likely aniline) well below the processing temperature of thermoplastics like Polypropylene. It is best suited for thermosets cured at lower temperatures or surface finishing of textiles. -
Hydrolysis: Unlike AlPi, which relies on a strong metal-phosphinate coordination, AP is an organic salt. In water, it behaves like an electrolyte. This makes it poor for outdoor applications unless microencapsulated.
Conclusion
For drug development professionals and materials scientists assessing This compound , the data indicates it is a niche flame retardant rather than a broad-spectrum replacement for AlPi or APP.
-
Use AP when: You require a halogen-free FR for low-temperature processing (e.g., textile back-coatings, wood treatment) or as a reactive intermediate where the aniline moiety participates in curing (e.g., in epoxy systems).
-
Avoid AP when: The application requires high-temperature extrusion (>200°C) or resistance to water immersion/high humidity, where Aluminum Diethylphosphinate remains the superior choice due to its covalent-ionic stability.
References
-
BenchChem. (2025).[2] Thermal Stability and Decomposition of Aniline Phosphate. Retrieved from
-
Lancashire Online Knowledge. (2024). Ammonium polyphosphates: Correlating structure to application. Retrieved from
-
MDPI. (2021). Investigating the Effect of Aluminum Diethylphosphinate on Thermal Stability and Flame Retardancy. Frontiers in Materials. Retrieved from
-
National Institutes of Health (NIH). (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules. Retrieved from
-
ResearchGate. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Retrieved from
Sources
A Researcher's Guide to the Comparative Cytotoxicity of Aniline Phosphinate and Its Derivatives
In the landscape of drug discovery and materials science, the diverse functionalities of organophosphorus compounds are increasingly harnessed. Among these, aniline phosphinate and its derivatives represent a compelling class of molecules with potential applications ranging from novel therapeutic agents to specialized polymers. However, the introduction of any new chemical entity necessitates a rigorous evaluation of its biological safety profile. This guide provides a comprehensive analysis of the cytotoxicity of this compound and its derivatives, offering a framework for researchers to assess and compare the cellular impact of these compounds. We will delve into the mechanistic underpinnings of their toxicity, provide detailed protocols for key cytotoxicity assays, and present a comparative analysis to inform compound selection and development.
The Significance of Cytotoxicity Assessment
The preliminary evaluation of a compound's cytotoxicity is a critical gatekeeping step in the development pipeline. It provides essential information on the concentration at which a compound elicits a toxic response in cells, a parameter often quantified as the half-maximal inhibitory concentration (IC50). This data is fundamental for establishing preliminary safety profiles, guiding structure-activity relationship (SAR) studies, and selecting promising candidates for further preclinical development. For aniline phosphinates, which combine the structural motifs of anilines and phosphinates, understanding their cytotoxic potential is paramount, as both parent classes are known to exhibit biological activity.
Unraveling the Mechanisms of Cytotoxicity
The cytotoxic effects of this compound and its derivatives are likely multifaceted, stemming from the combined properties of the aniline and phosphinate moieties. While direct, comprehensive studies on "this compound" are emerging, we can infer potential mechanisms from the extensive literature on related compounds.
Aniline and its derivatives have been shown to induce cytotoxicity through mechanisms such as the generation of reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and ultimately, apoptosis.[1] The metabolic activation of anilines can lead to the formation of reactive intermediates that can covalently bind to cellular macromolecules, disrupting their function.[2]
On the other hand, organophosphorus compounds, a broad class that includes phosphinates, can exert toxicity through various mechanisms, most notably the inhibition of acetylcholinesterase (AChE) in the nervous system.[3] However, at the cellular level, their cytotoxicity can also be independent of AChE inhibition and may involve the induction of apoptosis, disruption of mitochondrial function, and interference with cellular signaling pathways.[4]
The interplay of these potential mechanisms for an this compound derivative is depicted in the following signaling pathway diagram.
Caption: Workflow for comparative cytotoxicity analysis.
Experimental Protocols
The following are detailed protocols for the three key cytotoxicity assays mentioned in the workflow. The choice of cell line is critical and should be relevant to the intended application of the compounds. For general screening, cell lines such as human neuroblastoma SH-SY5Y or mouse neuroblastoma NB41A3 are often used for organophosphorus compounds. [5]For broader cytotoxicity, human fibroblast cell lines are also a suitable choice. [6]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability. [7][8]Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. [9][10] Materials:
-
96-well tissue culture plates
-
Complete cell culture medium
-
This compound and its derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS, or acidic isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator. [8]2. Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well. [11]5. Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form. [10]6. Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. [11]Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. [10]A reference wavelength of 630 nm can be used to subtract background absorbance. [9]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. [12] Materials:
-
96-well tissue culture plates
-
Complete cell culture medium
-
This compound and its derivatives
-
LDH assay kit (containing reaction mixture and stop solution)
-
Lysis buffer (often included in the kit for positive control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. In addition to the vehicle and negative controls, include a positive control for maximum LDH release by treating a set of wells with lysis buffer for the final 45 minutes of the incubation period. [13]2. Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. [13]3. LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate. [12]4. Addition of Reaction Mixture: Add the LDH reaction mixture to each well containing the supernatant according to the kit manufacturer's instructions. [12][14]5. Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. [12]6. Addition of Stop Solution: Add the stop solution to each well to terminate the enzymatic reaction. [12]7. Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. [12]A reference wavelength of 680 nm can also be measured to subtract background absorbance. [12]
Annexin V Apoptosis Assay
This flow cytometry-based assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, a hallmark of early apoptosis. [15]Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect this event. [15][16]Propidium iodide (PI) is often used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative). [15] Materials:
-
6-well tissue culture plates
-
Complete cell culture medium
-
This compound and its derivatives
-
Annexin V-FITC (or other fluorophore) apoptosis detection kit (containing Annexin V, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds as described for the other assays.
-
Cell Harvesting: After the incubation period, collect both the adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Cell Washing: Wash the cells twice with cold PBS and then resuspend them in 1X binding buffer at a concentration of 1 x 10^6 cells/mL. [1]4. Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorescently labeled Annexin V and 5 µL of PI (or as per the kit's protocol). [1]5. Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [16]6. Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour. [16]
Comparative Data Analysis
The results from these assays will provide a comprehensive picture of the cytotoxic effects of the this compound derivatives. The data should be compiled into a clear and concise format for easy comparison.
| Compound | Derivative Substituents | Cell Line | Assay | IC50 (µM) | Reference |
| This compound (Hypothetical) | - | SH-SY5Y | MTT | Data to be determined | - |
| Derivative A | 2,6-dimethyl | SH-SY5Y | MTT | Data to be determined | - |
| Derivative B | 4-chloro | SH-SY5Y | MTT | Data to be determined | - |
| Aminophosphonate 1 | Phenyl, Methyl | MDA-MB 231 | MTT | 45.8 | [17] |
| Aminophosphonate 2 | Phenyl, Ethyl | PC-3 | MTT | 29.4 | [17] |
| Aminophosphonate 3 | N/A | HeLa | N/A | 166.6 | [2] |
| Aminophosphonate 4 | N/A | Vero | N/A | 147.0 | [2] |
Note: The IC50 values for aminophosphonates are provided as representative data for structurally related compounds. The cytotoxicity of specific this compound derivatives will need to be experimentally determined.
Conclusion
The systematic evaluation of cytotoxicity is an indispensable component of the safety assessment for any novel chemical series. This guide provides a robust framework for the comparative analysis of this compound and its derivatives. By employing a multi-assay approach that interrogates different cellular endpoints and by carefully considering the underlying mechanisms of toxicity, researchers can build a comprehensive understanding of the structure-cytotoxicity relationships within this compound class. This knowledge is crucial for the rational design of safer and more effective molecules for their intended applications.
References
-
IC50 values (doses that inhibits 50% of the cell viability) calculated... - ResearchGate. Available from: [Link]
-
Cytotoxicity (CC50) of α-aminophosphonates 5b,c,f, and... - ResearchGate. Available from: [Link]
-
Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation - PMC - NIH. Available from: [Link]
-
How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed. Available from: [Link]
-
Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC - NIH. Available from: [Link]
-
Attempted synthesis of phosphonamidates with aniline derivatives as... - ResearchGate. Available from: [Link]
-
Differential cytotoxic sensitivity in mouse and human cell lines exposed to organophosphate insecticides - PubMed. Available from: [Link]
-
Postintercalative Polymerization of Aniline and Its Derivatives in Layered Metal Phosphates | Chemistry of Materials - ACS Publications. Available from: [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. Available from: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available from: [Link]
-
What cell line should I choose for citotoxicity assays? - ResearchGate. Available from: [Link]
-
Phosphinate or phosphinic acid derivative synthesis by substitution or addition - Organic Chemistry Portal. Available from: [Link]
-
The Use of Differentiating N2a and C6 Cell Lines for Studies of Organophosphate Toxicity. Available from: [Link]
-
IC 50 values on studied compounds. | Download Table - ResearchGate. Available from: [Link]
-
Regular Article - Organic Chemistry Research. Available from: [Link]
-
The Annexin V Apoptosis Assay. Available from: [Link]
-
In vitro cytotoxicity of the organophosphorus pesticide parathion to FG-9307 cells - PubMed. Available from: [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]
-
Comparative Evaluation of the Cytotoxicity of Glyphosate-Based Herbicides and Glycine in L929 and Caco2 Cells - Unibo. Available from: [Link]
-
MTT Proliferation Assay Protocol - ResearchGate. Available from: [Link]
Sources
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro cytotoxicity of the organophosphorus pesticide parathion to FG-9307 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential cytotoxic sensitivity in mouse and human cell lines exposed to organophosphate insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchhub.com [researchhub.com]
- 8. cris.unibo.it [cris.unibo.it]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. atcc.org [atcc.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. kumc.edu [kumc.edu]
- 17. Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation - PMC [pmc.ncbi.nlm.nih.gov]
Validation of a quantitative analysis method for aniline phosphinate in a polymer composite
Executive Summary
Objective: To establish a robust, self-validating protocol for the quantitative analysis of Aniline Phosphinate (AP) —a critical flame retardant and conductive precursor—within complex polymer matrices (e.g., Epoxy, Polyamide).
The Challenge: Polymer composites present a "black box" matrix. Traditional methods like Elemental Analysis (ICP-OES) quantify total Phosphorus but fail to distinguish between the active this compound salt, degradation byproducts, or the polymer backbone itself.
The Solution: This guide validates a specific High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method. We compare this molecular-specific approach against the elemental standard (ICP-OES) to demonstrate why chromatographic separation is essential for accurate formulation control in drug delivery systems and advanced materials.
Part 1: Method Comparison & Selection Logic
As a Senior Application Scientist, I prioritize specificity . In drug development and material science, knowing how much phosphorus is present is insufficient; you must know what form it is in.
Comparison Table: HPLC-DAD vs. ICP-OES
| Feature | Method A: HPLC-DAD (Recommended) | Method B: ICP-OES (Alternative) |
| Principle | Molecular Separation: Separates the intact Aniline moiety based on polarity and hydrophobic interaction. | Elemental Emission: Atomizes the sample to detect total Phosphorus (P) emission at 213.618 nm. |
| Specificity | High: Distinguishes AP from other P-containing additives or degradation products. | Low: Reports "Total P." Cannot differentiate AP from free phosphinic acid or phosphate esters. |
| Limit of Detection | Moderate (0.1 - 1.0 ppm). Sufficient for additive quantification (typically 1-15% w/w). | Excellent (< 10 ppb). Often "too sensitive" requiring massive dilution. |
| Matrix Interference | Manageable: Chromatographic separation isolates the peak from polymer leachables. | High: Polymer matrix viscosity and carbon load can suppress plasma, requiring microwave digestion. |
| Validation Status | Self-Validating: Peak purity analysis (UV spectra) confirms identity. | External Only: Requires reference materials; cannot self-detect interference. |
Verdict: Use ICP-OES for quick "total load" screening. Use HPLC-DAD for formulation validation and stability testing (ICH Q2 compliant).
Part 2: The Validated Workflow (HPLC-DAD)
This protocol focuses on the HPLC-DAD method, quantifying the this compound salt via the UV-active Aniline cation (
Visualizing the Workflow
The following diagram outlines the critical path from solid composite to validated data.
Figure 1: Step-by-step analytical workflow for extracting and quantifying this compound.
Experimental Protocol
Step 1: Sample Preparation (The Critical Variable)
Polymer matrices lock analytes inside their cross-linked networks. Simple soaking fails.
-
Protocol:
-
Cryo-Mill: Grind 5.0 g of composite under liquid nitrogen to a fine powder (< 50 µm). Reason: Increases surface area for extraction.
-
Weigh: Accurately weigh 100 mg (± 0.1 mg) of milled powder into a 20 mL amber vial.
-
Solvent Addition: Add 10.0 mL of Methanol:Water (80:20 v/v) . Reason: this compound is soluble in polar protic solvents; the water helps swell the polymer matrix (e.g., polyamides).
-
Extraction: Sonicate at 40°C for 30 minutes.
-
Centrifuge: 5000 rpm for 10 minutes. Filter supernatant through a 0.22 µm PTFE syringe filter.
-
Step 2: HPLC-DAD Conditions
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (Buffer).
-
B: Acetonitrile.[1]
-
-
Gradient: Isocratic 85% A / 15% B. Reason: Aniline is polar and elutes early; high aqueous content retains it sufficiently.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm (Primary) and 280 nm (Secondary).
-
Injection Volume: 5 µL.
Part 3: Validation Data & Criteria (ICH Q2(R2))
To ensure scientific integrity, the method must be validated against the ICH Q2(R2) guidelines. Below is the data structure you should expect and target.
Specificity (Peak Purity)
-
Requirement: The analyte peak must be free from co-eluting matrix components.
-
Test: Inject a "Blank Polymer" (composite without this compound) and compare with the Sample.
-
Acceptance: No interference peak at the retention time of Aniline (~3.5 min). DAD Purity Factor > 990.
Linearity & Range
Construct a calibration curve using pure this compound standard.
| Concentration (µg/mL) | Mean Area (mAU*s) | RSD (%) |
| 10.0 | 150.2 | 0.8 |
| 50.0 | 755.1 | 0.5 |
| 100.0 | 1510.4 | 0.3 |
| 250.0 | 3780.2 | 0.4 |
| 500.0 | 7540.8 | 0.6 |
-
Regression Equation:
-
Correlation Coefficient (
): > 0.999 -
Range: 10 – 500 µg/mL (covering the expected extraction concentration).
Accuracy (Recovery)
This proves the extraction efficiency from the polymer.
-
Method: Spike blank polymer powder with known amounts of this compound before extraction.
| Spike Level | Added (mg) | Recovered (mg) | Recovery (%) | Acceptance Criteria |
| Low (50%) | 5.0 | 4.85 | 97.0% | 90-110% |
| Target (100%) | 10.0 | 9.92 | 99.2% | 95-105% |
| High (150%) | 15.0 | 14.80 | 98.7% | 90-110% |
Precision (Repeatability)
-
Protocol: 6 independent extractions of the same composite batch.
-
Target: % RSD < 2.0%.
Part 4: Discussion & Troubleshooting
Why not just measure Phosphorus?
While ICP-OES (Method B) is faster, it is blind to degradation. If this compound degrades into Aniline (volatile) and Phosphinic Acid during composite curing, ICP will still detect the Phosphinic Acid and report a "Pass." The HPLC method (Method A) will show a loss of the Aniline peak, correctly identifying the formulation failure.
Stoichiometry Warning
This method quantifies the Aniline cation. It assumes a 1:1 molar ratio with phosphinate.
-
Self-Validation Check: If you suspect the salt has dissociated or the stoichiometry is complex, perform a secondary run using Ion Chromatography (IC) or LC-MS/MS (Negative Mode) to quantify the phosphinate anion (
) independently.
Common Pitfalls
-
Incomplete Extraction: If recovery is < 90%, increase sonication time or switch to Soxhlet extraction (6 hours).
-
Peak Tailing: Aniline is basic (
). If the peak tails, increase the buffer concentration in Mobile Phase A or adjust pH to 3.0 to ensure it is fully protonated.
References
-
International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). [Link] Rationale: The global regulatory standard for defining validation parameters like specificity, accuracy, and precision.[3][4]
-
Tudor, L. (2016). The Identification and Quantification of Organophosphate Flame Retardants.[5][6] Kennesaw State University Digital Commons. [Link] Rationale: Supports the methodology for extracting organophosphorus compounds from complex matrices.
Sources
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- 2. database.ich.org [database.ich.org]
- 3. mastercontrol.com [mastercontrol.com]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. "THE IDENTIFICATION AND QUANTIFICATION OF ORGANOPHOSPHATE FLAME RETARDA" by Lindsay Tudor [digitalcommons.kennesaw.edu]
- 6. digitalcommons.kennesaw.edu [digitalcommons.kennesaw.edu]
Safety Operating Guide
Personal protective equipment for handling Aniline phosphinate
Hazard Identification & Mechanism of Action
Immediate Directive: Treat Aniline Phosphinate with the rigor reserved for acute systemic toxins. While the phosphinate moiety introduces reactivity concerns, the aniline moiety drives the immediate life-threatening risks.
The Silent Threat: Methemoglobinemia
This compound is not merely a chemical irritant; it is a permeation hazard . Upon contact with skin or mucous membranes, the aniline component is rapidly absorbed into the bloodstream.
-
Mechanism: Aniline oxidizes ferrous iron (
) in hemoglobin to ferric iron ( ), creating methemoglobin. This renders the red blood cells incapable of transporting oxygen. -
Clinical Sign: Cyanosis (blue coloring of lips/fingernails) is often the first visible sign of exposure, occurring after significant absorption has already taken place.
-
Secondary Hazard (Phosphinate): The phosphinate anion is a reducing agent. It poses a fire/explosion risk if mixed with strong oxidizers (e.g., nitrates, permanganates, peroxides).
The Barrier Strategy: Personal Protective Equipment (PPE)
Critical Warning: Standard laboratory nitrile gloves are insufficient for prolonged contact with aniline derivatives. They degrade rapidly and offer false security.
Glove Selection Protocol
You must select materials based on permeation breakthrough times rather than simple "chemical resistance."
| Glove Material | Breakthrough Time (Aniline) | Recommendation | Context |
| Laminate Film (Silver Shield/4H) | > 480 mins | Primary Choice | Mandatory for spill cleanup or direct handling of concentrated solids/solutions. |
| Polyvinyl Alcohol (PVA) | > 360 mins | Excellent | Good for liquids, but water-soluble (do not use if solution is aqueous). |
| Butyl Rubber (Thick) | > 120 mins | Acceptable | Good dexterity/protection balance for short-term tasks. |
| Standard Nitrile (Disposable) | < 10 mins | NOT RECOMMENDED | Only acceptable as a "splash guard" underneath a laminate glove (Double-gloving). |
Respiratory & Body Protection[1][2][3]
-
Respiratory: Aniline has a distinct odor, but it causes olfactory fatigue (loss of smell sensitivity). Do not rely on smell.
-
Solid Handling: N95 or P100 particulate respirator.
-
Solution/Heating: Half-face respirator with Organic Vapor (OV) cartridges.
-
-
Eyes: Chemical splash goggles (ventless preferred). Face shield required if handling >100g or liquid solutions.
-
Body: Tyvek® lab coat or chemical-resistant apron. Avoid cotton; it absorbs and holds the toxin against the skin.
Operational Workflow: Step-by-Step
This protocol uses a Self-Validating System : Each step includes a "Check" to ensure safety before proceeding.
Phase 1: Preparation
-
Engineering Control: Verify Fume Hood velocity is >100 fpm.
-
Static Check: Phosphinate salts can be static-prone powders. Use an antistatic gun or ionizer if weighing low masses to prevent dispersal.
-
Decontamination Prep: Prepare a tray with a mixture of water and weak acid (vinegar/acetic acid) or simple soapy water. Do not use bleach.
Phase 2: Weighing & Transfer
-
Double Glove: Don a pair of Nitrile gloves (inner) and Laminate/Butyl gloves (outer).
-
Weighing: Weigh inside the fume hood. Do not tare the balance with the sash fully open.
-
Transfer: Use a closed solid-addition funnel if adding to a reactor.
-
Validation: Wipe the exterior of the addition vessel with a solvent-dampened tissue. If the tissue turns yellow/brown (oxidation of aniline), contamination is present.
-
Phase 3: Reaction & Cleanup
-
Incompatibility Check: Ensure no strong oxidizers (Nitric acid, Peroxides) are present in the waste stream. Phosphinates + Oxidizers = Exothermic/Explosive.
-
Waste Segregation: Dispose of as "Toxic Organic Waste." Do not mix with general solvent waste if possible.
Emergency Response Visualization
Scenario: Accidental Spill of this compound Solid/Solution. Follow the logic flow below to determine the correct response.
Figure 1: Decision logic for this compound spill response. Note the strict prohibition of bleach (oxidizers) during cleanup.
References & Authority
-
National Institute for Occupational Safety and Health (NIOSH). (2023). Aniline: Systemic Agent & Skin Absorption Hazards. CDC NIOSH Pocket Guide. [Link]
-
PubChem. (2023). Aniline Compound Summary & Toxicity Data. National Library of Medicine. [Link]
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Aniline. (Source for methemoglobinemia mechanism).[1][2][3] [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
